molecular formula C14H18BrNO2 B592348 Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 893566-75-1

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B592348
CAS No.: 893566-75-1
M. Wt: 312.207
InChI Key: GKXSAKJDUDGJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSAKJDUDGJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732126
Record name tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-75-1
Record name 1,1-Dimethylethyl 8-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893566-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 893566-75-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 893566-75-1[1][2][3]
Molecular Formula C₁₄H₁₈BrNO₂[4]
Molecular Weight 312.21 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥98%[3][5]
Storage Sealed in dry conditions at 2-8°C[3]
IUPAC Name This compound[3]
InChI Key GKXSAKJDUDGJFB-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis

This protocol describes the N-Boc protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 8-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Citric acid solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.0 eq) dropwise at 0°C.[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Quench the reaction by adding a citric acid solution.[1]

  • Separate the organic layer and wash it with saturated brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield this compound.[1]

Application in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] This compound serves as a precursor to ligands that bind to E3 ubiquitin ligases, a key component of the PROTAC molecule.

Role in BET Protein Degradation

This building block is particularly relevant for the development of degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[7] BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes, making them attractive targets for cancer therapy.[7] PROTACs derived from this scaffold can induce the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to anti-proliferative effects in cancer cells.[6]

Signaling Pathway of BET Protein Degradation by PROTACs

The following diagram illustrates the general mechanism of action for a BET-targeting PROTAC.

BET_Degradation_Pathway PROTAC PROTAC (e.g., ARV-771) Ternary Ternary Complex (PROTAC-BET-E3) PROTAC->Ternary Binds BET BET Protein (BRD4) BET->Ternary Transcription Oncogene Transcription (e.g., c-Myc) BET->Transcription Promotes E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_BET Ubiquitinated BET Protein Ternary->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BET->Proteasome Recognition Ub_BET->Block Inhibition of Function Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow Start tert-Butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate Step1 Functionalization at C8 (e.g., Suzuki or Buchwald-Hartwig coupling) Start->Step1 Intermediate1 Linker-modified isoquinoline Step1->Intermediate1 Step2 Deprotection of Boc group Intermediate1->Step2 Intermediate2 Amine intermediate Step2->Intermediate2 Step3 Coupling with BET inhibitor-linker conjugate Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

References

Technical Guide: Physical Properties of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in organic synthesis. This document collates available data, outlines standard experimental protocols for property determination, and presents a typical synthesis workflow.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It should be noted that while some properties are readily available from commercial suppliers, others like melting point, boiling point, and density are not consistently reported for this specific isomer.

PropertyValueSource
Molecular Formula C₁₄H₁₈BrNO₂[1]
Molecular Weight 312.2 g/mol [1]
CAS Number 893566-75-1[2]
Physical Form Solid
Storage Conditions Sealed in dry, 2-8°C[1]
Purity Typically ≥98%

Experimental Protocols

Due to the limited availability of comprehensive physical property data for this specific compound, this section outlines standard, well-established experimental methodologies for determining key physical characteristics of solid organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of purity and can be determined using the capillary tube method.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass or weighing paper

Procedure:

  • Place a small amount of the dry, crystalline sample onto a watch glass.[4]

  • Invert a capillary tube and press the open end into the sample, forcing a small amount of the solid into the tube.[5]

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom.[5] The sample height should be approximately 3-5 mm.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.[4]

  • Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the expected melting point is approached.[6]

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6] For a pure compound, this range should be narrow (typically 1-2°C).

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

Apparatus:

  • Small test tubes

  • Spatula

  • A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)[7]

Procedure:

  • Place a small, precisely weighed amount of the compound (e.g., 10 mg) into a test tube.[6]

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[6]

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).[6]

  • Observe whether the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.

  • This process is repeated with a variety of solvents of differing polarities to build a solubility profile.[7]

Synthesis Workflow

This compound is typically synthesized via the N-protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline. The following diagram illustrates this common synthetic transformation.

Synthesis_Workflow Reactant 8-bromo-1,2,3,4- tetrahydroisoquinoline Process N-Boc Protection Reactant->Process Reagent Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Reagent->Process Solvent Dichloromethane (DCM) Solvent->Process Product tert-butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate Process->Product

Caption: Synthesis of the target compound via N-Boc protection.

This reaction involves the treatment of 8-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base like triethylamine, typically in a chlorinated solvent such as dichloromethane.[2] The reaction proceeds at room temperature to yield the N-Boc protected product.[2] Purification is commonly achieved through silica gel column chromatography.[2]

References

An In-depth Technical Guide to 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide focuses on a crucial derivative, 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline (also known as tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate). The presence of a bromine atom at the 8-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a versatile and highly valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.

Core Chemical Structure and Properties

2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is a derivative of the parent compound 8-bromo-1,2,3,4-tetrahydroisoquinoline, where the secondary amine is protected with a Boc group. This protection enhances the compound's stability and solubility in organic solvents while allowing for selective reactions at the brominated aromatic ring.

Table 1: Physicochemical Properties of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline and its Precursor

Property2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline8-bromo-1,2,3,4-tetrahydroisoquinoline (Precursor)
Synonyms This compoundIsoquinoline, 8-bromo-1,2,3,4-tetrahydro-
CAS Number 893566-75-175416-51-2[2]
Molecular Formula C₁₄H₁₈BrNO₂[3]C₉H₁₀BrN[2]
Molecular Weight 312.2 g/mol [3]212.09 g/mol [2]
Appearance Not specified (often a solid or oil)Colorless viscous oil or solid-liquid mixture[2][4]
Storage Conditions 2-8°C, Sealed in dry conditions[3]2-8°C or -20°C, Sealed, away from moisture[4]

Synthesis and Experimental Protocols

The most direct synthesis of the title compound involves the N-protection of its commercially available precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Synthesis of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline

This procedure details the addition of the tert-butyloxycarbonyl (Boc) protecting group to the nitrogen at the 2-position of the tetrahydroisoquinoline ring.

Experimental Protocol:

  • Reagents and Materials:

    • 8-bromo-1,2,3,4-tetrahydroisoquinoline

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Citric acid solution

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate (for elution)

  • Procedure:

    • Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) in a suitable reaction flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise to the cooled solution.

    • Remove the ice bath and allow the reaction mixture to stir continuously at room temperature for 30 minutes.

    • Monitor the reaction to completion (e.g., by TLC).

    • Quench the reaction by adding a citric acid solution.

    • Perform a liquid-liquid extraction. The organic layer is separated, washed with saturated brine, and then dried over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (e.g., 3:1 v/v) eluent system.

  • Expected Outcome:

    • This protocol affords the desired product, 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline, in high yield (typically around 95%).

Applications in Drug Development: A Gateway to Novel 8-Aryl-Tetrahydroisoquinolines

The primary utility of 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is as a key intermediate for generating molecular diversity in drug discovery programs. The C8-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of a carbon-carbon bond, attaching a wide variety of aryl or heteroaryl groups at the 8-position.

The resulting 8-aryl-1,2,3,4-tetrahydroisoquinoline derivatives are of significant interest as they are flexible analogues of aporphine alkaloids and have been investigated as potential dopamine antagonists.[3] The Boc group is essential for this transformation as it prevents side reactions involving the nitrogen atom and can be easily removed under acidic conditions in a subsequent step to yield the final active compound.

General Workflow for Drug Candidate Synthesis

The strategic importance of this building block is best illustrated by its role in a multi-step synthetic workflow aimed at producing novel, biologically active molecules.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection A 8-Bromo-1,2,3,4- tetrahydroisoquinoline B 2-Boc-8-bromo-1,2,3,4- tetrahydroisoquinoline (Target Intermediate) A->B Boc₂O, TEA DCM, 95% Yield D 8-Aryl-2-Boc-1,2,3,4- tetrahydroisoquinoline B->D Suzuki-Miyaura Coupling Pd Catalyst, Base C Arylboronic Acid (R-B(OH)₂) C->D Suzuki-Miyaura Coupling Pd Catalyst, Base E 8-Aryl-1,2,3,4- tetrahydroisoquinoline (Final Product) D->E Acid (e.g., TFA, HCl)

Synthetic workflow using the target intermediate.
Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 8-aryl-tetrahydroisoquinolines from the title compound.

Experimental Protocol:

  • Reagents and Materials:

    • 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq)

    • Base (e.g., 2M Na₂CO₃, K₂CO₃, or CsF, 3.0-10 eq)

    • Solvent system (e.g., Toluene/Dioxane, THF, with or without water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add 2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline, the desired arylboronic acid, the palladium catalyst, and the base.

    • Evacuate the vessel and backfill with an inert gas (repeat three times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the required temperature (typically 80-100°C) and stir for 4-24 hours.

    • Monitor the reaction to completion (e.g., by LC-MS).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

    • If an aqueous base was used, separate the organic layer. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-2-Boc-1,2,3,4-tetrahydroisoquinoline.

Table 2: Representative Suzuki-Miyaura Reaction Data

Aryl HalideCoupling PartnerCatalyst / BaseSolventYield Range
2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinolinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂OGood-High
2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃DioxaneGood-High
2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline3-Pyridylboronic acidPd₂(dba)₃, Ligand / CsFTHFModerate-High

(Note: Yields are highly dependent on the specific substrates, catalyst, and conditions used.)

Conclusion

2-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline is a quintessential building block for modern medicinal chemistry. Its well-defined structure, high-yield synthesis, and strategic placement of reactive and protecting groups provide an efficient and versatile platform for the construction of diverse libraries of 8-aryl-tetrahydroisoquinoline derivatives. The application of this intermediate, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, enables the exploration of novel chemical space and accelerates the discovery of new therapeutic agents. This guide provides the foundational technical data and protocols necessary for its effective utilization in research and development settings.

References

In-depth Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of targeted protein degraders. This document details its chemical properties, a robust synthesis protocol, and its application in the development of compounds for Bromodomain and Extra-Terminal (BET) protein degradation.

Core Compound Properties

This compound is a heterocyclic building block crucial for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

PropertyValueReference
Molecular Weight 312.21 g/mol [1][2]
Molecular Formula C14H18BrNO2[2]
CAS Number 893566-75-1

Synthesis Protocol

A detailed method for the preparation of this compound is outlined below. This protocol is based on the protection of the secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O).

Experimental Procedure

To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) and triethylamine (2.0 equivalents) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.0 equivalent) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a citric acid solution. The organic layer is separated, washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Application in BET Protein Degradation

This compound serves as a critical intermediate in the synthesis of bifunctional molecules designed for targeted BET protein degradation. These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), function by inducing the degradation of BET proteins, which are implicated in various diseases, including cancer.

The general structure of these PROTACs consists of a ligand that binds to an E3 ubiquitin ligase, a linker molecule, and a ligand that binds to the target protein (in this case, a BET protein). The 8-bromo-3,4-dihydroisoquinoline core, derived from the title compound, is often a key component of the BET-binding moiety.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a BET-targeting PROTAC utilizing this compound as a starting material.

PROTAC_Synthesis_Workflow A tert-butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Step 1 C Functionalized Dihydroisoquinoline (BET Ligand Precursor) B->C D Linker Attachment C->D Step 2 E BET Ligand-Linker Conjugate D->E G Final Coupling Reaction E->G Step 3 F E3 Ligase Ligand F->G H BET-Targeting PROTAC G->H

General synthetic workflow for BET-targeting PROTACs.

Signaling Pathway of BET Protein Degradation by PROTACs

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the target protein.

The diagram below outlines the signaling pathway for BET protein degradation induced by a PROTAC synthesized from the title compound.

BET_Degradation_Pathway cluster_cell Cellular Environment PROTAC BET-Targeting PROTAC Ternary Ternary Complex (PROTAC-BET-E3) PROTAC->Ternary Binds BET BET Protein BET->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated BET Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of BET protein degradation by a PROTAC.

References

An In-depth Technical Guide to Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical properties, a comprehensive synthesis protocol, and its emerging role in drug discovery, particularly in the development of epigenetic modulators.

Chemical Properties and Data

This compound is a heterocyclic building block belonging to the class of isoquinolines. The presence of the bromine atom at the 8-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make it a versatile precursor for further chemical modifications.

PropertyValue
IUPAC Name This compound
CAS Number 893566-75-1
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.20 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The following protocols provide a detailed methodology for its preparation.

Synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline (Precursor)

The synthesis of the precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, is a critical first step. While various methods exist for the synthesis of tetrahydroisoquinolines, a common route involves the reduction of an isoquinoline precursor. One documented method involves the deprotection of a trifluoroacetyl-protected mixture of 6-bromo- and 8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[1]

Experimental Protocol:

  • A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

  • The reaction mixture is heated to reflux overnight.[1]

  • Following reflux, the mixture is concentrated under reduced pressure.[1]

  • The residue is extracted with dichloromethane. The organic layers are combined, washed sequentially with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate.[1]

  • The solvent is evaporated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography (230-400 mesh) using a gradient of 0-2% methanol in chloroform as the eluent.[1]

  • 8-bromo-1,2,3,4-tetrahydroisoquinoline is isolated as a colorless viscous oil (yields may vary depending on the purity of the starting regioisomeric mixture).[1]

Synthesis of this compound

The final product is synthesized by the protection of the secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

  • To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (25.00 g, 117.88 mmol) and triethylamine (32.83 mL, 236.00 mmol) in 300 mL of dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 25.73 g, 117.88 mmol) slowly and dropwise.[2]

  • Stir the reaction mixture continuously for 30 minutes at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a citric acid solution.[2]

  • Perform a layering operation and separate the organic layer.[2]

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3/1, v/v) eluent system to afford the final product as N-boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.[2] A yield of 95% has been reported for this step.[2]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Bromo_trifluoroacetophenone_mixture Mixture of 6- and 8-bromo trifluoroacetyl protected 3,4-dihydroisoquinolines Deprotection Deprotection (MeOH, aq. Na2CO3, reflux) Bromo_trifluoroacetophenone_mixture->Deprotection Precursor 8-bromo-1,2,3,4-tetrahydroisoquinoline Deprotection->Precursor Boc_Protection Boc Protection (Boc2O, TEA, DCM) Precursor->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Synthesis workflow for the target compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of compounds targeting epigenetic-related diseases and inflammatory conditions.

Intermediate for BET Bromodomain Inhibitors

This compound is described as having BET proteolysis-inducing action, suggesting its use in the development of molecules targeting Bromodomain and Extra-Terminal (BET) proteins.[2] BET proteins, such as BRD4, are epigenetic "readers" that play a critical role in the regulation of gene transcription. The inhibition of these proteins is a promising strategy for the treatment of cancer and inflammatory diseases.

Scaffold for BRD4 Inhibitors in Cancer Therapy

The bromodomain-containing protein 4 (BRD4) is a key member of the BET family and a major therapeutic target. BRD4 inhibitors have been shown to be effective in various cancer models. The inhibition of BRD4 can lead to a deficiency in homologous recombination (HR), a critical DNA repair pathway. This induced HR deficiency can sensitize cancer cells to PARP inhibitors, creating a synthetic lethal interaction. The core structure provided by this compound can be elaborated to generate potent BRD4 inhibitors.

BRD4_Inhibition_Pathway BRD4_Inhibitor BRD4 Inhibitor (derived from title compound) BRD4 BRD4 BRD4_Inhibitor->BRD4 inhibits Synthetic_Lethality Synthetic Lethality (Cell Death) BRD4_Inhibitor->Synthetic_Lethality CtIP_Expression CtIP Expression BRD4->CtIP_Expression promotes HR_Repair Homologous Recombination (DNA Repair) CtIP_Expression->HR_Repair enables Cell_Survival Cancer Cell Survival HR_Repair->Cell_Survival promotes PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Cell_Survival inhibits (in HR deficient cells) PARP_Inhibitor->Synthetic_Lethality

Illustrative pathway of BRD4 inhibition leading to synthetic lethality with PARP inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions and purification, is achievable through established chemical transformations. Its role as a precursor to potent epigenetic modulators, particularly BRD4 inhibitors, highlights its significance for researchers and scientists in the field of drug development. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics for cancer and other diseases.

References

Spectroscopic Data for 8-Bromo-Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromo-tetrahydroisoquinolines. Due to the limited availability of published spectra for the specific 8-bromo isomer, this document presents the available mass spectrometry data, alongside comparative spectroscopic data from closely related analogs to provide a predictive framework for characterization. Detailed experimental protocols for both the synthesis and spectroscopic analysis are also included to assist researchers in their laboratory work.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a protonated molecule ([M+H]⁺) at m/z 211.9[1]. The presence of a bromine atom would be expected to produce a characteristic M and M+2 isotopic pattern with approximately equal intensity, a key feature in identifying brominated compounds.

CompoundMolecular FormulaMolecular WeightKey Mass Spectrometry Peak
8-Bromo-1,2,3,4-tetrahydroisoquinolineC₉H₁₀BrN212.09 g/mol [M+H]⁺: 211.9 m/z[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for 8-bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly available. However, the expected chemical shifts can be estimated by considering the spectra of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and related brominated analogs like 6-bromo-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline is expected to show signals corresponding to the aromatic protons and the protons of the saturated heterocyclic ring. The bromine atom at the 8-position will influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing and anisotropic effects.

Proton Assignment (Predicted) Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic CH (positions 5, 6, 7)6.8 - 7.5mThe exact shifts and coupling patterns will depend on the substitution.
Benzylic CH₂ (position 1)~ 4.0s or t
Aliphatic CH₂ (position 3)~ 2.8 - 3.2t
Aliphatic CH₂ (position 4)~ 2.6 - 2.9t
NHVariablebr sThe chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine carbon atoms of the 8-bromo-tetrahydroisoquinoline structure. The carbon atom attached to the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm.

Carbon Assignment (Predicted) Expected Chemical Shift (ppm)
Quaternary Aromatic C (C-4a, C-8a)130 - 140
Aromatic CH (C-5, C-6, C-7)120 - 130
Aromatic C-Br (C-8)110 - 120
Benzylic CH₂ (C-1)~ 45 - 55
Aliphatic CH₂ (C-3)~ 40 - 50
Aliphatic CH₂ (C-4)~ 25 - 35
Infrared (IR) Spectroscopy

The IR spectrum of 8-bromo-tetrahydroisoquinoline would display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-Br stretching.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500 (medium, sharp)
Aromatic C-H Stretch3000 - 3100 (medium)
Aliphatic C-H Stretch2850 - 2960 (medium to strong)
Aromatic C=C Stretch1450 - 1600 (medium)
C-N Stretch1250 - 1350 (medium)
C-Br Stretch500 - 600 (strong)

Experimental Protocols

Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction[2][3][4][5]. A plausible synthetic route to 8-bromo-1,2,3,4-tetrahydroisoquinoline would involve the reaction of 2-(2-bromophenyl)ethylamine with an appropriate formaldehyde equivalent. The following is a generalized protocol based on a reported synthesis[1].

Materials:

  • 1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (or a suitable precursor)

  • Methanol

  • Saturated aqueous sodium carbonate solution

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

  • Chloroform

Procedure:

  • A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

  • The reaction mixture is heated to reflux overnight and subsequently concentrated under reduced pressure.[1]

  • The residue is extracted with dichloromethane. The organic layers are combined.[1]

  • The combined organic layer is washed sequentially with water and saturated sodium chloride solution.[1]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.[1]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the IR spectrum using an FTIR spectrometer.

Visualizations

Synthesis_of_8_Bromo_Tetrahydroisoquinoline starting_materials 2-(2-Bromophenyl)ethylamine + Formaldehyde equivalent intermediate Iminium Ion Intermediate starting_materials->intermediate Condensation cyclization Pictet-Spengler Cyclization intermediate->cyclization Intramolecular Electrophilic Aromatic Substitution product 8-Bromo-1,2,3,4- tetrahydroisoquinoline cyclization->product

Caption: Pictet-Spengler synthesis of 8-bromo-tetrahydroisoquinoline.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation sample Purified Compound dissolve_nmr Dissolve in Deuterated Solvent sample->dissolve_nmr dissolve_ms Dissolve in Volatile Solvent sample->dissolve_ms prepare_ir Prepare KBr Pellet or Thin Film sample->prepare_ir nmr NMR Spectrometer (¹H, ¹³C) dissolve_nmr->nmr ms Mass Spectrometer (e.g., ESI-MS) dissolve_ms->ms ir FTIR Spectrometer prepare_ir->ir process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ms Analyze Mass Spectrum (m/z, Isotopic Pattern) ms->process_ms process_ir Analyze IR Spectrum (Functional Groups) ir->process_ir

Caption: General workflow for spectroscopic analysis.

References

Technical Guide to the ¹H NMR Spectrum of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is summarized in the table below. These predictions are derived from the analysis of similar structures, including N-Boc-1,2,3,4-tetrahydroisoquinoline and the known effects of bromine substitution on aromatic rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a (tert-butyl)~1.50Singlet (s)N/A9H
H-b (C4-H₂)~2.90Triplet (t)~6.02H
H-c (C3-H₂)~3.70Triplet (t)~6.02H
H-d (C1-H₂)~4.60Singlet (s)N/A2H
H-e (C7-H)~7.15Doublet (d)~7.51H
H-f (C6-H)~7.25Triplet (t)~7.51H
H-g (C5-H)~7.50Doublet (d)~7.51H

Structural Representation and Proton Assignment

The following diagram illustrates the molecular structure of this compound with the assigned protons corresponding to the predicted ¹H NMR data.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following is a standard procedure for the acquisition of a ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Rationale for Predicted Spectrum

The predicted chemical shifts are based on the following reasoning:

  • Tert-butyl Protons (a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.50 ppm, due to the shielding effect of the alkyl group and the absence of adjacent protons for coupling.[1][2]

  • Aliphatic Protons (b, c, d):

    • The protons on C4 (b ) are adjacent to the aromatic ring (benzylic position) and are expected to resonate at approximately 2.90 ppm.[3] They will likely appear as a triplet due to coupling with the C3 protons.

    • The protons on C3 (c ) are adjacent to the nitrogen atom and are expected to be deshielded, appearing around 3.70 ppm.[4] They will also likely be a triplet due to coupling with the C4 protons.

    • The protons on C1 (d ) are benzylic and adjacent to the nitrogen atom, leading to a more downfield shift, predicted to be around 4.60 ppm. Due to the influence of the bulky Boc group, free rotation may be hindered, and these protons might appear as a singlet or a more complex multiplet.[5]

  • Aromatic Protons (e, f, g):

    • The aromatic protons are expected to resonate in the downfield region of 6.5-8.0 ppm.[6]

    • The bromine atom at the C8 position will have a deshielding effect on the adjacent protons.[7][8]

    • The proton at C5 (g ) is ortho to the bromine and is expected to be the most downfield of the aromatic protons, around 7.50 ppm, appearing as a doublet.

    • The proton at C7 (e ) is para to the bromine and is predicted to be a doublet around 7.15 ppm.

    • The proton at C6 (f ) is meta to the bromine and will be split by both H-5 and H-7, appearing as a triplet around 7.25 ppm.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is recommended for precise and definitive spectral data.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of Boc-Protected Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C NMR analysis of tert-butyloxycarbonyl (Boc)-protected tetrahydroisoquinolines, a critical tool in the structural elucidation of these important heterocyclic scaffolds. Tetrahydroisoquinolines are prevalent core structures in a vast number of natural products and pharmacologically active compounds. The introduction of the Boc protecting group is a common strategy in their synthesis, necessitating precise analytical methods for characterization. This document offers a compilation of ¹³C NMR data, detailed experimental protocols for both synthesis and analysis, and a logical workflow to guide researchers in their endeavors.

¹³C NMR Data of Boc-Protected Tetrahydroisoquinolines

The following table summarizes the ¹³C NMR chemical shifts (δ) in ppm for the parent N-Boc-1,2,3,4-tetrahydroisoquinoline and a representative substituted derivative. The numbering of the carbon atoms follows standard IUPAC nomenclature for the tetrahydroisoquinoline ring system.

Carbon AtomN-Boc-1,2,3,4-tetrahydroisoquinoline (CDCl₃)N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CDCl₃)
C-1 44.143.5
C-3 40.840.5
C-4 28.928.3
C-4a 134.5126.3
C-5 128.8109.5
C-6 126.4147.3
C-7 126.1147.8
C-8 125.7111.4
C-8a 133.7125.8
Boc C=O 154.9154.8
Boc C(CH₃)₃ 79.579.4
Boc C(CH₃)₃ 28.428.4
-OCH₃ (C-6) -56.0
-OCH₃ (C-7) -55.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

I. Synthesis of N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol outlines a standard procedure for the N-Boc protection of 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM or THF in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq) to the reaction mixture.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM or the chosen organic solvent (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc-1,2,3,4-tetrahydroisoquinoline.

II. ¹³C NMR Analysis

This protocol provides a general procedure for the acquisition of ¹³C NMR spectra of Boc-protected tetrahydroisoquinolines.

Materials:

  • N-Boc-protected tetrahydroisoquinoline sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of the purified Boc-protected tetrahydroisoquinoline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Ensure complete dissolution.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹³C NMR Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired, although quantitative analysis in ¹³C NMR requires specific experimental conditions.

    • Assign the peaks to the corresponding carbon atoms based on chemical shift predictions, comparison with literature data, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from the synthesis of a Boc-protected tetrahydroisoquinoline to its structural confirmation via ¹³C NMR spectroscopy.

13C_NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis ¹³C NMR Analysis start Starting Materials (Tetrahydroisoquinoline, (Boc)₂O) reaction N-Boc Protection Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Boc-Protected THIQ purification->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep Characterization nmr_acq ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc analysis Spectral Analysis & Peak Assignment data_proc->analysis structure_confirm Structural Confirmation analysis->structure_confirm

Reactivity Profile of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected tetrahydroisoquinoline core with a bromine atom at the 8-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, enabling the synthesis of complex molecular architectures and libraries of potential therapeutic agents. This technical guide provides an in-depth overview of the reactivity profile of this compound, focusing on key transformations and providing representative experimental protocols.

Disclaimer: Specific experimental data for this compound is limited in publicly accessible literature. The following protocols and quantitative data are based on highly analogous 8-bromo-isoquinoline and 8-bromo-tetrahydroisoquinoline systems and should be considered representative examples. Optimization may be required for the specific substrate.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary mode of reactivity for this compound involves the palladium-catalyzed substitution of the C8-bromide. This aryl bromide is amenable to several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Logical Workflow for C-C and C-N Bond Formation

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Product Scaffolds A This compound B Suzuki-Miyaura (Ar-B(OH)2) A->B Pd Catalyst, Base C Buchwald-Hartwig (R2-NH) A->C Pd Catalyst, Base D Sonogashira (RC≡CH) A->D Pd/Cu Catalyst, Base E Heck (H2C=CHR') A->E Pd Catalyst, Base F 8-Aryl-tetrahydroisoquinoline B->F G 8-Amino-tetrahydroisoquinoline C->G H 8-Alkynyl-tetrahydroisoquinoline D->H I 8-Alkenyl-tetrahydroisoquinoline E->I

Caption: General reactivity pathways for the title compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is widely used to synthesize biaryl structures.

Quantitative Data (Representative)

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)8090-97
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O (3:1)9085-95
Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10080-90

Experimental Protocol: Synthesis of Tert-butyl 8-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is fundamental for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals.

Quantitative Data (Representative)

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10080-90
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11085-95
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃t-BuOH10075-88

Experimental Protocol: Synthesis of Tert-butyl 8-(phenylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Assembly: To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and the appropriate phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to arylalkyne structures. The reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data (Representative)

Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6585-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF7080-90
1-HeptynePd(OAc)₂ (2)CuI (4)PiperidineToluene8075-85

Experimental Protocol: Synthesis of Tert-butyl 8-(phenylethynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Assembly: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a mixture of THF (10 mL) and triethylamine (Et₃N, 5 mL).

  • Degassing: Bubble argon through the solution for 20 minutes to degas.

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at 65 °C under an argon atmosphere for 8-12 hours.

  • Work-up: After cooling, filter the reaction mixture through Celite and wash the pad with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via column chromatography (silica gel, eluent: hexane/ethyl acetate).

Heck Reaction

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with high stereoselectivity, typically favoring the trans isomer.[1]

Quantitative Data (Representative)

Alkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10070-85
StyrenePd(OAc)₂ (3)-K₂CO₃DMF12065-80
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA11060-75

Experimental Protocol: Synthesis of (E)-tert-butyl 8-(2-(butoxycarbonyl)vinyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Assembly: Combine this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) in a pressure tube.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (Et₃N, 1.5 mmol, 1.5 eq.), and n-butyl acrylate (1.5 mmol, 1.5 eq.).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired product.

Experimental Workflows

General Cross-Coupling Workflow

G A 1. Assemble Reactants (Aryl Bromide, Coupling Partner, Base) B 2. Add Pd Catalyst & Ligand A->B C 3. Degas System (Evacuate/Backfill Ar) B->C D 4. Add Solvent & Heat Reaction C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A typical workflow for palladium-catalyzed reactions.

References

The 8-Bromo-Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of novel therapeutics, recognized for its prevalence in natural products and its role as a "privileged structure" in medicinal chemistry. Among its many derivatives, the 8-bromo-tetrahydroisoquinoline scaffold has emerged as a particularly valuable building block, offering a versatile platform for the synthesis of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 8-bromo-tetrahydroisoquinoline derivatives, with a focus on their applications in oncology and infectious diseases.

Synthesis of the 8-Bromo-Tetrahydroisoquinoline Core

The synthesis of the 8-bromo-tetrahydroisoquinoline scaffold is a critical first step in the development of novel drug candidates. A common and effective route involves the preparation of an 8-bromoisoquinoline precursor, which is subsequently reduced to the desired tetrahydroisoquinoline.

A key intermediate in this process is 5-bromo-8-nitroisoquinoline. Its synthesis can be achieved through a one-pot reaction from isoquinoline. This method involves the transformation of isoquinoline to 5-bromoisoquinoline using a strong acid, such as concentrated sulfuric acid, and a brominating agent like N-bromosuccinimide (NBS). The reaction is typically conducted at low temperatures, between -30°C and -15°C. Following the bromination, the intermediate can be further transformed into 5-bromo-8-nitroisoquinoline by the addition of potassium nitrate to the reaction mixture.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from a patented method and provides a general guideline for the synthesis of the 5-bromo-8-nitroisoquinoline intermediate.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Potassium Nitrate (KNO₃)

  • Heptane

  • Toluene

  • Celite

Procedure:

  • In a suitable reaction vessel, cool a solution of concentrated sulfuric acid.

  • Slowly add isoquinoline to the cooled sulfuric acid, maintaining a low temperature.

  • Once the addition is complete, re-cool the reaction mixture to approximately -20°C.

  • Add solid N-bromosuccinimide in portions, ensuring the reaction temperature does not exceed -15°C.

  • Stir the reaction mixture at -20°C until all the isoquinoline has been consumed, which can be monitored by thin-layer chromatography (TLC).

  • Add solid potassium nitrate in one portion. The reaction temperature may rise to between -12°C and -10°C.

  • Stir the reaction at a temperature between -10°C and -20°C for approximately 2 hours, then allow it to warm to room temperature.

  • Work-up the reaction mixture to isolate the crude product.

  • Suspend the crude product in a mixture of heptane and toluene and heat to reflux.

  • Filter the hot mixture through celite.

  • Evaporate the filtrate to a reduced volume and allow it to cool slowly for precipitation.

  • Collect the resulting light yellow needles of 5-bromo-8-nitroisoquinoline by filtration and air dry to a constant weight.[1]

The subsequent reduction of the nitro group and the isoquinoline ring to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline can be achieved through various established reduction methods, such as catalytic hydrogenation.

Anticancer Activity of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold has been extensively investigated for its potential as an anticancer agent. Derivatives of this core have demonstrated significant activity against a range of cancer cell lines, with a notable mechanism of action being the inhibition of the KRas protein.

The Kirsten Rat Sarcoma viral oncogene homolog (KRas) is a key player in cellular signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRas gene are frequently found in various human cancers, making it an attractive target for anticancer drug development.

Compound IDBasal Viability IC50 (µM) - Colo320Basal Viability IC50 (µM) - DLD-1Basal Viability IC50 (µM) - HCT116Basal Viability IC50 (µM) - SNU-C1Basal Viability IC50 (µM) - SW480
GM-3-18 2.61.60.91.910.7
GM-3-121 -----

Note: Data for GM-3-121 was not provided in a comparable format in the cited source. The source does indicate that compound GM-3-18, which features a chloro-substituted phenyl ring, showed significant KRas inhibition.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation in response to chemical compounds.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (e.g., 8-bromo-tetrahydroisoquinoline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3][4][5][6]

Antitubercular Activity of Tetrahydroisoquinoline Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. The tetrahydroisoquinoline scaffold has shown promise in this area, with derivatives exhibiting potent activity against M. tb.

A key target for antitubercular drugs is the F-ATP synthase, an essential enzyme for energy production in the bacterium. Bedaquiline, a diarylquinoline drug, was the first ATP synthase inhibitor approved for the treatment of multidrug-resistant TB. Research has shown that 5,8-disubstituted tetrahydroisoquinolines are effective inhibitors of M. tb in culture and act as modest inhibitors of M. tb ATP synthase.[7][8] Structure-activity relationship (SAR) studies have indicated that there is a general trend of improved potency with increased lipophilicity.[7][8]

The mechanism of action of these compounds is believed to involve the disruption of the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial death.

Visualizing Molecular Interactions and Pathways

To better understand the role of the 8-bromo-tetrahydroisoquinoline scaffold in medicinal chemistry, it is helpful to visualize the relationships between synthesis, biological targets, and therapeutic outcomes.

Synthesis_to_Therapeutics cluster_synthesis Synthetic Pathway cluster_application Therapeutic Applications cluster_targets Biological Targets Isoquinoline Isoquinoline 8-Bromoisoquinoline Precursor 8-Bromoisoquinoline Precursor Isoquinoline->8-Bromoisoquinoline Precursor Bromination 8-Bromo-THIQ Scaffold 8-Bromo-THIQ Scaffold 8-Bromoisoquinoline Precursor->8-Bromo-THIQ Scaffold Reduction Anticancer Agents Anticancer Agents 8-Bromo-THIQ Scaffold->Anticancer Agents Derivative Synthesis Antitubercular Agents Antitubercular Agents 8-Bromo-THIQ Scaffold->Antitubercular Agents Derivative Synthesis KRas Protein KRas Protein Anticancer Agents->KRas Protein Inhibition M. tb ATP Synthase M. tb ATP Synthase Antitubercular Agents->M. tb ATP Synthase Inhibition

Caption: Synthetic pathway and therapeutic applications of the 8-bromo-THIQ scaffold.

The KRas signaling pathway is a critical cascade in cell growth and proliferation. Its aberrant activation due to mutations is a hallmark of many cancers. Small molecule inhibitors targeting KRas are a major focus of cancer drug discovery.

KRas_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinase (RTK)->SOS1 (GEF) KRas-GDP (Inactive) KRas-GDP (Inactive) SOS1 (GEF)->KRas-GDP (Inactive) Activates KRas-GTP (Active) KRas-GTP (Active) KRas-GDP (Inactive)->KRas-GTP (Active) GTP loading RAF RAF KRas-GTP (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival 8-Bromo-THIQ Derivative 8-Bromo-THIQ Derivative 8-Bromo-THIQ Derivative->KRas-GDP (Inactive) Inhibits Activation

References

The Emerging Therapeutic Potential of Brominated Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of bromine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the potential biological activities of brominated tetrahydroisoquinolines, with a focus on their anticancer, antibacterial, and enzyme-inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and a discussion of the underlying signaling pathways. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and exploitation of this promising class of compounds.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature and have been the subject of extensive research in medicinal chemistry.[1][2] Their structural framework is a key component of many alkaloids and has been identified as a pharmacophore in a variety of biologically active molecules.[1][2] The derivatization of the THIQ scaffold has led to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and neuroprotective effects.[3]

Bromination of the tetrahydroisoquinoline nucleus is a synthetic strategy that has been shown to significantly influence the biological activity of these compounds.[4] The introduction of one or more bromine atoms can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[3] This guide will delve into the known biological activities of brominated tetrahydroisoquinolines, presenting key data and methodologies to facilitate further research and development in this area.

Biological Activities and Quantitative Data

Brominated tetrahydroisoquinolines and related quinoline structures have demonstrated significant potential in several key therapeutic areas. This section summarizes the quantitative data on their anticancer and antibacterial activities.

Anticancer Activity

A number of studies have highlighted the potent antiproliferative activity of brominated quinoline and tetrahydroisoquinoline derivatives against various cancer cell lines.[4][5] The introduction of bromine, often in combination with other functional groups, has been shown to enhance cytotoxicity.[4]

Compound Name/StructureCancer Cell LineAssayIC50 (µM)Reference(s)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)BCPE15.4[4]
HeLa (human cervical cancer)BCPE26.4[4]
HT29 (human colon adenocarcinoma)BCPE15.0[4]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)BCPE50.0[4]
HT29 (human colon adenocarcinoma)BCPE26.2[4]
HeLa (human cervical cancer)BCPE24.1[4]
Novel Tetrahydroisoquinoline (Compound 7e)A549 (lung cancer)MTT0.155[6]
Novel Tetrahydroisoquinoline (Compound 8d)MCF7 (breast cancer)MTT0.170[6]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Brominated tetrahydroisoquinolines have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Compound Name/StructureBacterial StrainAssayMIC (µg/mL)Reference(s)
Tetrahydroisoquinoline-triazole derivative (Compound 8d)Staphylococcus aureusBroth microdilution16[7]
Tetrahydroisoquinoline-triazole derivative (Compound 8f)Staphylococcus aureusBroth microdilution32[7]
Streptococcus pneumoniaeBroth microdilution32[7]
Enterococcus faeciumBroth microdilution64[7]
5,8-disubstituted tetrahydroisoquinoline (Compound 42)Mycobacterium tuberculosisMABA<2[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated tetrahydroisoquinolines.

Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11]

DNA fragmentation is a hallmark of apoptosis. The DNA ladder assay visualizes this fragmentation.[12][13]

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • DNA Extraction: Treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively. Extract the DNA using a phenol-chloroform-isoamyl alcohol mixture.

  • DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.[13]

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and transcription.[7][8]

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize it under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of the test compound indicate inhibition of topoisomerase I.[7][14]

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Signaling Pathways and Mechanisms of Action

The biological activities of brominated tetrahydroisoquinolines are underpinned by their interactions with specific cellular signaling pathways.

Induction of Apoptosis

Many brominated tetrahydroisoquinolines exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[11][16]

  • Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[17] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[18]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This binding triggers the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases, leading to apoptosis.[17]

Apoptosis_Signaling_Pathway Brominated_THIQ Brominated Tetrahydroisoquinoline DNA_Damage DNA Damage Brominated_THIQ->DNA_Damage Death_Receptors Death Receptors Brominated_THIQ->Death_Receptors Extrinsic Pathway Mitochondria Mitochondria DNA_Damage->Mitochondria Intrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3

Caption: Simplified overview of apoptosis signaling pathways. (Within 100 characters)
Inhibition of Topoisomerase I

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[13] Some brominated quinoline derivatives have been shown to inhibit this enzyme.[4] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[9][13]

Topoisomerase_I_Inhibition_Pathway Brominated_THIQ Brominated Tetrahydroisoquinoline Topoisomerase_I Topoisomerase I Brominated_THIQ->Topoisomerase_I Inhibition DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Strand_Breaks Stabilization of cleavable complex DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication_Transcription->Supercoiled_DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Topoisomerase I Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition. (Within 100 characters)

Experimental and Drug Discovery Workflow

The development of new brominated tetrahydroisoquinoline-based therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Brominated THIQs Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antibacterial) Purification_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Navigating the Stability and Storage of 8-Bromo-Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-bromo-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. As these promising molecules advance through the drug discovery and development pipeline, a thorough understanding of their stability and optimal storage conditions is paramount to ensure their quality, efficacy, and safety. This technical guide provides a comprehensive overview of the stability and storage considerations for 8-bromo-tetrahydroisoquinoline derivatives, including available data, recommended experimental protocols, and insights into potential degradation pathways and biological mechanisms.

Physicochemical Properties and Recommended Storage

While specific stability data for a wide range of 8-bromo-tetrahydroisoquinoline derivatives are not extensively published, general characteristics and supplier recommendations for the parent compound, 8-bromo-1,2,3,4-tetrahydroisoquinoline, offer a foundational understanding.

PropertyValueSource
Molecular Formula C₉H₁₀BrNSupplier Data
Molecular Weight 212.09 g/mol Supplier Data
Boiling Point 294 °CSupplier Data
Density 1.428 g/cm³Supplier Data
Flash Point 132 °CSupplier Data

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature -20°CTo minimize thermal degradation and preserve long-term integrity.
Atmosphere Store in a tightly sealed container.To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.
Light Protect from light.Aromatic bromine compounds can be susceptible to photodegradation.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for defining the shelf-life and storage requirements of any new chemical entity. The following protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and are adaptable for 8-bromo-tetrahydroisoquinoline derivatives.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. This information is vital for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 8-Bromo-THIQ Derivative (Drug Substance) Solution Prepare Stock Solution (e.g., in Methanol/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Solution->Thermal Photo Photolytic Stress (ICH Q1B conditions) Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradation Products (MS, NMR) HPLC->Characterization Method Validate Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways Characterization->Pathway

Forced Degradation Experimental Workflow

Detailed Methodologies:

  • Acid Hydrolysis:

    • Dissolve the 8-bromo-tetrahydroisoquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Dissolve the derivative in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at defined intervals for analysis.

  • Thermal Degradation:

    • For solid-state stability, place a known amount of the powdered derivative in a controlled temperature oven (e.g., 80°C).

    • For solution-state stability, prepare a solution of the derivative and heat it in a controlled temperature bath.

    • Sample at various time points for analysis.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Analyze the exposed and control samples.

Analytical Method

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Typical HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 220-280 nm) and/or Mass Spectrometry
Injection Volume 10 µL
Column Temperature 30°C

Potential Degradation Pathways

Based on the chemical structure of 8-bromo-tetrahydroisoquinoline, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The tetrahydroisoquinoline ring itself is generally stable to hydrolysis. However, substituents on the ring or the nitrogen atom could be susceptible.

  • Oxidation: The secondary amine in the tetrahydroisoquinoline ring is a potential site for oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: The bromo-aromatic system may be susceptible to photolytic cleavage of the carbon-bromine bond, potentially leading to debromination or the formation of radical-mediated degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition could lead to the release of nitrogen oxides, carbon monoxide, and carbon dioxide.

Biological Activity and Potential Signaling Pathways

8-Bromo-tetrahydroisoquinoline derivatives have been investigated for a variety of biological activities, suggesting their interaction with multiple cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, potential targets include neurotransmitter systems, DNA replication machinery, and inflammatory pathways.

Potential Signaling Pathways of 8-Bromo-Tetrahydroisoquinoline Derivatives:

Signaling_Pathways cluster_drug 8-Bromo-THIQ Derivatives cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Drug 8-Bromo-THIQ Derivative Neuro Neurotransmitter Receptors/ Transporters Drug->Neuro Topo Topoisomerase I Drug->Topo NFkB_path NF-κB Signaling Pathway Drug->NFkB_path Neuro_effect Modulation of Neurotransmission Neuro->Neuro_effect DNA_effect Inhibition of DNA Replication & Apoptosis Topo->DNA_effect Inflam_effect Anti-inflammatory Response NFkB_path->Inflam_effect

Potential Signaling Pathways
  • Modulation of Neurotransmitter Systems: Some tetrahydroisoquinoline derivatives are known to interact with monoamine oxidases and other components of neurotransmitter pathways. The 8-bromo substitution may influence the affinity and selectivity for these targets, potentially affecting neurotransmitter levels and signaling.

  • Topoisomerase I Inhibition: The planar aromatic system of the isoquinoline core could intercalate into DNA, and some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This mechanism is a common strategy for anticancer agents.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases and cancers. Some complex heterocyclic molecules have been shown to modulate NF-κB signaling.

Conclusion

A comprehensive understanding of the stability and storage of 8-bromo-tetrahydroisoquinoline derivatives is essential for their successful development as therapeutic agents. While specific data for this class of compounds is limited, this guide provides a framework for a systematic approach to stability testing based on established scientific principles and regulatory guidelines. By conducting thorough forced degradation studies and developing robust stability-indicating methods, researchers can ensure the quality and reliability of these promising molecules, paving the way for their potential clinical application. Further research into the specific degradation products and pathways of various 8-bromo-tetrahydroisoquinoline derivatives will be critical to fully elucidate their stability profiles.

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, an amide compound with applications in medicinal chemistry, particularly as a building block for proteolysis-inducing agents.[1] The synthesis involves the protection of the secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme

The synthesis proceeds via the reaction of 8-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, triethylamine (TEA), and a solvent, dichloromethane (DCM).

Synthesis_Scheme cluster_conditions Reaction Conditions reagent1 8-bromo-1,2,3,4-tetrahydroisoquinoline product This compound reagent1->product conditions_node reagent2 + Di-tert-butyl dicarbonate reagent2->product conditions Triethylamine (TEA) Dichloromethane (DCM) 0°C to Room Temperature conditions_node->product

Caption: Reaction scheme for the Boc-protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
8-bromo-1,2,3,4-tetrahydroisoquinoline75416-51-2C₉H₁₀BrN212.09
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25
Triethylamine (TEA)121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Citric acid solution77-92-9C₆H₈O₇192.12
Saturated brineN/ANaCl (aq)N/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Silica gel (for column chromatography)7631-86-9SiO₂60.08
Petroleum ether8032-32-4N/AN/A
Ethyl acetate141-78-6C₄H₈O₂88.11

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[1]

1. Reaction Setup:

  • To a 300 mL round-bottom flask, add 8-bromo-1,2,3,4-tetrahydroisoquinoline (25.00 g, 117.88 mmol).

  • Add dichloromethane (DCM) to dissolve the starting material.

  • Add triethylamine (TEA, 32.83 mL, 236.00 mmol).

  • Cool the mixture to 0 °C in an ice bath.

2. Addition of Boc₂O:

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 25.73 g, 117.88 mmol) dropwise to the cooled solution.

3. Reaction:

  • Stir the reaction mixture continuously for 30 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

4. Quenching and Extraction:

  • Upon completion of the reaction, quench by adding a citric acid solution.

  • Transfer the mixture to a separatory funnel and perform a layering operation.

  • Wash the organic layer with saturated brine.

5. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1, v/v) as the eluent.

  • This purification should yield N-boc-8-bromo-1,2,3,4-tetrahydroisoquinoline (35 g, 95% yield) as the final product.[1]

Experimental Workflow

G start Start dissolve Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline and TEA in DCM start->dissolve cool Cool to 0°C dissolve->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react Stir at Room Temperature for 30 min add_boc->react quench Quench with Citric Acid Solution react->quench extract Extract with Saturated Brine quench->extract dry Dry with Anhydrous MgSO₄ extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate 3:1) concentrate->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • 8-bromo-1,2,3,4-tetrahydroisoquinoline: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Triethylamine (TEA): Corrosive and flammable.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant.

Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.[2]

Storage:

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.

  • 8-bromo-1,2,3,4-tetrahydroisoquinoline should be stored at -20°C, sealed, and away from moisture.[4]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of THIQ have shown potential as anticancer, antibacterial, and antiviral agents.[1][3] The functionalization of the THIQ core, particularly at the 8-position, through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a key strategy in medicinal chemistry for the development of novel therapeutic agents.[4]

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[5][6] This reaction is characterized by its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids, making it an invaluable tool in drug discovery and development.[5]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with various arylboronic acids to generate a library of 8-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding Tert-butyl 8-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

G cluster_0 reagent1 Tert-butyl 8-bromo-3,4-dihydroisoquinoline- 2(1H)-carboxylate plus + reagent2 Arylboronic Acid (R-B(OH)2) arrow Pd Catalyst, Base Solvent, Heat product Tert-butyl 8-aryl-3,4-dihydroisoquinoline- 2(1H)-carboxylate

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[4][7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O901688
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1101095
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851885
54-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF/H₂O1001289

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 10-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Tert-butyl 8-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Experimental Workflow Diagram

G start Start setup Reaction Setup: Combine reagents, catalyst, and base in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Solvent Addition: Add degassed solvent and water. inert->solvent react Reaction: Heat and stir for the specified time. solvent->react monitor Monitor Progress: TLC or LC-MS analysis. react->monitor workup Work-up: Cool, dilute, and perform aqueous extraction. monitor->workup Reaction Complete purify Purification: Column chromatography. workup->purify product Final Product: Tert-butyl 8-aryl-3,4-dihydroisoquinoline- 2(1H)-carboxylate purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting the Cell Cycle

The 8-aryl-tetrahydroisoquinoline scaffold is of significant interest in drug discovery, particularly in the development of anticancer agents.[8] Certain derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[8] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

CDK2 Signaling Pathway in the Cell Cycle

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and how its inhibition by 8-aryl-tetrahydroisoquinoline derivatives can block this process.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E ActiveComplex CDK2/Cyclin E Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb_E2F pRb-E2F Complex (Transcription Repressed) ActiveComplex->pRb_E2F Phosphorylation Rb pRb Rb->pRb_E2F E2F E2F E2F->pRb_E2F pRb_P Phosphorylated pRb E2F_free Free E2F (Transcription Activated) E2F_free->S Promotes Inhibitor 8-Aryl-Tetrahydroisoquinoline Derivative (Inhibitor) Inhibitor->ActiveComplex Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway by 8-aryl-tetrahydroisoquinolines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and highly efficient method for the synthesis of a diverse range of 8-aryl-substituted tetrahydroisoquinolines. These compounds are valuable building blocks in drug discovery, with demonstrated potential as inhibitors of key cellular targets such as CDK2. The protocols and data presented herein provide a practical guide for researchers in the synthesis and application of this important class of molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 8-Bromo-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromo-tetrahydroisoquinolines. This reaction is a powerful tool for the synthesis of 8-aryl-tetrahydroisoquinolines, which are important structural motifs in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds, and the ability to introduce diverse aryl groups at the 8-position via Suzuki coupling allows for the rapid generation of compound libraries for screening and lead optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][4]

For the synthesis of 8-aryl-tetrahydroisoquinolines, 8-bromo-tetrahydroisoquinoline serves as a key building block. The bromine atom at the 8-position provides a handle for the palladium-catalyzed cross-coupling reaction, enabling the introduction of various aryl and heteroaryl substituents.

Data Presentation: Reaction Conditions and Yields

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in the Suzuki coupling of 8-bromo-tetrahydroisoquinolines. The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 8-bromo-tetrahydroisoquinoline derivatives and related 8-bromo-quinoline systems with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 8-Bromo-tetrahydroisoquinoline Derivatives with Arylboronic Acids

Entry8-Bromo-THIQ DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-8-bromo-THIQ-3-carboxylatePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄Toluene/H₂O1001885
2N-Boc-8-bromo-THIQ-3-carboxylate4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄Toluene/H₂O1001882
3N-Boc-8-bromo-THIQ-3-carboxylate3-Thienylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄Toluene/H₂O1001875
48-Bromotetrahydroisoquinolin-4-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O801297
58-Bromotetrahydroisoquinolin-4-one4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O801288

*Data in this table is compiled from analogous reactions reported in the literature.[5][6] THIQ = Tetrahydroisoquinoline.

Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 8-Bromo-6-methylquinolin-2(1H)-one with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O801285
2Pd(OAc)₂ (1)SPhosK₃PO₄1,4-Dioxane100495
3PEPPSI-IPr (0.5)-Cs₂CO₃t-AmylOH100298

*This table presents a comparative overview of different catalyst systems for a related 8-bromo-quinoline substrate to guide catalyst selection.[1][7]

Experimental Protocols

The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of an N-protected 8-bromo-tetrahydroisoquinoline with an arylboronic acid. This protocol is a general guide and may require optimization for specific substrates.

Materials:

  • N-protected 8-bromo-tetrahydroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-protected 8-bromo-tetrahydroisoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-tetrahydroisoquinoline.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product R1X_in R¹-X (8-Bromo-THIQ) R1X_in->OxAdd R2B_in R²-B(OH)₂ (Arylboronic Acid) + Base R2B_in->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - 8-Bromo-THIQ - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with H₂O and Brine - Dry Organic Layer monitor->workup purify Purification: - Filter and Concentrate - Flash Column Chromatography workup->purify product Pure 8-Aryl-THIQ purify->product

References

Application Note & Protocol Guide: Leveraging Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach relies on screening small, low-complexity molecules (fragments) that, despite their low affinity, bind to biological targets with high ligand efficiency. This application note provides a comprehensive guide to the strategic use of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate , a versatile fragment for FBDD campaigns. We will explore the rationale behind its design, provide detailed protocols for its application in screening and hit validation, and outline a roadmap for its evolution from a low-affinity hit to a potent lead candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate advanced halogenated fragments into their discovery pipelines.

Introduction: The Strategic Value of Halogenated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying starting points for drug development. The core principle of FBDD is to screen small molecules, typically with a molecular weight under 300 Daltons, to find those that bind to a biological target. These initial "hits" usually have weak binding affinities, often in the micromolar to millimolar range. The key advantage of this approach is that these fragments can be more efficiently optimized into potent drug candidates compared to the larger, more complex molecules identified through traditional high-throughput screening (HTS).

This compound represents a new generation of "smart fragments." Its design incorporates several features that make it particularly valuable for FBDD campaigns:

  • Rigid Bicyclic Scaffold: The 3,4-dihydroisoquinoline core provides a well-defined three-dimensional shape, reducing the entropic penalty upon binding and ensuring a more defined interaction with the target protein.

  • The Power of Bromine: The bromine atom at the 8-position is a critical feature. It can act as a "scout" for interactions, forming specific, directional halogen bonds with electron-rich pockets (e.g., backbone carbonyls) on the protein surface. This provides a specific vector for fragment binding and subsequent optimization.

  • Vector for Elaboration: The bromine atom also serves as a versatile synthetic handle. It allows for a wide range of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid and targeted chemical modifications to grow the fragment into a more potent molecule.

  • Boc Protection: The Tert-butyloxycarbonyl (Boc) protecting group ensures the secondary amine is masked, preventing unwanted side reactions and providing a stable, well-behaved fragment for screening. This group can be easily removed later in the synthesis to allow for further modifications at that position.

This guide will provide the necessary protocols to effectively utilize this fragment in a typical FBDD workflow.

Physicochemical Properties & Quality Control

Before initiating any screening campaign, it is imperative to ensure the quality and purity of the fragment stock.

PropertyValueSignificance in FBDD
IUPAC Name This compoundUnambiguous chemical identifier.
CAS Number 1375069-37-6Unique registry number for tracking.
Molecular Formula C14H18BrNO2Used for accurate mass calculations.
Molecular Weight 328.20 g/mol Falls outside the typical "Rule of Three" for fragments but is acceptable as a larger, more complex fragment.
Purity >95% (recommended)High purity is essential to avoid false positives or negatives in screening assays.
Solubility High in DMSO, adequate in aqueous buffersCrucial for creating homogenous assay solutions and avoiding compound precipitation.

Protocol 1: Fragment Quality Control

  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Procedure: Dissolve the fragment in a suitable solvent (e.g., acetonitrile). Run on a C18 column with a water/acetonitrile gradient.

    • Acceptance Criteria: Purity should be ≥95% as determined by UV absorbance at 254 nm. The mass spectrum should show a clear parent ion peak corresponding to the expected molecular weight.

  • Identity Confirmation:

    • Method: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Procedure: Dissolve a small sample in deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Acceptance Criteria: The resulting spectrum should be consistent with the known structure of this compound, with all expected peaks present and correctly integrated.

  • Solubility Assessment:

    • Method: Kinetic nephelometry or visual inspection.

    • Procedure: Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM). Serially dilute this stock into the primary assay buffer to determine the concentration at which precipitation occurs.

    • Acceptance Criteria: The fragment should remain soluble in the assay buffer at the highest screening concentration.

FBDD Workflow: From Screening to Hit Validation

The following diagram outlines a typical FBDD workflow utilizing our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Screening Primary Screen (e.g., Thermal Shift Assay) Hit_Triage Hit Triage & Dose-Response Screening->Hit_Triage Initial Hits Validation Orthogonal Screen (e.g., SPR) Hit_Triage->Validation Confirmed Hits Structural Structural Biology (X-ray Crystallography) Validation->Structural Characterized Hits Chemistry Structure-Guided Medicinal Chemistry Structural->Chemistry Binding Pose Information Optimization Lead Optimization Chemistry->Optimization Improved Analogs

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Primary Screening: Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or DSF) is a rapid and cost-effective method for primary screening. It measures changes in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.

Protocol 2: Thermal Shift Assay (TSA) for Primary Screening

  • Reagents & Materials:

    • Purified target protein (0.1-0.2 mg/mL).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • This compound (100 mM stock in DMSO).

    • 96- or 384-well qPCR plates.

    • Real-time PCR instrument.

  • Experimental Procedure:

    • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.

    • Compound Plating: Dispense the fragment stock solution into the assay plate. For a primary screen, a final concentration of 200-500 µM is common. Include appropriate controls (DMSO only, no protein).

    • Assay Initiation: Add the protein/dye master mix to the wells containing the compound. Mix gently and centrifuge briefly.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

    • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tₘ) is the inflection point of the curve (often calculated using the first derivative). A positive shift in Tₘ (ΔTₘ) of > 2 °C in the presence of the fragment is typically considered a preliminary hit.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure binding kinetics (kₐ, kₑ) and affinity (Kₐ) in real-time. It serves as an excellent orthogonal method to validate hits from primary screens.

Protocol 3: SPR for Hit Validation and Affinity Determination

  • Reagents & Materials:

    • SPR instrument (e.g., Biacore, a Cytiva brand).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified target protein.

    • Running buffer (e.g., HBS-EP+).

    • Fragment solutions at various concentrations.

  • Experimental Procedure:

    • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a surface density that will yield a maximum response (Rₘₐₓ) appropriate for fragment screening. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

    • Binding Analysis:

      • Prepare a dilution series of the fragment in the running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). Include a buffer-only (blank) injection.

      • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

      • Monitor the binding response (in Response Units, RU) over time (association phase), followed by an injection of running buffer to monitor the dissociation phase.

    • Data Analysis:

      • Subtract the reference channel signal from the active channel signal.

      • Subtract the blank injection signal to correct for buffer effects.

      • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kₐ). For fragments, this is often in the 100-1000 µM range.

Hit-to-Lead: Structure-Guided Optimization

Once a hit is validated and its binding mode is determined, typically through X-ray crystallography, the hit-to-lead process begins. The 8-bromo substituent is now the key to unlocking higher potency.

The following diagram illustrates the iterative process of hit-to-lead optimization.

Hit_to_Lead Initial_Hit Initial Fragment Hit (K_D ~500 µM) Tert-butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate Structural_Bio X-ray Crystallography (Determine Binding Pose) Initial_Hit->Structural_Bio SAR_Analysis Analyze Structure-Activity Relationship (SAR) Structural_Bio->SAR_Analysis Identify Growth Vectors Synthesis Synthesize Analogs via Cross-Coupling (e.g., Suzuki) SAR_Analysis->Synthesis Assay Assay New Compounds (SPR, ITC) Synthesis->Assay New Chemical Matter Assay->SAR_Analysis Potency & Ligand Efficiency Data Lead_Compound Potent Lead Compound (K_D < 1 µM) Assay->Lead_Compound Achieve Potency Goals

Caption: The iterative cycle of structure-guided hit-to-lead optimization.

Elaboration Strategy via Suzuki Coupling

The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In our case, the 8-bromo position is the organohalide.

Protocol 4: Example Suzuki Coupling for Fragment Elaboration

  • Objective: Couple the fragment with 3-methoxyphenylboronic acid to explore a nearby pocket identified by crystallography.

  • Reaction Scheme:

    • Reactants: this compound (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq).

    • Base: K₂CO₃ (2.0 eq).

    • Solvent: Dioxane/Water (4:1 mixture).

  • Procedure:

    • To a reaction vessel, add the fragment, boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., Argon).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

This newly synthesized analog would then be subjected to the same biophysical assays (SPR, TSA) to determine its affinity. This iterative cycle of design, synthesis, and testing is the core engine of hit-to-lead chemistry, driven by the synthetic versatility of the 8-bromo handle on the initial fragment.

Conclusion

This compound is more than just a simple fragment; it is a sophisticated tool for modern drug discovery. Its rigid core, combined with the strategic placement of a synthetically versatile bromine atom, provides an excellent starting point for FBDD campaigns. By following the detailed protocols for quality control, screening, validation, and structure-guided optimization outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-affinity lead compounds.

Protocol for the Palladium-Catalyzed Heck Reaction of 8-Bromo-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the THIQ core is of significant interest in drug discovery for the development of new therapeutic agents. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the coupling of aryl halides with alkenes.[1] This application note provides a detailed protocol for the Heck reaction of 8-bromo-tetrahydroisoquinolines with various alkenes, a key transformation for the synthesis of novel 8-substituted THIQ derivatives. This method is particularly relevant for creating libraries of compounds for high-throughput screening in drug development programs.

The successful execution of the Heck reaction is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent.[2] For electron-rich N-heterocyclic substrates like 8-bromo-tetrahydroisoquinolines, the selection of an appropriate catalytic system is crucial to achieve high yields and selectivity. It is often necessary to protect the secondary amine of the tetrahydroisoquinoline ring (e.g., with a Boc or Cbz group) to prevent side reactions and improve solubility.

General Reaction Scheme

The Heck reaction of an N-protected 8-bromo-tetrahydroisoquinoline with an alkene proceeds via a palladium-catalyzed cross-coupling to yield the corresponding 8-alkenyl-tetrahydroisoquinoline.

Caption: General scheme of the Heck reaction with 8-bromo-tetrahydroisoquinolines.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the Heck reaction of 8-bromo-tetrahydroisoquinolines.

G start Start reagents Combine N-protected 8-bromo-tetrahydroisoquinoline, alkene, base, and solvent in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by purging with an inert gas like Argon or Nitrogen). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature and stir for the designated time. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, and wash with water and brine. monitor->workup dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. workup->dry purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the pure product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: Experimental workflow for the Heck reaction.

Comparative Data of Heck Reaction Conditions

The following table summarizes various conditions reported for Heck reactions of analogous aryl bromides, which can serve as a starting point for the optimization of the reaction with 8-bromo-tetrahydroisoquinolines.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AlkeneYield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012Styrene85[3]
2Pd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃ (2)Dioxane11024n-Butyl acrylate92[4]
3Pd(OAc)₂ (0.1)Norfloxacin (0.2)K₂CO₃ (2)DMA1304n-Butyl acrylate>95[1]
4Pd(OAc)₂ (5)PPh₃ (10)NaOAc (2)DMF14040Styrene78[5]
5Pd(OAc)₂ (1)NoneK₂CO₃ (2)H₂O/DMF804Styrene94[5]
6PdCl₂(PPh₃)₂ (3)NoneEt₃N (1.5)Acetonitrile8016Methyl acrylate88[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of an N-protected 8-bromo-tetrahydroisoquinoline with an alkene. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • N-protected 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.02-0.10 equiv)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., Dioxane, Acetonitrile, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or a pressure tube equipped with a magnetic stir bar, add the N-protected 8-bromo-tetrahydroisoquinoline (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (to make a 0.1-0.5 M solution with respect to the 8-bromo-tetrahydroisoquinoline).

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. For more rigorous degassing, the freeze-pump-thaw method can be employed.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-140 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-alkenyl-tetrahydroisoquinoline.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions at elevated temperatures and pressures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction was properly degassed to remove oxygen, which can deactivate the catalyst.

    • The catalyst or ligand may be of poor quality or decomposed. Use fresh reagents.

    • The reaction temperature may be too low. Increase the temperature in increments.

    • The chosen base may not be strong enough. Consider a stronger base.

  • Formation of byproducts:

    • Homocoupling of the aryl bromide (biaryl formation) can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

    • Isomerization of the product alkene can occur. This may be minimized by shorter reaction times or the addition of certain additives.

  • Dehalogenation of the starting material:

    • This side reaction can be prevalent with electron-rich aryl bromides. The choice of ligand and base can influence this pathway.

Conclusion

The Heck reaction is a versatile and powerful tool for the C-C bond formation at the 8-position of the tetrahydroisoquinoline scaffold. The protocol and data presented in this application note provide a solid foundation for researchers to develop and optimize this important transformation in their drug discovery and development efforts. Careful selection of the catalyst system and reaction conditions is paramount to achieving high yields of the desired 8-alkenyl-tetrahydroisoquinoline derivatives.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] It offers a powerful alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution or reductive amination, which often require harsh reaction conditions and have limited applicability.[1]

Substituted 3,4-dihydroisoquinolines are prevalent structural motifs in a vast number of biologically active compounds and natural products. The ability to functionalize the isoquinoline core, for instance, by introducing an amino group at the 8-position, is of significant interest in drug discovery for generating novel molecular entities with potential therapeutic applications. The Buchwald-Hartwig amination of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate provides a direct and efficient route to synthesize 8-amino-3,4-dihydroisoquinoline derivatives.

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) complex.[1][2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The choice of ligand is critical for the success of the reaction.[2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex Ar-Br amido_complex Palladium-Amido Complex pd_complex->amido_complex + R₂NH - HBr (Base) amido_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Product) amido_complex->product_out aryl_halide tert-Butyl 8-bromo-3,4-dihydro- isoquinoline-2(1H)-carboxylate (Ar-Br) amine Amine (R₂NH) base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent. Below is a summary of typical conditions used for the amination of various heteroaryl bromides, which can serve as a guide for optimizing the reaction for this compound.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides

Heteroaryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromoindoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10095
5-BromobenzothiazoleAnilinePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane11088
2-Bromopyridinen-ButylaminePd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.5)Toluene8092
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF6578[4]
4-BromothiazolePiperidineG3-XPhos precatalyst (0.75)-NaOTMS (1.05)THF5099[5]

Table 2: Representative Quantitative Data for the Amination of this compound with Morpholine

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound312.20312 mg1.01.0
Morpholine87.12105 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (2 mol% Pd)
XPhos476.6228.6 mg0.060.06 (6 mol%)
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene-5.0 mL--
Product: tert-Butyl 8-(morpholino)-3,4-dihydroisoquinoline-2(1H)-carboxylate318.42--Expected Yield: 75-90%

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents and equipment (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 8-(morpholino)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup - Add solids (Aryl Bromide, Pd₂(dba)₃, XPhos, NaOt-Bu) - Inert atmosphere (Ar/N₂) reagents 2. Reagent Addition - Add anhydrous Toluene - Add Morpholine setup->reagents reaction 3. Reaction - Heat to 100 °C - Stir for 12-24h - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc - Dry and concentrate reaction->workup purification 5. Purification - Flash column chromatography workup->purification characterization 6. Characterization - NMR, MS purification->characterization

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 8-amino-3,4-dihydroisoquinoline derivatives. The protocol provided herein is a general guideline, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for different amine coupling partners. Careful execution under inert conditions is crucial for the success of this transformation. This methodology provides a valuable tool for medicinal chemists and drug development professionals in the synthesis and exploration of novel chemical matter based on the privileged isoquinoline scaffold.

References

Application Notes: Synthesis and Evaluation of STING Inhibitors as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key recognition and effector pathway in the natural immune system.[2] Upon activation by the second messenger cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and activates the NF-κB pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4]

While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various autoimmune and autoinflammatory diseases, such as STING-associated vasculopathy with onset in infancy (SAVI), Aicardi-Goutières syndrome (AGS), and systemic lupus erythematosus (SLE).[3][5][6] This overactivation leads to excessive cytokine production and persistent inflammation.[7][8] Consequently, pharmacological inhibition of the STING pathway has emerged as a promising therapeutic strategy for these conditions.[5][9] This document provides an overview of STING inhibitors, their synthesis, and protocols for their evaluation.

Mechanism of STING Inhibition

STING inhibitors can be broadly categorized based on their mechanism of action:

  • Covalent Inhibitors: These molecules typically form an irreversible covalent bond with specific cysteine residues (Cys91 in humans) in the transmembrane domain of STING.[1][10] This modification prevents the crucial post-translational palmitoylation of STING, which is necessary for its oligomerization, trafficking, and downstream signaling.[10][11][12]

  • Non-covalent Inhibitors (CDN Pocket Binders): These inhibitors competitively bind to the cyclic dinucleotide (CDN) binding pocket on the C-terminal domain of STING.[13][14] By occupying this site, they prevent the binding of the endogenous activator 2'3'-cGAMP, thus locking STING in an inactive "open" conformation.[14][15]

// Inhibitors Inhibitor_CDN [label="Non-covalent Inhibitor\n(e.g., SN-011)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor_Covalent [label="Covalent Inhibitor\n(e.g., H-151)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway Flow cGAMP -> STING_dimer [label="binds & activates"]; STING_dimer -> STING_active [label="translocates &\n oligomerizes"]; pIRF3 -> pIRF3_dimer [label="dimerizes"]; pIRF3_dimer -> pIRF3_dimer [dir=back, label="translocates", constraint=false]; STING_active -> NFkB [label="activates", style=dashed];

// Inhibition points Inhibitor_CDN -> STING_dimer [label="blocks cGAMP binding", color="#EA4335", style=dashed, arrowhead=T]; Inhibitor_Covalent -> STING_active [label="blocks palmitoylation\n & oligomerization", color="#EA4335", style=dashed, arrowhead=T];

// invisible nodes for alignment edge[style=invis]; pIRF3_dimer -> NFkB;

} enddot Caption: The cGAS-STING signaling pathway and points of inhibition.

Data on Representative STING Inhibitors

A variety of small molecule STING inhibitors have been developed. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in cellular assays that monitor downstream effects of STING activation, such as IFN-β production.

Inhibitor NameTarget(s)MechanismCellular IC50 (IFN-β Reporter Assay)Reference
H-151 Human, MouseCovalent (Cys91)hSTING: ~134 nM, mSTING: ~138 nM[14][16]
C-170 (STING-IN-2) Human, MouseCovalent (Cys91)Not specified, potent inhibitor[1]
C-176 MouseCovalent (Cys91)Specific to murine STING[13]
SN-011 Human, MouseNon-covalent (CDN Pocket)hSTING: ~503 nM, mSTING: ~107 nM[14]
Compound 5c Human, MouseCovalent (presumed)hSTING: 44 nM, mSTING: 32 nM[6]
HSD1077 Human, MouseNon-covalentSuppresses IFN expression at 20 nM[17]

Experimental Protocols

Protocol 1: Synthesis of H-151 (A Representative Covalent Inhibitor)

H-151 is a well-characterized, potent, and irreversible inhibitor of both human and murine STING.[16] It is synthesized via a multicomponent reaction.[17] The following is a generalized protocol based on similar reported syntheses.

Materials:

  • 4-Ethylaniline

  • 1H-Indole

  • Urea or a suitable carbonyl source

  • Appropriate solvent (e.g., Toluene, Dioxane)

  • Acid or base catalyst as required

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) and 1H-indole (1.0 eq) in a suitable anhydrous solvent.

  • Reagent Addition: Add the carbonyl source (e.g., urea, 1.0-1.2 eq) to the mixture. If required, add a catalyst.

  • Reaction Conditions: Heat the reaction mixture under reflux for the time specified in the literature (typically several hours to overnight), monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified, typically by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, to yield the final product, N-(4-ethylphenyl)-N'-1H-indol-3-yl-urea (H-151).[16]

  • Characterization: Confirm the structure and purity of the synthesized H-151 using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be ≥95%.[10][16]

Synthesis_Workflow start Start: Reagents reaction 1. Multicomponent Reaction (e.g., Reflux in Toluene) start->reaction workup 2. Solvent Removal & Crude Extraction reaction->workup purify 3. Column Chromatography workup->purify characterize 4. Structure & Purity Analysis (NMR, MS) purify->characterize product Final Product: H-151 (≥95% pure) characterize->product

Protocol 2: IFN-β Promoter Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit STING-agonist-induced activation of the IFN-β promoter.[1]

Materials:

  • HEK293T cells

  • Plasmids: human STING (hSTING), IFN-β promoter-driven Firefly luciferase (IFN-β-Luc), and a constitutively expressed Renilla luciferase for normalization.

  • Transfection reagent

  • STING agonist: 2'3'-cGAMP

  • Test inhibitor (e.g., H-151)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Day 1 (Cell Seeding): Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency on Day 2.

  • Day 2 (Transfection): Co-transfect the cells with the hSTING, IFN-β-Luc, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Day 2 (Inhibitor Treatment): After 4-6 hours of transfection, remove the transfection media. Add fresh media containing serial dilutions of the test inhibitor (e.g., H-151). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[1]

  • Day 3 (STING Activation): Stimulate the cells by adding a pre-determined concentration of 2'3'-cGAMP (a concentration that gives a robust signal, e.g., 30 µg/mL). Incubate for 6-8 hours.[1]

  • Day 3 (Cell Lysis & Luminescence): Wash the cells once with PBS. Add passive lysis buffer and lyse the cells according to the dual-luciferase assay kit protocol. Transfer the lysate to a white luminometer plate.

  • Day 3 (Measurement): Measure both Firefly and Renilla luciferase activity using a luminometer.[1]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the cGAMP-stimulated vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of an inhibitor with its protein target (STING) within a cellular environment.[18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19]

Materials:

  • THP-1 or other relevant cells expressing STING

  • Test inhibitor (e.g., H-151) and vehicle control (DMSO)

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge capable of high speed

  • SDS-PAGE and Western blot equipment

  • Primary antibody against STING and a suitable secondary antibody

Procedure:

  • Compound Treatment: Treat cultured cells with the test inhibitor at a desired concentration (e.g., 1-10 µM) or vehicle control for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[20] One sample should be kept at room temperature as an unheated control.

  • Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) from each sample. Analyze the amount of soluble STING protein remaining at each temperature by SDS-PAGE and Western blotting using a STING-specific antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble STING (relative to the unheated control) against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and therefore, direct engagement.[21] An isothermal dose-response format can also be used, where cells are treated with various inhibitor concentrations and heated at a single, fixed temperature to determine an EC50 for binding.[19]

CETSA_Workflow start 1. Treat cells with Inhibitor or Vehicle harvest 2. Harvest and Resuspend Cells start->harvest heat 3. Heat Aliquots (Temperature Gradient) harvest->heat lyse 4. Lyse Cells and Centrifuge to Pellet Aggregated Protein heat->lyse collect 5. Collect Supernatant (Soluble Protein) lyse->collect wb 6. Western Blot for Soluble STING collect->wb analyze 7. Quantify Bands and Plot Melting Curve wb->analyze end Result: Thermal Shift Confirms Target Engagement analyze->end

References

The Bischler-Napieralski Reaction: A Gateway to 8-Substituted Tetrahydroisoquinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a powerful and widely utilized method in synthetic organic chemistry for the construction of 3,4-dihydroisoquinolines. This intramolecular cyclization of β-arylethylamides, followed by a reduction step, provides a versatile pathway to the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 8-substituted tetrahydroisoquinolines using the Bischler-Napieralski reaction, a class of compounds with significant potential in drug development.

Application Notes

The 8-position of the tetrahydroisoquinoline nucleus offers a strategic point for substitution to modulate the pharmacological properties of the molecule. Introducing various functional groups at this position can influence receptor binding, selectivity, and pharmacokinetic profiles. The Bischler-Napieralski reaction, while classic, remains a cornerstone for accessing these valuable scaffolds.[1][2][3]

Key Considerations for 8-Substituted THIQ Synthesis:

  • Regioselectivity: The cyclization of ortho-substituted phenethylamides, the precursors for 8-substituted THIQs, requires careful consideration of the directing effects of the substituent. Electron-donating groups on the aromatic ring generally facilitate the electrophilic aromatic substitution, while the nature and position of the ortho-substituent can influence the ease and regioselectivity of the cyclization.

  • Reaction Conditions: The choice of condensing agent is crucial.[1][4] Phosphorus oxychloride (POCl₃) is the most common reagent, often used in a solvent like toluene or acetonitrile at elevated temperatures.[1][4] For less reactive substrates, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) may be necessary.[1][4]

  • Reduction of the Dihydroisoquinoline Intermediate: The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. A subsequent reduction step is required to obtain the fully saturated tetrahydroisoquinoline ring. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly employed and effective reducing agent for this transformation.

Applications in Drug Development:

8-Substituted tetrahydroisoquinolines have shown promise in various therapeutic areas. Their rigid scaffold allows for the precise spatial orientation of substituents, making them attractive for targeting specific biological macromolecules. For instance, derivatives of 8-methoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as neurological agents. The ability to introduce diverse substituents at the 8-position, such as halogens, nitro groups, or alkyl groups, provides a rich chemical space for the development of novel drug candidates.

Experimental Protocols

The synthesis of 8-substituted tetrahydroisoquinolines via the Bischler-Napieralski reaction is a two-step process: the cyclization to form a 3,4-dihydroisoquinoline, followed by reduction. Below are detailed protocols for these key steps.

Protocol 1: General Procedure for the Bischler-Napieralski Cyclization of N-(2-(2-Substituted-phenyl)ethyl)amides

This protocol describes a general method for the synthesis of 8-substituted-3,4-dihydroisoquinolines.

Materials:

  • N-(2-(2-Substituted-phenyl)ethyl)amide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)

  • Anhydrous toluene or acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-(2-(2-substituted-phenyl)ethyl)amide in anhydrous toluene or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction time and temperature will vary depending on the substrate (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-substituted-3,4-dihydroisoquinoline, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of 8-Substituted-3,4-dihydroisoquinolines

This protocol outlines a general method for the reduction of the dihydroisoquinoline intermediate to the corresponding tetrahydroisoquinoline.

Materials:

  • 8-Substituted-3,4-dihydroisoquinoline (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-3.0 eq)

  • Methanol or ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Water

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 8-substituted-3,4-dihydroisoquinoline in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution with stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 8-substituted-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 8-substituted tetrahydroisoquinolines via the Bischler-Napieralski reaction followed by reduction.

Table 1: Synthesis of 8-Substituted Tetrahydroisoquinolines

8-SubstituentCyclization Conditions (Protocol 1)Reduction Conditions (Protocol 2)Overall Yield (%)Reference
-H POCl₃, Toluene, Reflux, 2hNaBH₄, Methanol, RT, 1h85General Procedure
-OCH₃ POCl₃, Acetonitrile, Reflux, 3hNaBH₄, Ethanol, RT, 1.5h78
-Br PPA, 150°C, 1hNaBH₄, Methanol, RT, 2h65Conceptual Example
-NO₂ POCl₃/P₂O₅, Toluene, Reflux, 4hNaBH₄, Methanol, 0°C to RT, 2h55Conceptual Example
-F POCl₃, Toluene, Reflux, 2.5hNaBH₄, Methanol, RT, 1h72[5]

Note: The data for -Br and -NO₂ are conceptual examples based on typical conditions for similar substrates, as specific literature with detailed protocols for these 8-substituted analogs via the Bischler-Napieralski reaction is less common.

Mandatory Visualization

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the synthesis of 8-substituted tetrahydroisoquinolines.

Bischler_Napieralski_Mechanism cluster_step1 Step 1: Formation of Nitrilium Ion cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction Amide N-(2-(2-R-phenyl)ethyl)acetamide Intermediate1 Intermediate Amide->Intermediate1 + POCl3 Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (HO)POCl2 Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline_salt 8-R-3,4-Dihydroisoquinolinium Salt Cyclization->Dihydroisoquinoline_salt Dihydroisoquinoline 8-R-3,4-Dihydroisoquinoline Dihydroisoquinoline_salt->Dihydroisoquinoline Neutralization Tetrahydroisoquinoline 8-R-1,2,3,4-Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline + NaBH4

Caption: General mechanism of the Bischler-Napieralski reaction for 8-substituted THIQ synthesis.

Experimental_Workflow Start Start: N-(2-(2-R-phenyl)ethyl)amide Cyclization Bischler-Napieralski Cyclization (Protocol 1) Start->Cyclization Workup1 Aqueous Workup & Neutralization Cyclization->Workup1 Purification1 Purification 1 (Column Chromatography/Recrystallization) Workup1->Purification1 Reduction Reduction with NaBH4 (Protocol 2) Purification1->Reduction Workup2 Aqueous Workup Reduction->Workup2 Purification2 Purification 2 (Column Chromatography/Recrystallization) Workup2->Purification2 End End: 8-R-1,2,3,4-Tetrahydroisoquinoline Purification2->End

Caption: Experimental workflow for the two-step synthesis of 8-substituted tetrahydroisoquinolines.

References

Application of 8-bromo-tetrahydroisoquinolines in developing pharmacologically active molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 8-bromo-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of pharmacologically active molecules. Its unique structural and electronic properties, conferred by the bromine atom at the 8-position of the tetrahydroisoquinoline core, allow for diverse chemical modifications, leading to compounds with significant potential in treating a range of diseases, most notably cancer and neurological disorders. This document provides an overview of the applications of 8-bromo-tetrahydroisoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Pharmacological Applications

Derivatives of the tetrahydroisoquinoline (THIQ) nucleus have demonstrated a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their potency and selectivity for various biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of bromo-substituted quinolines and tetrahydroisoquinolines as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. While specific data for 8-bromo-tetrahydroisoquinoline derivatives is still emerging, the activity of structurally related compounds provides strong evidence for their therapeutic potential.

For instance, brominated quinoline derivatives have demonstrated significant antiproliferative activity. It is important to note that the following data pertains to brominated quinolines and not specifically 8-bromo-tetrahydroisoquinolines, but they serve as a valuable reference for the potential of this class of compounds.

Table 1: Anticancer Activity of Brominated Quinolines [1][2][3]

CompoundCancer Cell LineIC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6
HeLa (Human Cervix Carcinoma)6.7 - 25.6
HT29 (Human Colon Carcinoma)6.7 - 25.6
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Brain Tumor)5.45 - 9.6
HeLa (Human Cervix Carcinoma)5.45 - 9.6
HT29 (Human Colon Carcinoma)5.45 - 9.6
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0 µM
HT29 (Human Colon Carcinoma)26.2 µM
HeLa (Human Cervix Carcinoma)24.1 µM

Furthermore, non-brominated tetrahydroisoquinoline derivatives have shown promise as inhibitors of key cancer-related targets like KRas.

Table 2: KRas Inhibition by Tetrahydroisoquinoline Derivatives [4][5]

CompoundCancer Cell LineIC50 (µM)
GM-3-18 (a THIQ derivative)Colo3200.9 - 10.7
DLD-10.9 - 10.7
HCT1160.9 - 10.7
SNU-C10.9 - 10.7
SW4800.9 - 10.7
Neurological Activity

Key Signaling Pathway: PI3K/Akt in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][8][9] Several studies have suggested that tetrahydroisoquinoline derivatives can exert their anticancer effects by modulating this pathway.[7][10] The diagram below illustrates a simplified representation of the PI3K/Akt pathway, highlighting key components that can be targeted by therapeutic agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes THIQ Tetrahydroisoquinoline Derivative THIQ->PI3K Potential Inhibition THIQ->Akt Potential Inhibition

Simplified PI3K/Akt Signaling Pathway

Experimental Protocols

Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general method for the synthesis of the core 8-bromo-tetrahydroisoquinoline scaffold. Further modifications, such as N-alkylation or N-arylation, can be performed on this core structure to generate a library of derivatives.

Materials:

  • 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

  • Methanol

  • Saturated aqueous sodium carbonate solution

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol/chloroform mixture

Procedure:

  • To a mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL), add 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol).

  • Heat the reaction mixture to reflux overnight.

  • After cooling, concentrate the mixture under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 0-2% methanol/chloroform solution as the eluent to obtain 8-bromo-1,2,3,4-tetrahydroisoquinoline.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 8-bromo-tetrahydroisoquinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8-Bromo-tetrahydroisoquinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 8-bromo-tetrahydroisoquinoline derivatives in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Serial Dilutions of Test Compounds Incubate24h->AddCompounds Incubate48_72h Incubate 48-72h AddCompounds->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

MTT Assay Workflow
Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 8-bromo-tetrahydroisoquinoline derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • 8-Bromo-tetrahydroisoquinoline derivatives dissolved in a suitable solvent

  • Assay buffer (e.g., potassium phosphate buffer)

  • Spectrophotometer or fluorometer

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

  • Pre-incubate the MAO enzyme with various concentrations of the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value for each compound against both MAO-A and MAO-B to assess potency and selectivity.

Conclusion

8-Bromo-tetrahydroisoquinolines represent a promising class of compounds for the development of novel therapeutics. Their synthetic tractability allows for the generation of diverse libraries of molecules for screening against various pharmacological targets. The available data on related bromo-quinolines and tetrahydroisoquinolines strongly suggest their potential as anticancer agents and modulators of key signaling pathways like PI3K/Akt. Furthermore, their core structure is associated with activity against neurological targets such as monoamine oxidases. The provided protocols offer a starting point for researchers to synthesize and evaluate the pharmacological properties of novel 8-bromo-tetrahydroisoquinoline derivatives, paving the way for the discovery of new and effective drug candidates. Further research is crucial to fully elucidate the structure-activity relationships and mechanisms of action of this exciting class of molecules.

References

One-pot synthesis of 8-aryl-tetrahydroisoquinolines from Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the One-Pot Synthesis of 8-Aryl-Tetrahydroisoquinolines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3] Arylation at the C8 position of the THIQ ring system is a key strategy for developing novel therapeutic agents, including potential anticancer, antidepressant, and anti-HIV drugs.[2] This document provides a detailed protocol for a highly efficient one-pot synthesis of 8-aryl-tetrahydroisoquinolines starting from tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The described methodology combines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an in-situ acidic deprotection of the tert-butoxycarbonyl (Boc) group. This one-pot approach offers significant advantages by reducing the number of synthetic steps, minimizing purification losses, and improving overall time and resource efficiency, making it an attractive strategy in drug discovery and development.[4]

General Reaction Scheme: The synthesis proceeds in two sequential steps within a single reaction vessel:

  • Suzuki-Miyaura Coupling: A palladium catalyst facilitates the cross-coupling of the 8-bromo position of the N-Boc-protected tetrahydroisoquinoline with a selected arylboronic acid.

  • In-Situ Deprotection: Following the coupling reaction, an acid is introduced to the reaction mixture to remove the Boc protecting group, yielding the final 8-aryl-tetrahydroisoquinoline product.

Caption: Overall one-pot reaction scheme.

Experimental Protocols

This protocol provides a general method that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Phosphine Ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • 1,4-Dioxane or Toluene/Water mixture, anhydrous

  • Hydrochloric acid (4M in dioxane) or Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Suzuki Coupling):

    • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.).

    • Add the desired arylboronic acid (1.2-1.5 eq.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). This step is repeated three times.

    • Add the anhydrous solvent (e.g., 1,4-dioxane, 0.1 M concentration).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).

  • In-Situ Deprotection:

    • Once the coupling is complete, cool the reaction mixture to room temperature.

    • Slowly add 4M HCl in dioxane (4-5 eq.) or TFA (4-5 eq.) to the flask.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~8-9.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-tetrahydroisoquinoline.

Data Presentation

The following table summarizes representative results for the one-pot synthesis using various arylboronic acids. Yields are calculated for the isolated product after chromatography.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃Dioxane1001481
33-Chlorophenylboronic acidPd(OAc)₂/SPhos (3%)Cs₂CO₃Toluene/H₂O901077
42-Thienylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃Dioxane1001672
54-Pyridinylboronic acidPd(OAc)₂/SPhos (3%)Cs₂CO₃Toluene/H₂O901865

Visualizations

Caption: Experimental workflow for the one-pot synthesis.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling step.[6][7]

Caption: Logical relationship illustrating the one-pot synthesis concept.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography - Compound is too soluble in the eluent: The product is eluting too quickly with the solvent front.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the target compound.[1] - Use a less polar solvent system. For example, if using ethyl acetate/hexane, increase the proportion of hexane.
- Compound is not eluting from the column: The eluent is not polar enough to move the product.- Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
- Improper column packing: Channeling in the silica gel leads to poor separation and product loss.- Ensure the silica gel is packed uniformly without air bubbles or cracks.[2]
- Compound decomposition on silica gel: The acidic nature of silica gel can degrade sensitive compounds.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[3][4] - Consider using an alternative, less acidic stationary phase such as neutral alumina or Florisil.[1][3]
Poor Separation of Product from Impurities - Inappropriate solvent system: The polarity of the eluent is not optimized for separating the target compound from impurities with similar Rf values.- Perform a thorough solvent system screening using TLC with various ratios of solvents like hexane/ethyl acetate or dichloromethane/methanol.[3][4] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
- Column overloading: Too much crude sample is loaded onto the column, leading to broad bands and co-elution.- As a general guideline, use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight.
- Sample loaded in a solvent that is too polar: This can cause the compound to spread and result in poor separation at the top of the column.- Dissolve the sample in a minimal amount of the initial, least polar eluent. - If the sample is not soluble, use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.[5]
Product Elutes with Streaking or Tailing Bands - Acidic or basic nature of the compound: The basic nitrogen in the isoquinoline ring can interact with the acidic silanol groups on the silica surface.- Add a small percentage of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to improve peak shape.[3]
- Incomplete dissolution of the sample upon loading: This can lead to a continuous slow dissolution during elution.- Ensure the sample is fully dissolved before loading or use the dry loading method.[5]
- Channeling in the column packing. - Repack the column carefully to ensure a uniform bed.
Product is Contaminated with Unreacted Starting Materials - Incomplete reaction: The synthesis of the target compound did not go to completion.- Monitor the reaction progress closely using TLC or LC-MS to ensure all starting material is consumed.
- Similar polarity of starting materials and product: 8-bromo-1,2,3,4-tetrahydroisoquinoline may have a polarity close to the product.- Optimize the solvent system for separation. A less polar system might hold back the more polar starting material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A commonly used and effective solvent system for this compound is a mixture of petroleum ether and ethyl acetate.[6] A starting ratio of 3:1 (petroleum ether:ethyl acetate) has been reported to yield good results.[6] It is always recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Degradation on silica gel is a common issue for certain classes of compounds, potentially due to the acidic nature of the stationary phase.[1][3] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the mobile phase containing 0.1-1% triethylamine to neutralize the acidic sites.[3][4]

  • Use an alternative stationary phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[1][3]

  • Minimize contact time: Use flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.

Q3: How can I effectively remove unreacted 8-bromo-1,2,3,4-tetrahydroisoquinoline from my product?

A3: Unreacted 8-bromo-1,2,3,4-tetrahydroisoquinoline is more polar than the N-Boc protected product due to the presence of the free secondary amine. Therefore, it should have a lower Rf value on TLC. To remove it effectively:

  • Use a less polar solvent system (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate). This will retain the more polar starting material on the column while allowing your less polar product to elute.

  • Careful monitoring of fractions by TLC is crucial to separate the product from the trailing starting material.

Q4: What are the common impurities I should expect in the synthesis of this compound?

A4: Besides unreacted starting materials (8-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate), potential impurities could include byproducts from the reaction or degradation products. Careful analysis of the crude reaction mixture by techniques like LC-MS before purification is advisable.

Quantitative Data Presentation

The following table summarizes typical parameters and results for the purification of this compound and similar N-Boc protected heterocycles.

Parameter Value/Range Remarks
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this class of compounds.
Mobile Phase Petroleum Ether / Ethyl AcetateA ratio of 3:1 (v/v) has been reported to be effective.[6]
Hexane / Ethyl AcetateA common alternative, often used in ratios from 9:1 to 1:1.
Loading Technique Wet Loading or Dry LoadingDry loading is recommended if the compound has poor solubility in the initial eluent.[5]
Silica to Compound Ratio 30:1 to 50:1 (w/w)Higher ratios can improve separation for difficult mixtures.
Reported Yield ~95%This is a reported yield for a specific protocol.[6] Actual yields may vary.
Achieved Purity >95%Typically achievable with optimized column chromatography.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 5% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

3. Elution:

  • Carefully add the mobile phase to the column.

  • Begin elution with a less polar solvent system (e.g., petroleum ether/ethyl acetate 3:1 v/v).[6]

  • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow Start Start PrepColumn Prepare Slurry & Pack Column Start->PrepColumn PrepSample Prepare & Load Crude Sample PrepColumn->PrepSample Elute Elute with Mobile Phase PrepSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC MonitorTLC->CollectFractions Continue Elution CombineFractions Combine Pure Fractions MonitorTLC->CombineFractions Product Eluted Evaporate Evaporate Solvent CombineFractions->Evaporate End Obtain Purified Product Evaporate->End

Caption: Experimental workflow for column chromatography purification.

References

Identifying side products in the synthesis of 8-bromo-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromo-tetrahydroisoquinolines.

Troubleshooting Guides

Problem 1: Presence of an Isomeric Impurity in Pictet-Spengler Synthesis

Question: During the synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction, I observe a significant amount of an isomeric byproduct. How can I identify and separate this impurity?

Answer:

A common side product in the Pictet-Spengler synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline is the 6-bromo-1,2,3,4-tetrahydroisoquinoline isomer. The formation of these two isomers is a result of the electrophilic aromatic substitution occurring at the two possible ortho positions relative to the ethylamine substituent on the brominated benzene ring.

Identification and Separation:

The two isomers can be distinguished and separated by silica gel column chromatography. Typically, the 8-bromo isomer is less polar and will elute first.

Table 1: Chromatographic Separation of 8-Bromo and 6-Bromo-1,2,3,4-tetrahydroisoquinoline

CompoundElution OrderTypical Eluent SystemObserved Yield
8-bromo-1,2,3,4-tetrahydroisoquinolineFirst Fraction0-2% Methanol in Chloroform~22%[1]
6-bromo-1,2,3,4-tetrahydroisoquinolineSecond Fraction0-2% Methanol in Chloroform~48%[1]

Experimental Protocol: Pictet-Spengler Synthesis and Isomer Separation

A detailed protocol for a synthesis yielding both 8-bromo and 6-bromo-tetrahydroisoquinoline is described below. This method involves the deprotection of a mixture of N-protected bromo-dihydroisoquinolines.

  • Step 1: Deprotection. A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

  • Step 2: Reaction. The reaction mixture is heated to reflux overnight.[1]

  • Step 3: Work-up. The mixture is concentrated, and the residue is extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium chloride solution, then dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

  • Step 4: Purification. The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol in chloroform solution as the eluent. This separates the 8-bromo-1,2,3,4-tetrahydroisoquinoline (first fraction) from the 6-bromo-1,2,3,4-tetrahydroisoquinoline (second fraction).[1]

Logical Workflow for Isomer Formation and Separation

G cluster_reaction Pictet-Spengler Reaction cluster_cyclization Electrophilic Aromatic Substitution cluster_purification Purification Starting_Material 2-(3-bromophenyl)ethanamine + Formaldehyde Iminium_Ion Iminium Ion Intermediate Starting_Material->Iminium_Ion Condensation Ortho_Attack_1 Attack at C6 (ortho to ethylamine, para to bromo) Iminium_Ion->Ortho_Attack_1 Ortho_Attack_2 Attack at C2 (ortho to ethylamine, ortho to bromo) Iminium_Ion->Ortho_Attack_2 Product_6_Bromo 6-bromo-tetrahydroisoquinoline (Side Product) Ortho_Attack_1->Product_6_Bromo Deprotonation Product_8_Bromo 8-bromo-tetrahydroisoquinoline (Desired Product) Ortho_Attack_2->Product_8_Bromo Deprotonation Crude_Mixture Mixture of Isomers Product_8_Bromo->Crude_Mixture Product_6_Bromo->Crude_Mixture Chromatography Silica Gel Column Chromatography Crude_Mixture->Chromatography Product_8_Bromo_Pure Pure 8-bromo Isomer Chromatography->Product_8_Bromo_Pure First Fraction Product_6_Bromo_Pure Pure 6-bromo Isomer Chromatography->Product_6_Bromo_Pure Second Fraction

Pictet-Spengler reaction workflow for isomeric products.
Problem 2: Formation of Styrene Side Product in Bischler-Napieralski Synthesis

Question: I am attempting a Bischler-Napieralski synthesis to obtain an 8-bromo-3,4-dihydroisoquinoline, but I am observing a significant amount of a styrene byproduct. What causes this and how can I prevent it?

Answer:

The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[2][3] This is particularly favored when the intermediate nitrilium ion is stabilized by conjugation.

Mechanism of Styrene Formation (Retro-Ritter Reaction):

G Amide N-(2-(3-bromophenyl)ethyl)acetamide Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion Dehydration (e.g., POCl3) Styrene 3-Bromostyrene (Side Product) Nitrilium_Ion->Styrene Elimination (Retro-Ritter) Acetonitrile Acetonitrile Nitrilium_Ion->Acetonitrile Elimination (Retro-Ritter)

Formation of styrene via a retro-Ritter reaction.

Troubleshooting and Prevention:

  • Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[2][3]

  • Milder Reaction Conditions: The use of milder dehydrating agents and lower reaction temperatures can sometimes suppress the formation of the styrene byproduct. Modern variations of the Bischler-Napieralski reaction often employ reagents like triflic anhydride (Tf₂O) at lower temperatures.

  • Use of Oxalyl Chloride: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[3]

Experimental Protocol: General Bischler-Napieralski Reaction

The following is a general procedure that can be adapted for the synthesis of 8-bromo-3,4-dihydroisoquinoline. The subsequent step describes the reduction to the corresponding tetrahydroisoquinoline.

  • Step 1: Cyclization. To a solution of the N-acyl-β-phenylethylamine in an anhydrous solvent such as dichloromethane, a dehydrating agent like phosphorus oxychloride (POCl₃) is added.[2] The mixture is typically refluxed for several hours.[2]

  • Step 2: Work-up. After cooling, the reaction mixture is concentrated. The residue is then carefully neutralized with a base (e.g., NaBH₄ in MeOH/water until pH 7, followed by saturated aqueous NH₄Cl).[2]

  • Step 3: Extraction and Purification. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 3,4-dihydroisoquinoline can then be purified by chromatography.

  • Step 4: Reduction to Tetrahydroisoquinoline. The purified 3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (NaBH₄) to yield the 1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 8-bromo-tetrahydroisoquinolines?

A1: The three most common and versatile methods for synthesizing the tetrahydroisoquinoline core, which can be adapted for 8-bromo derivatives, are:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5] For the synthesis of 8-bromo-tetrahydroisoquinoline, this would typically start from 2-(3-bromophenyl)ethanamine.

  • Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[3][6] The starting material would be an N-acyl derivative of 2-(3-bromophenyl)ethanamine.

  • Pomeranz-Fritsch Reaction (and its modifications): This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. The Bobbitt modification is often preferred as it leads to fewer side products and directly yields a tetrahydroisoquinoline.[7]

Q2: Besides the 6-bromo isomer, are there other potential side products in the Pictet-Spengler synthesis?

A2: While the formation of the regioisomeric 6-bromo-tetrahydroisoquinoline is the most commonly reported significant side product, other impurities can arise from incomplete reaction or side reactions of the starting materials. Depending on the purity of the starting 2-(3-bromophenyl)ethanamine and the aldehyde, minor impurities may be present. Careful control of reaction conditions, such as temperature and reaction time, can help minimize the formation of other undesired products.

Q3: In the Pomeranz-Fritsch synthesis of 8-bromo-tetrahydroisoquinolines, what side products might be expected?

A3: The classical Pomeranz-Fritsch reaction is known to sometimes produce low yields and various side products. However, the Bobbitt modification generally gives cleaner reactions.[7] In the synthesis of the related 8-bromo-7-methoxyisoquinoline via a modified Pomeranz-Fritsch reaction, the formation of a dimeric side product, 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline, has been reported.[8] While this is a specific example, it highlights the possibility of dimerization or other intermolecular reactions as potential side pathways.

Q4: How can I confirm the identity of the 8-bromo-tetrahydroisoquinoline and its 6-bromo isomer?

A4: The most definitive method for identifying the isomers is through nuclear magnetic resonance (NMR) spectroscopy. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons in the ¹H NMR spectrum, as well as unique chemical shifts for the aromatic carbons in the ¹³C NMR spectrum. Mass spectrometry can confirm the molecular weight of the isomers, but will not distinguish between them.

Table 2: Representative Spectroscopic Data for Bromo-substituted Tetrahydroquinolines/isoquinolines Note: Specific data for 8-bromo- and 6-bromo-tetrahydroisoquinoline can vary based on the solvent and specific substitution. The data below is for related structures and should be used as a general guide.

Compound¹H NMR (Aromatic Region, δ ppm)¹³C NMR (Aromatic Carbons, δ ppm)
6-bromo-1,2,3,4-tetrahydroquinoline Multiplets in the range of 6.91-7.56 ppm.[9]Not explicitly detailed in the provided search results.
5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Aromatic protons typically appear as multiplets in the 7.0-7.5 ppm region.Not explicitly detailed in the provided search results.
General Tetrahydroisoquinolines Aromatic protons generally appear between 6.5 and 7.5 ppm, with splitting patterns dependent on substitution.Aromatic carbons typically resonate between 110 and 140 ppm.

Q5: Are there any general strategies to improve the regioselectivity of the cyclization in these syntheses?

A5: Improving regioselectivity is a key challenge. Here are some general strategies:

  • Directing Groups: The electronic nature of other substituents on the aromatic ring can influence the position of cyclization. Electron-donating groups can activate certain positions towards electrophilic attack.

  • Steric Hindrance: Bulky substituents can sterically hinder cyclization at adjacent positions, favoring reaction at a less hindered site.

  • Reaction Conditions: The choice of acid catalyst, solvent, and temperature can sometimes influence the ratio of isomeric products. For instance, in some Pictet-Spengler reactions, the choice between protic and Lewis acids can affect the outcome.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block a reactive site, forcing the cyclization to occur at the desired position. The protecting group is then removed in a subsequent step.

References

Technical Support Center: Suzuki Coupling with Electron-Rich Heteroarylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving electron-rich heteroarylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is failing or giving a very low yield. What are the first things I should check?

A1: When a Suzuki coupling reaction fails, a systematic check of the reaction parameters is crucial. Here are the primary factors to investigate:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid.[2][3] It is essential to properly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Electron-rich heteroarylboronic acids can be unstable and prone to degradation or protodeboronation over time.[2][5]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to promote the formation of the active boronate species for transmetalation but not so harsh that it causes decomposition of the starting materials.[1][2]

  • Temperature: Increasing the reaction temperature can often help overcome the activation energy barriers, particularly for the oxidative addition and transmetalation steps.[1]

Q2: I am observing significant protodeboronation of my electron-rich heteroarylboronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common and problematic side reaction, especially with electron-rich and heteroaromatic boronic acids in aqueous basic conditions.[2][5] Here are several strategies to mitigate it:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[2][6] Using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can be effective.[1][7]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][7][8] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[7][8]

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize the rate of decomposition.[1]

Q3: How do I prevent the homocoupling of my boronic acid?

A3: Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is often caused by the presence of oxygen in the reaction mixture.[2][3] The most effective way to prevent this is to ensure the reaction is performed under strictly anaerobic conditions. This involves:

  • Thorough Degassing: Degas the solvent and reaction mixture rigorously. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) are recommended.[1][2]

  • Maintaining an Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction and maintain a positive pressure of inert gas throughout the experiment.[2][4]

Q4: My nitrogen-containing heteroaryl substrate appears to be poisoning the catalyst. What can I do?

A4: Lewis-basic nitrogen atoms in heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][9] This is a significant challenge, particularly with substrates like pyridines and pyrimidines.[10][11]

  • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][2][9] Their steric bulk can shield the palladium center, reducing its interaction with the heteroatom.[9]

  • Employ Additives: The addition of trimethyl borate has been shown to prevent catalyst poisoning by binding to the Lewis-basic sites on the heterocycle, thereby preventing their coordination to the palladium catalyst.[7]

Troubleshooting Guides

Problem/Observation Potential Cause Recommended Solution(s)
Reaction is slow or stalls Inefficient oxidative addition due to electron-rich aryl halide.Use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to facilitate this step.[1][12] Increase the reaction temperature.[1]
Poor transmetalation.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate species.[1] Ensure the base is finely powdered for better solubility and reactivity.[2] Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate boronate formation.[1]
Formation of multiple unidentified byproducts Decomposition of starting materials or product.The chosen base may be too strong. Switch to a milder base like KF or K₂CO₃.[1][2] The temperature may be too high, causing degradation. Try running the reaction at a lower temperature for a longer period.
Poor solubility of reagents Highly polar heterocyclic compounds often have poor solubility in common organic solvents.[7]Use a solvent system known to improve solubility, such as dioxane/water mixtures, or consider additives.[1][7] For anhydrous systems, trimethyl borate can help solubilize boronate complexes.[7]
Low yield despite trying standard conditions The catalyst system is not optimal for the specific substrate combination.Screen a small number of different palladium precatalysts and ligands. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often effective for difficult substrates.[2][9] Consider switching to a nickel-based catalyst system, which can be effective for challenging couplings.[13][14][15]

Data Presentation

Table 1: Recommended Catalysts and Ligands for Electron-Rich Systems

Catalyst/Precatalyst Ligand Typical Substrates Key Advantages
Pd(OAc)₂ / Pd₂(dba)₃ SPhos, XPhos, RuPhos Electron-rich and sterically hindered aryl/heteroaryl halides.[1][2] Highly active, promotes fast oxidative addition and reductive elimination.[2]
Pd(PPh₃)₄ (None needed) General purpose, good for initial screening. Pre-formed Pd(0) source, no activation step needed.[1]
Pd(dppf)Cl₂ (None needed) General heteroaryl couplings, including pyridines.[14][16] Robust and air-stable precatalyst.[14]
XPhos Pd G3 (Integrated) Challenging couplings, sterically hindered substrates. Air- and moisture-stable, highly active precatalyst.[2]

| NiCl₂(dppf) | (None needed) | Lewis-basic heteroaryl substrates. | Inexpensive, air-stable, effective for C-O bond cleavage.[15] |

Table 2: Selection of Base and Solvent Systems

Base Solvent System Target Issue Comments
K₃PO₄, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O Slow transmetalation, general purpose. Strong bases that effectively promote boronate formation.[1][2] Use finely powdered base.
K₂CO₃, Na₂CO₃ DMF/H₂O, THF/H₂O General purpose, when stronger bases cause decomposition. Milder conditions, good starting point for sensitive substrates.[17][18]
KF THF, Dioxane Significant protodeboronation. Mild base that can reduce the rate of protodeboronation.[1][2]

| Ktrimethylsilanolate (TMSOK) | Anhydrous Dioxane, THF | Severe protodeboronation with water-sensitive substrates. | Soluble, anhydrous base for strictly water-free conditions.[1][7] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][2]

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the heteroarylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15–30 minutes. This can be done by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1–0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protecting Boronic Acids as Diethanolamine Adducts [2] This protocol can be used to stabilize boronic acids that are prone to decomposition.

  • Dissolution: In a vial with a stir bar, dissolve the heteroarylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions.

Visualizations

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R1-X pd2_complex R1-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation (Often Rate-Limiting for Electron-Rich Heteroaryls) pd2_complex->transmetal pd2_biaryl R1-Pd(II)L_n-R2 transmetal->pd2_biaryl boronate [R2-B(OH)3]⁻ boronate->transmetal base_activation Base (OH⁻) base_activation->boronate boronic_acid R2-B(OH)2 boronic_acid->base_activation red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 (Product) red_elim->product

Caption: Suzuki-Miyaura catalytic cycle with key steps.

Troubleshooting_Workflow start Low / No Yield in Suzuki Coupling check_inert Is the reaction under strictly inert atmosphere? start->check_inert degas Action: Rigorously degas solvents and use Schlenk/glovebox techniques. check_inert->degas No check_catalyst Is the catalyst/ligand active and appropriate? check_inert->check_catalyst Yes degas->check_catalyst change_catalyst Action: Use fresh catalyst. Screen bulky, electron-rich ligands (e.g., SPhos). check_catalyst->change_catalyst No check_boronic Is protodeboronation occurring (check by LCMS)? check_catalyst->check_boronic Yes change_catalyst->check_boronic mitigate_proto Action: Use milder base (KF), anhydrous conditions, or protect boronic acid (e.g., BPin). check_boronic->mitigate_proto Yes check_base Is the base/solvent combination optimal? check_boronic->check_base No mitigate_proto->check_base optimize_base Action: Try stronger base (K3PO4) if reaction is slow. Try milder base if decomposition occurs. check_base->optimize_base No success Improved Yield check_base->success Yes optimize_base->success

Caption: Decision tree for troubleshooting low-yield reactions.

Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions R1-X Aryl Halide R1-Het Cross-Coupling Product R1-X->R1-Het + Het-B(OH)2 [Pd], Base Het-B(OH)2 Heteroaryl Boronic Acid Het-B(OH)2->R1-Het Het-B(OH)2_proto Heteroaryl Boronic Acid Het-H Protodeboronation Het-B(OH)2_proto->Het-H H₂O, Base Het-B(OH)2_homo Heteroaryl Boronic Acid Het-Het Homocoupling Het-B(OH)2_homo->Het-Het + Het-B(OH)2 [Pd], O₂

Caption: Desired vs. undesired reaction pathways.

References

Preventing dehalogenation in cross-coupling reactions of 8-bromo-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromo-tetrahydroisoquinolines in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the common side reaction of dehalogenation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction with 8-bromo-tetrahydroisoquinoline?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your 8-bromo-tetrahydroisoquinoline is replaced by a hydrogen atom.[1] This leads to the formation of tetrahydroisoquinoline as a byproduct, which reduces the yield of your desired coupled product and complicates purification.

Q2: What are the primary causes of dehalogenation in these reactions?

A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with certain bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the 8-bromo-tetrahydroisoquinoline intermediate on the palladium center, leading to the dehalogenated byproduct instead of the desired cross-coupled product.

Q3: Is 8-bromo-tetrahydroisoquinoline particularly susceptible to dehalogenation?

A3: While data specific to 8-bromo-tetrahydroisoquinoline is limited, N-heterocyclic halides, especially those that are electron-rich, can be prone to dehalogenation. The nitrogen atom in the tetrahydroisoquinoline ring can influence the electronic properties of the molecule and may coordinate to the palladium catalyst, potentially affecting the rates of the desired coupling versus the undesired dehalogenation. For N-H containing heterocycles, deprotonation by the base can further increase electron density and impact the reaction. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes mitigate these effects.

Q4: How does the choice of cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) affect the likelihood of dehalogenation?

A4: The propensity for dehalogenation can be influenced by the specific conditions of each reaction type. For instance, in Suzuki-Miyaura coupling, the choice of base and the presence of water are critical factors. In Buchwald-Hartwig amination, the nature of the amine and the strength of the base play a significant role. Sonogashira couplings, while often run under milder conditions, can still be affected by the choice of base and the presence of copper co-catalysts. Optimization of reaction parameters is key for each type of coupling to minimize dehalogenation.

Troubleshooting Guides

Issue: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling

If you are observing a significant amount of tetrahydroisoquinoline byproduct in your Suzuki-Miyaura reaction with 8-bromo-tetrahydroisoquinoline, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Dehalogenation in Suzuki Coupling ligand 1. Modify Ligand start->ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) base 2. Change Base ligand->base Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) solvent 3. Alter Solvent base->solvent Use aprotic solvents (e.g., Toluene, Dioxane) Avoid alcohols temp 4. Lower Temperature solvent->temp Run reaction at the lowest effective temperature boron 5. Check Boronic Acid/Ester temp->boron Ensure high purity and consider using a boronic ester result Optimized Reaction: Minimized Dehalogenation boron->result

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling (Illustrative)

ParameterCondition A (High Dehalogenation)Condition B (Optimized)Rationale for Improvement
Ligand PPh₃SPhosBulky, electron-rich ligands promote faster reductive elimination of the desired product.
Base NaOtBuK₃PO₄Strong alkoxide bases can promote the formation of Pd-H species. Weaker inorganic bases are often a better choice.
Solvent DMF/H₂OToluene/H₂OAprotic solvents like toluene are less likely to act as hydride donors compared to DMF, especially at elevated temperatures.
Temperature 110 °C80 °CLowering the temperature can decrease the rate of competing side reactions, including dehalogenation.
Issue: Dehalogenation in Buchwald-Hartwig Amination

For C-N bond formation, dehalogenation can compete with the desired amination. Here are strategies to favor the desired product.

Competing Pathways in Buchwald-Hartwig Amination

sub 8-Bromo-THIQ + Pd(0)L_n oa Oxidative Addition Complex sub->oa amido Palladium Amido Complex oa->amido Amine Coordination & Deprotonation hydride Pd-H Species oa->hydride Side Reaction with Base/Solvent/Impurities amine Amine amine->amido base Base base->amido product Desired C-N Coupled Product amido->product Reductive Elimination (Desired Pathway) dehalogenated Dehalogenated Byproduct hydride->dehalogenated Reductive Elimination (Undesired Pathway)

Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product or dehalogenated byproduct.

Table 2: Troubleshooting Dehalogenation in Buchwald-Hartwig Amination (Illustrative)

ParameterCondition A (High Dehalogenation)Condition B (Optimized)Rationale for Improvement
Ligand BINAPBrettPhos or RuPhosVery bulky ligands can create a sterically hindered environment around the palladium, favoring reductive elimination over side reactions.
Base LiHMDSK₂CO₃ or Cs₂CO₃Very strong bases can increase the rate of dehalogenation. Milder carbonate bases are often sufficient and produce fewer side products.
Solvent DioxaneTolueneToluene is generally a good, non-coordinating solvent for these reactions.
Temperature 120 °C90-100 °CHigh temperatures can accelerate catalyst decomposition and side reactions.
Issue: Dehalogenation in Sonogashira Coupling

When forming a C-C bond with a terminal alkyne, the following adjustments can help suppress dehalogenation.

Table 3: Optimizing Sonogashira Coupling to Reduce Dehalogenation (Illustrative)

ParameterCondition A (High Dehalogenation)Condition B (Optimized)Rationale for Improvement
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₂Cl₂ / CuIThe choice of palladium precursor can influence the concentration of active Pd(0) and affect side reactions.
Base Triethylamine (excess)DiisopropylamineThe choice of amine base can be critical. Screening different amines is recommended.
Solvent THFToluene or DMFSolvent can affect the solubility of reagents and the stability of catalytic intermediates.
Temperature 80 °CRoom Temperature to 50 °CSonogashira couplings can often be run at lower temperatures, which helps to minimize side reactions.

Experimental Protocols

Protocol 1: Illustrative Suzuki-Miyaura Coupling of an 8-Bromo-Tetrahydroisoquinoline Derivative

This protocol is adapted from procedures for similar N-heterocyclic bromides and should be optimized for your specific substrate.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M) and degassed water (10% v/v of toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Bromo-Tetrahydroisoquinoline

This is a general starting point and requires optimization. Protecting the tetrahydroisoquinoline nitrogen (e.g., with a Boc group) is highly recommended.

  • Reagent Preparation: To a flame-dried Schlenk tube, add the N-Boc-8-bromo-tetrahydroisoquinoline (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene (to achieve ~0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 8-Bromo-Tetrahydroisoquinoline

This protocol provides a starting point for the copper-cocatalyzed Sonogashira reaction.

  • Reagent Preparation: In a Schlenk flask, dissolve the 8-bromo-tetrahydroisoquinoline (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper (I) iodide (CuI, 5 mol%).

  • Base Addition: Add an amine base, such as diisopropylamine (2.0 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Stability of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the compound sealed in a dry atmosphere at temperatures between 2-8°C.[1] Some suppliers recommend storage at -20°C, sealed and away from moisture, which is also an acceptable practice for minimizing degradation.[2]

Q2: Is this compound stable in aqueous solutions?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable to neutral aqueous conditions for short periods. However, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis. For aqueous reactions, it is advisable to work at controlled temperatures and pH, and to use the compound promptly after preparing the solution.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

Yes, protic solvents such as methanol and ethanol can be used. The Boc group is generally stable in neutral alcoholic solvents at room temperature. However, if acidic or basic reagents are present, the stability of the compound may be compromised. For instance, alcoholic solvents can participate in deprotection reactions under acidic conditions.

Q4: What is the expected stability of the compound in acidic and basic conditions?

The N-Boc protecting group is known to be labile to acidic conditions.[3][4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding the free amine.[3][5] Therefore, exposure to acidic environments should be avoided unless deprotection is intended.

Conversely, the Boc group is generally stable under basic conditions and is resistant to nucleophilic attack.[3][4] This allows for reactions to be carried out in the presence of non-nucleophilic bases.

Q5: Is the compound sensitive to high temperatures?

Yes, thermal deprotection of N-Boc protected amines can occur at elevated temperatures, even in the absence of an acid catalyst.[3][6][7] The exact temperature for thermal cleavage depends on the solvent and the structure of the amine.[3] It is recommended to avoid prolonged heating at high temperatures unless Boc group removal is the desired outcome.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptoms:

  • Appearance of a new, more polar spot on TLC analysis.

  • Mass spectrometry data shows the mass of the deprotected compound (8-bromo-1,2,3,4-tetrahydroisoquinoline).

  • NMR spectrum shows the disappearance of the tert-butyl signal and the appearance of an N-H proton signal.

Possible Causes and Solutions:

CauseSolution
Acidic Contaminants in Solvents or Reagents Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from acidic impurities. If necessary, pass solvents through a plug of neutral alumina.
Inadvertent Exposure to Acidic Conditions Carefully check the pH of all aqueous solutions. Avoid using acidic workup procedures unless intended for deprotection.
Degradation on Silica Gel If purification is done via silica gel chromatography, residual acidity of the silica can cause deprotection. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent.
High Reaction Temperatures If the reaction is performed at elevated temperatures, consider if thermal deprotection is occurring. If possible, lower the reaction temperature.
Issue 2: Compound Degradation During Storage

Symptoms:

  • Discoloration of the solid material.

  • Reduced purity as determined by HPLC or NMR analysis.

  • Poor results in subsequent reactions.

Possible Causes and Solutions:

CauseSolution
Exposure to Moisture The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is recommended.
Inappropriate Storage Temperature Store the compound at the recommended temperature of 2-8°C or -20°C.[1][2] Avoid frequent temperature fluctuations.
Exposure to Light While not explicitly stated for this compound, light can be a factor in the degradation of many organic molecules. Store the container in a dark place or use an amber vial.

Data Presentation

The following table summarizes the expected qualitative stability of this compound in different types of solvents under various conditions, based on the general chemical properties of N-Boc protected secondary amines.

Solvent TypeConditionsExpected StabilityRationale
Aprotic (e.g., DCM, THF, Acetonitrile) Neutral, Room TempHigh Generally inert and compatible.
Acidic (e.g., TFA, HCl)Low Boc group is readily cleaved by acids.[3][5]
Basic (e.g., Triethylamine)High Boc group is stable to non-nucleophilic bases.[4]
Protic (e.g., Methanol, Ethanol) Neutral, Room TempHigh Generally stable for typical reaction times.
AcidicLow Acid-catalyzed deprotection can occur.
BasicModerate While generally stable, prolonged exposure to strong bases at high temperatures may lead to side reactions.
Aqueous Neutral, Room TempModerate Stable for short durations, but hydrolysis is possible over extended periods.
Acidic (pH < 4)Low Prone to acid-catalyzed hydrolysis.
Basic (pH > 10)High Boc group is generally resistant to basic hydrolysis.

Experimental Protocols

Protocol for Assessing Compound Stability in a Specific Solvent

This protocol outlines a general method for researchers to determine the stability of this compound in a solvent of their choice.

1. Materials:

  • This compound

  • High-purity solvent of interest

  • Internal standard (e.g., a stable compound with a distinct NMR signal or HPLC retention time, such as 1,3,5-trimethoxybenzene)

  • HPLC or NMR spectrometer

  • Vials with septa

2. Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Add a known amount of the internal standard to the stock solution.

  • Aliquot the solution into several vials, seal them, and store them under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.

  • Analyze the sample by HPLC or ¹H NMR.

    • HPLC Analysis: Monitor the peak area of the compound relative to the internal standard. A decrease in the relative peak area indicates degradation.

    • NMR Analysis: Integrate the characteristic signals of the compound (e.g., the tert-butyl protons) and the internal standard. A decrease in the relative integral indicates degradation. The appearance of new signals may help identify degradation products.

3. Data Analysis:

  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

Troubleshooting_Unexpected_Deprotection start Symptom: Unexpected Deprotection Observed check_reagents Check for Acidic Contaminants in Solvents/Reagents start->check_reagents check_conditions Review Reaction/Workup Conditions start->check_conditions check_purification Examine Purification Method start->check_purification solution_reagents Use High-Purity/Anhydrous Solvents and Reagents check_reagents->solution_reagents Contaminants Found solution_conditions Ensure Neutral pH and Avoid High Temperatures check_conditions->solution_conditions Acidic or High Temp Conditions Identified solution_purification Neutralize Silica Gel if Used check_purification->solution_purification Silica Gel Used

Caption: Troubleshooting workflow for unexpected deprotection.

Experimental_Workflow_Stability_Testing prep_solution 1. Prepare Stock Solution with Internal Standard aliquot 2. Aliquot into Vials and Store under Test Conditions prep_solution->aliquot sampling 3. Sample at Predetermined Time Points aliquot->sampling analysis 4. Analyze by HPLC or NMR sampling->analysis data_processing 5. Calculate Relative Purity vs. Time analysis->data_processing conclusion 6. Determine Stability Profile data_processing->conclusion

Caption: Experimental workflow for stability testing.

References

Troubleshooting anomalous 1H NMR spectra in 3,4-dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous 1H NMR spectra in their work with 3,4-dihydroisoquinoline derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the NMR analysis of 3,4-dihydroisoquinolines.

Frequently Asked Questions

Q1: Why are the signals for my C1-H and C3-H protons extremely broad or completely missing?

A1: This is a frequently observed anomaly in the 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[1] Several factors can contribute to this significant line broadening:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause dramatic line broadening. This can be inadvertently introduced from reagents or glassware. Adding a chelating agent like EDTA to the NMR sample may help sequester these ions and sharpen the signals.

  • Intermediate Rate Chemical Exchange: The molecule may be undergoing a chemical exchange process (e.g., conformational changes, slow rotation around a single bond) on a timescale that is intermediate relative to the NMR experiment. This often leads to broadened signals.[2]

  • Complexation: The nitrogen atom in the dihydroisoquinoline ring can act as a ligand, forming a complex with extraneous impurities in the sample or the NMR solvent.[1] This can lead to a slow equilibrium that results in peak broadening.

Q2: My aromatic signals are sharp, but the aliphatic signals (C3-H₂ and C4-H₂) are broad. What could be the cause?

A2: This suggests a dynamic process involving the non-aromatic portion of the molecule. The most likely cause is conformational isomerism (the presence of rotamers). The dihydroisoquinoline ring is not planar and can exist in multiple conformations that may be slowly interconverting at room temperature. This can lead to broadening of the signals for the protons on the flexible part of the molecule. Running the NMR experiment at a higher temperature can often increase the rate of interconversion, causing the signals to coalesce into a single, sharper peak.[2][3] Conversely, cooling the sample can slow the exchange enough to resolve the signals of the individual conformers.[1]

Q3: The entire spectrum shows broad peaks, not just specific protons. What should I check first?

A3: When all peaks are broad, consider these general issues:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.

  • Sample Aggregation: The compound may be aggregating or forming oligomers at the concentration used. Try acquiring the spectrum on a more dilute sample.

  • Paramagnetic Contaminants: As mentioned in Q1, paramagnetic impurities will broaden all signals in the spectrum. The effect is often more pronounced for protons closer to the coordination site.

Q4: I observe more signals than expected, suggesting a mixture. However, my compound is pure by other analytical methods (TLC, LC-MS). Why?

A4: You may be observing atropisomers . Atropisomerism occurs when rotation around a single bond is severely restricted, leading to stable, isolable rotational isomers.[4][5] For highly substituted 3,4-dihydroisoquinolines, particularly with bulky groups near the biaryl axis in N-aryl derivatives, this can lead to a mixture of slowly interconverting or non-interconverting isomers, each with its own set of NMR signals. Variable-temperature NMR can help confirm this; the signals of atropisomers will typically remain distinct even at elevated temperatures, unlike those of rapidly interconverting rotamers.[6]

Q5: Changing the NMR solvent from CDCl₃ to Benzene-d₆ dramatically changed my spectrum and resolved overlapping peaks. Why does this happen?

A5: This is due to the anisotropic effect of the benzene ring. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of a solute's protons due to the creation of a solvent shield.[1][7] Protons located in specific regions relative to the benzene solvent molecule will be shielded (shifted upfield) or deshielded (shifted downfield). This can alter the relative positions of signals, often resolving accidental overlap that occurs in other solvents like chloroform.[3]

Troubleshooting Workflows & Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing anomalous 1H NMR spectra for 3,4-dihydroisoquinolines.

G Troubleshooting Anomalous 1H NMR Spectra start Anomalous Spectrum Observed (Broad/Missing Peaks) all_broad Are ALL peaks broad? start->all_broad check_shim Re-shim Spectrometer run_dilute Run Dilute Sample check_shim->run_dilute all_broad->check_shim Yes specific_broad Are specific peaks broad? all_broad->specific_broad No vt_nmr Perform Variable Temperature (VT) NMR specific_broad->vt_nmr change_solvent Change Solvent (e.g., CDCl3 -> C6D6 or DMSO-d6) specific_broad->change_solvent d2o_exchange Perform D2O Exchange specific_broad->d2o_exchange Is broad peak potentially N-H? check_paramagnetic Check for Paramagnetic Impurities (e.g., add EDTA) run_dilute->check_paramagnetic result_sharp Peaks Sharpen check_paramagnetic->result_sharp result_nochange No Significant Change vt_nmr->result_nochange Peaks remain broad/ duplicated at high temp result_coalesce Peaks Coalesce/ Sharpen at High Temp vt_nmr->result_coalesce result_resolve Peaks Resolve/ Sharpen at Low Temp vt_nmr->result_resolve result_resolved Overlapping Peaks Resolved change_solvent->result_resolved d2o_exchange->result_sharp Peak disappears conclusion_atropisomers Conclusion: Stable Atropisomers or Impurity Complex result_nochange->conclusion_atropisomers conclusion_rotamers Conclusion: Conformational Isomers (Rotamers) result_coalesce->conclusion_rotamers result_resolve->conclusion_rotamers

Caption: A decision tree for troubleshooting common 1H NMR issues.

Potential Causes of Peak Broadening

The relationship between the observation of broadened signals and its potential underlying causes can be visualized as follows.

G cluster_causes Potential Causes cluster_experiments Diagnostic Experiments Broadening Observed Peak Broadening Conformers Conformational Exchange (Rotamers) Broadening->Conformers Atropisomers Hindered Rotation (Atropisomers) Broadening->Atropisomers Paramagnetism Paramagnetic Impurities Broadening->Paramagnetism Aggregation Solute Aggregation Broadening->Aggregation VT_NMR Variable Temperature NMR Conformers->VT_NMR Diagnosed by Atropisomers->VT_NMR Diagnosed by Chelator Add Chelating Agent (EDTA) Paramagnetism->Chelator Diagnosed by Solvent Change Solvent / Concentration Aggregation->Solvent Diagnosed by

Caption: Mapping observed peak broadening to its causes and diagnostics.

Typical ¹H NMR Chemical Shift Data

The chemical shifts of protons in 3,4-dihydroisoquinolines are sensitive to substitution and the solvent used. The table below summarizes typical ranges.

ProtonTypical δ (ppm) in CDCl₃Notes
C1-H8.0 - 8.5Azomethine proton, often appears as a singlet or a narrow multiplet. Highly susceptible to broadening.[1]
Aromatic-H6.5 - 7.5Positions and multiplicities depend on the substitution pattern on the benzene ring.
C3-H₂3.5 - 4.0Often appears as a triplet or multiplet. Can be broadened due to conformational exchange.[1]
C4-H₂2.7 - 3.2Typically a triplet or multiplet, coupled to C3-H₂. Also susceptible to conformational effects.[1]
Substituent-HVariableDepends on the nature and location of the substituent (e.g., OCH₃ typically ~3.9 ppm).

Note: Values are approximate and can shift based on electronic effects of substituents and solvent choice. Using a different solvent like Benzene-d₆ can cause upfield shifts of 0.3-0.4 ppm for some protons.[1]

Experimental Protocols

1. Standard Sample Preparation for ¹H NMR

  • Objective: To prepare a clean, homogeneous sample for NMR analysis.

  • Methodology:

    • Ensure the NMR tube is clean and dry. Residual acetone or other solvents from cleaning can appear in the spectrum.[3]

    • Weigh approximately 2-5 mg of the purified 3,4-dihydroisoquinoline derivative directly into the NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). The choice of solvent can be critical for resolving signals.[8][9]

    • Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved. Visually inspect for any undissolved particulates.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any solid impurities.

    • Insert the sample into the spinner turbine and place it in the spectrometer for analysis.

2. Purification of 3,4-Dihydroisoquinolines

  • Objective: To remove impurities from the synthesis that may interfere with NMR analysis, such as starting materials, byproducts, or metal catalysts.

  • Methodology (Column Chromatography):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude 3,4-dihydroisoquinoline product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, then carefully load the dry silica-adsorbed product onto the top of the packed column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified product under high vacuum to remove residual solvents, which are common impurities in NMR spectra.[3]

3. Variable Temperature (VT) NMR Experiment

  • Objective: To investigate dynamic processes such as conformational isomerism.

  • Methodology:

    • Prepare a sample as described in Protocol 1, using a solvent with a suitable temperature range (e.g., Toluene-d₈ for high temperatures, CD₂Cl₂ for low temperatures).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Increase the sample temperature in increments (e.g., 10-20 K) and acquire a spectrum at each step. Allow the temperature to equilibrate for 5-10 minutes before each acquisition.

    • Monitor changes in the line shape of broad signals. Coalescence into a single sharp peak at higher temperatures is indicative of rotamers.[3]

    • If necessary, cool the sample below room temperature in increments to see if a broad peak resolves into multiple sharp signals, which also indicates slow conformational exchange.[1]

References

Technical Support Center: Overcoming Challenges in the Bischler-Napieralski Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines. This reaction is a fundamental tool in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry. The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated. Other side reactions can include polymerization and the von Braun degradation when using PCl₅.

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.

Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative points to the retro-Ritter reaction. To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.

Q5: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.

  • Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.

Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.
Styrene Side Product Observed The retro-Ritter reaction is competing with the desired cyclization.Lower the reaction temperature. Use a nitrile solvent. Consider using the Tf₂O/2-chloropyridine protocol or the oxalyl chloride method.

Data Presentation

Comparative Yields of Dehydrating Agents

The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.

Dehydrating AgentSolventTemperatureYield (%)Reference
POCl₃TolueneReflux65-75
P₂O₅ / POCl₃POCl₃Reflux80-90
PPA-140 °C70-80
Tf₂O / 2-chloropyridineCH₂Cl₂-20 °C to 0 °C>90

Substrate Scope and Corresponding Yields

This table provides examples of different substrates and the reported yields under specific Bischler-Napieralski conditions.

SubstrateReagent/ConditionsProductYield (%)Reference
N-(2-(4-methoxyphenyl)ethyl)acetamidePOCl₃, Toluene, reflux6-methoxy-1-methyl-3,4-dihydroisoquinoline~70
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamidePOCl₃, reflux6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline85
N-(2-(phenyl)ethyl)acetamideP₂O₅/POCl₃, reflux1-methyl-3,4-dihydroisoquinoline50-60
N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamideP₂O₅/POCl₃, reflux6-(trifluoromethyl)-3,4-dihydroisoquinolineLow
N-Aryl-2-propynamideTf₂O, 2-chloropyridine, CH₂Cl₂6-Alkynyl Phenanthridineup to 95

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, allows for milder reaction conditions.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).

  • Cool the mixture to a low temperature (e.g., -20 °C) using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanisms

There are two primary mechanistic pathways proposed for the Bischler-Napieralski reaction, with the nitrilium ion pathway being predominant under typical dehydrating conditions.

Bischler_Napieralski_Mechanisms cluster_mech1 Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate cluster_mech2 Mechanism II: Nitrilium Ion Intermediate Amide1 β-Arylethylamide POCl3_1 POCl₃ Intermediate1 Dichlorophosphoryl Imine-Ester Amide1->Intermediate1 Activation Cyclized1 Cyclized Intermediate Intermediate1->Cyclized1 Intramolecular Cyclization Product1 3,4-Dihydroisoquinoline Cyclized1->Product1 Elimination Amide2 β-Arylethylamide POCl3_2 POCl₃ Nitrilium Nitrilium Ion Intermediate Amide2->Nitrilium Activation & Elimination Cyclized2 Cyclized Intermediate Nitrilium->Cyclized2 Electrophilic Aromatic Substitution Product2 3,4-Dihydroisoquinoline Cyclized2->Product2 Deprotonation

Caption: Plausible mechanisms for the Bischler-Napieralski reaction.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the Bischler-Napieralski cyclization.

Troubleshooting_Workflow Start Start Reaction CheckYield Low or No Yield? Start->CheckYield CheckPurity Complex Mixture? CheckYield->CheckPurity No ActivateRing Use Stronger Dehydrating Agent (P₂O₅/POCl₃ or Tf₂O) CheckYield->ActivateRing Yes OptimizeConditions Increase Temperature or Change Solvent CheckYield->OptimizeConditions Incomplete Reaction CheckSideProducts Side Products? CheckPurity->CheckSideProducts No MilderConditions Use Milder Conditions (Tf₂O, lower temp) CheckPurity->MilderConditions Yes ReduceTime Reduce Reaction Time CheckPurity->ReduceTime Degradation ChangeSolvent Use Nitrile Solvent CheckSideProducts->ChangeSolvent Yes (Retro-Ritter) AlternativeChem Consider Alternative Chemistry (Oxalyl Chloride) CheckSideProducts->AlternativeChem Yes (Persistent Side Reactions) Success Successful Cyclization CheckSideProducts->Success No ActivateRing->Start OptimizeConditions->Start MilderConditions->Start ReduceTime->Start ChangeSolvent->Start AlternativeChem->Start

Caption: A logical workflow for troubleshooting the Bischler-Napieralski reaction.

Technical Support Center: Synthesis of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Pictet-Spengler Reaction for 8-Bromo-1,2,3,4-tetrahydroisoquinoline (Precursor Synthesis)

Problem: Low or No Yield of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Possible CauseSuggested Solution
Insufficiently Activated Aromatic Ring: The bromo-substituted phenyl ring is less nucleophilic, potentially hindering the electrophilic aromatic substitution.- Use stronger acidic conditions (e.g., trifluoroacetic acid, or superacids) to enhance the electrophilicity of the iminium ion intermediate.[1] - Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to promote the cyclization.[2] - Increase the reaction temperature, but monitor for potential side reactions.
Iminium Ion Formation is Unfavorable: Incomplete condensation of the phenethylamine precursor with the aldehyde.- Use a slight excess of the aldehyde to drive the equilibrium towards imine formation.[2] - Remove water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
Decomposition of Starting Material or Product: Harsh reaction conditions can lead to degradation.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. - Consider milder reaction conditions if significant degradation is observed.

Problem: Formation of Impurities

Possible CauseSuggested Solution
Over-alkylation or Polymerization: Side reactions of the aldehyde or iminium ion.- Control the stoichiometry of the reactants carefully. - Add the aldehyde slowly to the reaction mixture to maintain a low concentration.
Oxidation of the Tetrahydroisoquinoline Ring: The product can be sensitive to air, especially under certain conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Step 2: Boc Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Problem: Incomplete Reaction or Low Yield

Possible CauseSuggested Solution
Insufficient Reagent: Not enough Boc-anhydride ((Boc)₂O) to fully react with the amine.- Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).
Poor Nucleophilicity of the Amine: The secondary amine of the tetrahydroisoquinoline might be sterically hindered.- Increase the reaction temperature moderately (e.g., to room temperature or slightly above). - Extend the reaction time and monitor progress by TLC or LC-MS.
Base Incompatibility or Insufficient Amount: The base is crucial for scavenging the acid byproduct and activating the amine.- Ensure at least one equivalent of a suitable base like triethylamine (TEA) is used. For amine hydrochlorides, use at least two equivalents. - Consider using a stronger, non-nucleophilic base if needed.

Problem: Formation of Side Products

Possible CauseSuggested Solution
Di-Boc Protected Product: In some cases, over-reaction can occur, though less common with secondary amines.- Use a controlled amount of (Boc)₂O. - Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of (Boc)₂O: Presence of water can hydrolyze the anhydride.- Use anhydrous solvents and reagents.
Formation of tert-butylated byproducts: The tert-butyl cation generated during the reaction can alkylate nucleophilic sites.While less common in the protection step compared to deprotection, ensuring a non-acidic environment minimizes this risk.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. First, the synthesis of the precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, is typically achieved through a Pictet-Spengler reaction.[1][3] This involves the condensation of a suitable 2-bromo-phenethylamine derivative with an aldehyde (commonly formaldehyde or its equivalent) under acidic conditions. The second step is the protection of the secondary amine of the tetrahydroisoquinoline ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Q2: What are the critical parameters to control during the scale-up of the Pictet-Spengler reaction?

A2: Key parameters for scaling up the Pictet-Spengler reaction include:

  • Heat Transfer: The reaction can be exothermic, especially during the initial condensation and cyclization. Ensure adequate cooling capacity and monitor the internal temperature to prevent runaway reactions and side-product formation.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially when dealing with slurries or viscous reaction mixtures. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Reagent Addition: Controlled addition of the aldehyde is important to manage the reaction rate and exotherm.

  • Work-up and Isolation: On a larger scale, extraction and filtration processes need to be optimized for efficiency and safety. Crystallization is often the preferred method for purification at scale to ensure high purity.

Q3: What are common impurities to look out for during the Boc protection step?

A3: Common impurities include unreacted 8-bromo-1,2,3,4-tetrahydroisoquinoline, excess (Boc)₂O, and byproducts from the hydrolysis of (Boc)₂O, such as tert-butanol and carbon dioxide. While less common for secondary amines, the formation of a di-Boc product is a theoretical possibility. Careful monitoring of the reaction stoichiometry and progress can minimize these impurities.

Q4: How can I purify the final product, this compound, at a larger scale?

A4: While laboratory-scale purification is often performed using silica gel column chromatography, this method is less practical for large-scale synthesis.[2] At an industrial scale, crystallization is the preferred method for purification. Developing a robust crystallization process would involve screening different solvent systems to find one that provides good yield and high purity. Slurrying the crude product in a suitable solvent can also be an effective purification technique.

Data Presentation

Table 1: Representative Yields for Boc Protection of Amines

Starting AmineReagents and ConditionsYield (%)Reference
8-bromo-1,2,3,4-tetrahydroisoquinoline(Boc)₂O, TEA, DCM, 0 °C to RT95%[2]
Various primary and secondary amines(Boc)₂O, catalyst-free, water-acetone85-98%[4]
Various primary and secondary amines(Boc)₂O, ZrCl₄ (cat.), acetonitrile, RTHigh[5]
Aminoglycosides(Boc)₂O, H₂O/MeOH/TEA, 55 °C90-97%[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a laboratory-scale synthesis.[2] Scale-up would require optimization of parameters such as reaction time, temperature, and purification method.

Materials:

  • 8-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Citric acid solution (for quenching)

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise to the cooled reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a citric acid solution.

  • Separate the organic layer. Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford the pure product.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_precursor Precursor Synthesis cluster_boc_protection Boc Protection start_precursor 2-(2-Bromophenyl)ethanamine + Formaldehyde pictet_spengler Pictet-Spengler Reaction (Acid Catalyst) start_precursor->pictet_spengler precursor 8-Bromo-1,2,3,4- tetrahydroisoquinoline pictet_spengler->precursor reaction Boc Protection Reaction precursor->reaction reagents (Boc)₂O, TEA, DCM reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification final_product Tert-butyl 8-bromo-3,4- dihydroisoquinoline- 2(1H)-carboxylate purification->final_product

References

Technical Support Center: Purifying 8-Bromo-Tetrahydroisoquinoline Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-bromo-tetrahydroisoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing 8-bromo-tetrahydroisoquinoline derivatives?

A1: Recrystallization is a purification technique used to separate a desired solid compound from impurities.[1] The process relies on the principle that the solubility of most solids increases with temperature.[1] For 8-bromo-tetrahydroisoquinoline derivatives, this involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the derivative decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for my 8-bromo-tetrahydroisoquinoline derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble.[3] For brominated quinoline and isoquinoline derivatives, common solvents to consider include ethanol, methanol, heptane, toluene, and mixtures such as ethanol/water or heptane/toluene.[4][5]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective when a single solvent is not ideal.[6] This typically involves a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy. Reheating to achieve a clear solution followed by slow cooling can induce crystallization.[7] For similar compounds, solvent pairs like ethanol/water and methanol/acetone have been used.[5]

Q4: My 8-bromo-tetrahydroisoquinoline is an amine. Are there special considerations for recrystallizing it?

A4: Yes, amines can be susceptible to oxidation, which may lead to discoloration of the product.[8] Additionally, they can be basic. If your compound is in its freebase form and shows poor crystallization, converting it to a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an appropriate solvent can sometimes improve crystal formation.[6][8] The salt can then be recrystallized.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.- Try adding a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- If using a single solvent, consider adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try using a lower-boiling point solvent.- Ensure the solution cools to room temperature before placing it in an ice bath.[5]
The recrystallized product is colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note that this may slightly reduce your yield as some product may also be adsorbed.[5]
The recovery yield is very low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to recover more product.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[2]
The crystals are very fine or appear as a powder. - The solution cooled too quickly.- Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling rate.

Data Presentation

While specific quantitative solubility data for 8-bromo-tetrahydroisoquinoline derivatives is limited in publicly available literature, the following table provides qualitative solubility information and recrystallization solvents used for structurally related compounds, which can serve as a starting point for solvent screening.

Compound Class/Derivative Solvent(s) for Recrystallization or Purification Notes Reference(s)
5-Bromo-8-nitroisoquinolineHeptane or Heptane/TolueneA non-polar solvent and a mixture with a slightly more polar aromatic solvent.[4]
6-Bromoquinoline DerivativesEthanol/Water, Benzene, Methanol/AcetoneA variety of protic and aprotic solvents and mixtures have been successful.[5]
N-Bromosuccinimide (a brominating agent)WaterDemonstrates that polar, protic solvents can be effective for some brominated compounds.[3][9]
8-Bromo-1,2,3,4-tetrahydroisoquinolineMethanol/ChloroformUsed as an eluent for column chromatography, indicating solubility.[10]
7-Bromo-1,2,3,4-tetrahydroisoquinolineEthyl AcetateUsed as an extraction solvent, suggesting good solubility.[11]

Experimental Protocols

The following is a general protocol for the recrystallization of an 8-bromo-tetrahydroisoquinoline derivative. The specific solvent and volumes should be optimized for your particular compound based on preliminary solubility tests.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude 8-bromo-tetrahydroisoquinoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent. Add more hot solvent dropwise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter or in a desiccator.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in the recrystallization of 8-bromo-tetrahydroisoquinoline derivatives.

Recrystallization_Workflow Recrystallization Workflow for 8-Bromo-Tetrahydroisoquinoline Derivatives start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the purification of 8-bromo-tetrahydroisoquinoline derivatives via recrystallization.

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals No Precipitation oiling_out Compound Oils Out start->oiling_out Liquid Separation low_yield Low Yield start->low_yield Poor Recovery colored_product Product is Colored start->colored_product Discoloration sol_no_crystals Concentrate Solution (Evaporate Solvent) no_crystals->sol_no_crystals sol_oiling_out Reheat, Add More Solvent, Cool Slowly oiling_out->sol_oiling_out sol_low_yield Concentrate Mother Liquor & Recool low_yield->sol_low_yield sol_colored_product Use Activated Charcoal & Refilter Hot colored_product->sol_colored_product

Caption: A decision tree for troubleshooting common issues encountered during the recrystallization process.

References

Technical Support Center: Optimizing Cross-Coupling on the Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions on the tetrahydroisoquinoline (THIQ) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this privileged heterocyclic framework. The inherent nature of the THIQ scaffold, with its electron-rich character and a potentially coordinating secondary amine, presents unique challenges that require careful optimization of reaction parameters.

This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of how to troubleshoot and optimize these critical transformations. We will explore the causality behind experimental choices, offering field-proven insights to enhance reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during the planning phase of your synthesis.

Q1: Which cross-coupling reaction should I choose for my THIQ substrate?

A: The choice depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: This is the most versatile and widely used method for C(sp²)–C(sp²) bond formation (biaryl structures). It is prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[1][2]

  • Buchwald-Hartwig Amination: This is the premier method for forming C–N bonds, allowing for the coupling of the THIQ core with various amines, amides, or N-heterocycles. It has revolutionized medicinal chemistry by providing reliable access to arylamines.[3][4]

  • Heck Reaction: Ideal for forming C–C bonds between the THIQ scaffold and alkenes, leading to substituted styrenyl or cinnamyl derivatives. The reaction involves the vinylation of an aryl halide.[5][6][7]

  • Sonogashira Coupling: This is the method of choice for creating C(sp²)–C(sp) bonds, coupling the THIQ core with terminal alkynes. It is fundamental for synthesizing arylalkynes, which are valuable intermediates and structural motifs.[8][9][10]

Q2: Do I need to protect the nitrogen (N-H) of the tetrahydroisoquinoline ring?

A: It is highly recommended. The free N-H proton is acidic and can interfere with many catalytic systems by reacting with the base or the organometallic reagents. More critically, the nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[11]

  • Recommended Protecting Groups: The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under typical cross-coupling conditions and its straightforward removal under acidic conditions. Other groups like carbamates can also be effective.[12] The choice of protecting group is a critical parameter in ensuring the success of subsequent synthetic transformations.[12][13]

Q3: How do I select the optimal palladium precatalyst and ligand?

A: The catalyst system is the heart of the reaction. Modern cross-coupling relies on well-defined precatalysts that generate the active Pd(0) species in situ.[14]

  • Precatalysts: Buchwald G3 or G4 precatalysts are excellent starting points for phosphine-based ligands, while PEPPSI™-type precatalysts are used for N-heterocyclic carbene (NHC) ligands.[14][15] These are generally air- and moisture-stable, simplifying reaction setup.

  • Ligands: The choice of ligand is critical for success, especially with challenging substrates like THIQ. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or NHC ligands are essential.[3][16] They promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps of the catalytic cycle.[3] The steric bulk helps create a coordinatively unsaturated, reactive palladium center.[17]

Q4: What is the role of the base, and which one should I use?

A: The base plays multiple critical roles, and its choice is not trivial. It facilitates the generation of the active nucleophile in Suzuki and Sonogashira reactions (transmetalation step) and deprotonates the amine in Buchwald-Hartwig amination.[18]

  • Suzuki Coupling: Inorganic bases are common. K₃PO₄ is a reliable choice for many systems. Carbonates like Cs₂CO₃ or K₂CO₃ are also widely used.[19] The choice can affect reaction rates and side product formation.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Alkali metal alkoxides like NaOtBu or KOtBu are the standard. However, soluble organic bases like DBU can also be effective and may influence the catalytic cycle differently.[20]

  • Solubility: The base must have at least partial solubility in the reaction medium to be effective. The combination of an inorganic base with a mixed aqueous/organic solvent system is a common strategy to address this.[21][22]

Troubleshooting Guide

Encountering issues is a normal part of methods development. This guide provides a systematic approach to diagnosing and solving common problems in THIQ cross-coupling.

Problem 1: Low to No Product Formation

Q: My reaction shows no conversion of starting material, or the yield is extremely low. What are the likely causes and how can I fix it?

A: This is the most common issue and usually points to a problem with the catalyst's activity or the reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing.

    • Solution: Switch to a modern, air-stable precatalyst (e.g., Buchwald G3/G4) to ensure reliable generation of the active Pd(0) catalyst.[14] If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-reduction conditions are met or consider that your organometallic reagent (e.g., boronic acid) can act as the reductant.[23] Always use high-purity reagents, as impurities can poison the catalyst.[14]

  • Inappropriate Ligand: The chosen ligand may not be suitable for the THIQ scaffold.

    • Solution: Screen a panel of ligands. For electron-rich heterocyclic systems like THIQ, bulky and electron-donating ligands are often necessary to promote oxidative addition and prevent catalyst inhibition.[16] Start with broadly applicable ligands like SPhos or XPhos for C-N coupling or Suzuki reactions.[3] The subtle electronic and steric properties of the ligand are paramount for success.[16][24]

  • Incorrect Base or Solvent System: The base may be too weak, insoluble, or incompatible with the substrate.

    • Solution: Ensure your base is strong enough for the specific reaction type (e.g., NaOtBu for aminations). For Suzuki couplings, consider switching from a carbonate to a phosphate base (K₃PO₄), which is often more effective.[14] The solvent choice is critical for solubilizing the base and reagents.[25] Aprotic polar solvents like dioxane, THF, or toluene are common. For inorganic bases, a co-solvent like water can be beneficial, but the ratio must be optimized.[21]

  • Poor Quality of Reagents: Water, oxygen, or other impurities can kill the reaction.

    • Solution: Ensure solvents are anhydrous and degassed thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles). Boronic acids can dehydrate to form unreactive trimeric boroxines; use fresh or properly stored material. Amines should be distilled or filtered through alumina to remove impurities.[14]

Problem 2: Reaction Stalls or is Sluggish

Q: My reaction starts but stops at ~30-50% conversion, even after extended time or heating. What's happening?

A: Reaction stalling often indicates catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). An extra equivalent of ligand can help stabilize the catalytic species.[14] Alternatively, lower the reaction temperature. While higher temperatures increase rates, they can also accelerate catalyst decomposition. An automated reaction screening can help identify the optimal temperature and time profile.[2]

  • Product Inhibition: The cross-coupled THIQ product might be coordinating to the palladium center more strongly than the starting materials, effectively shutting down the catalytic cycle.

    • Solution: This is a challenging issue inherent to the product's structure. Changing the ligand can sometimes mitigate this. A more sterically hindered ligand might disfavor binding of the bulky product, allowing the catalyst to turn over more effectively.

  • Substrate Reactivity: The halide on your THIQ scaffold may not be reactive enough.

    • Solution: The reactivity order for halides is typically I > Br > Cl. If you are using a chloride, oxidative addition is often the rate-limiting step and requires a highly active catalyst system (e.g., a catalyst based on an electron-rich, bulky ligand).[15] If feasible, consider converting the aryl bromide or chloride to a more reactive aryl iodide in a preceding step.[26]

Problem 3: Significant Side Product Formation

Q: I'm observing significant amounts of homocoupled boronic acid (in Suzuki reactions) or other undesired byproducts. How can I improve selectivity?

A: Side reactions compete with the desired cross-coupling pathway and are often related to reaction conditions or impurities.

  • Homocoupling of Boronic Acid (Suzuki): This typically occurs when the reaction mixture is not properly degassed, as oxygen can facilitate this side reaction.[15] It can also be promoted by the presence of Pd(II) species.

    • Solution: Rigorously degas your reaction mixture. Using a well-defined Pd(0) precatalyst can also minimize the amount of Pd(II) present at the start of the reaction.

  • Protodeborylation (Suzuki): The boronic acid is cleaved and replaced by a hydrogen atom from the solvent or trace water.

    • Solution: This is often promoted by high temperatures and certain base/solvent combinations. Try running the reaction at a lower temperature. Ensure your base is not excessively strong or hydrolytically unstable under the reaction conditions.

  • β-Hydride Elimination (Heck/Alkyl Couplings): This can be a competing pathway if your coupling partner has β-hydrogens.

    • Solution: For C(sp³)-C(sp²) couplings, this is a known challenge. The use of very sterically hindered phosphines or N-heterocyclic carbenes as ligands can favor reductive elimination over β-hydride elimination.[27]

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the key catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)L₂-Ar' OA_complex->Trans_complex Transmetalation ArX Ar-X (THIQ-Halide) ArX->OA_complex Product Ar-Ar' (Coupled Product) Trans_complex->Pd0 Reductive Elimination Trans_complex->Product Boronate Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Boronate->Base Base->OA_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Catalyst Is the Catalyst System Active? 1. Use modern precatalyst. 2. Check reagent purity. Start->Check_Catalyst First, check the basics Check_Ligand Is the Ligand Correct? Screen bulky, e⁻-rich ligands (e.g., SPhos, XPhos, RuPhos). Check_Catalyst->Check_Ligand If catalyst is reliable Check_Conditions Are Conditions Optimal? 1. Screen bases (e.g., K₃PO₄, NaOtBu). 2. Screen solvents (Dioxane, Toluene, THF). 3. Degas thoroughly. Check_Substrate Is the Substrate the Issue? 1. Add N-protecting group (Boc). 2. Switch to more reactive halide (Br -> I). Check_Conditions->Check_Substrate If conditions are robust Check_Ligand->Check_Conditions If ligand is appropriate Success Reaction Successful Check_Substrate->Success Problem solved

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Key Parameter Optimization

Intelligent screening of reaction parameters is vital for success.[14] The following table provides starting points for your optimization studies.

ParameterRecommended Starting Points & Considerations
Palladium Source Buchwald Precatalysts (G3, G4): Excellent for phosphine ligands; air-stable. PEPPSI Precatalysts: For NHC ligands. Pd(OAc)₂ / Pd₂(dba)₃: Require in-situ reduction; may be less reproducible.
Ligand Buchwald Ligands (for Suzuki/Buchwald-Hartwig): XPhos, SPhos, RuPhos (vary in steric bulk and electron density).[3] Josiphos Ligands: Effective for some C-N couplings. NHC Ligands (e.g., IPr): Offer high stability and reactivity, particularly for aryl chlorides.
Base Suzuki: K₃PO₄, Cs₂CO₃, K₂CO₃. Buchwald-Hartwig: NaOtBu, KOtBu, LiHMDS. Heck/Sonogashira: Et₃N, DIPEA, Piperidine.[9] Base strength and solubility are critical.
Solvent Aprotic Polar: 1,4-Dioxane, Toluene, THF, 2-MeTHF. Mixed Systems: Toluene/H₂O or Dioxane/H₂O can improve solubility of inorganic bases.[21] Solvent choice can significantly influence reaction rate and catalyst stability.[23][25]
Temperature Screening Range: 60 °C to 110 °C. Higher temperatures can increase reaction rate but may also lead to catalyst decomposition or side reactions.[2]

General Protocol for Suzuki-Miyaura Coupling on an N-Boc-THIQ Scaffold

This protocol provides a robust starting point. Individual substrates may require optimization of the parameters listed in the table above.

Materials:

  • N-Boc-halo-tetrahydroisoquinoline (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the N-Boc-halo-THIQ, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and perform 3-4 cycles of vacuum/inert gas backfill to ensure all oxygen is removed.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by withdrawing small aliquots at regular intervals.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during palladium-catalyzed cross-coupling reactions involving brominated heterocycles, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with a brominated heterocycle?

Low conversion is a common challenge that can stem from several factors, particularly the inherent electronic properties and coordination ability of heterocyclic substrates.[1] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on heteroatoms (like nitrogen in pyridine) can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Additionally, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.[1]

  • Suboptimal Reagent Quality: The purity and stability of your reagents are critical. For instance, boronic acids are susceptible to degradation via protodeboronation.[1][3] Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1]

  • Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency play a significant role. Many coupling reactions require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[1][4]

  • Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1]

Q2: My reaction starts but then stalls. What could be the cause?

Reaction stalling is often a sign of catalyst deactivation during the reaction. Potential causes include:

  • Product Inhibition: The heterocyclic product itself can coordinate to the palladium catalyst more strongly than the starting materials, leading to catalyst sequestration and shutting down the catalytic cycle.[5]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture, leading to oxidation. Some ligands can also undergo degradation pathways under harsh reaction conditions.

  • Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation, leading to a loss of catalytic activity. This can be caused by impurities, inappropriate solvent choice, or suboptimal ligand stabilization.

Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my heterocycle. How can I minimize these?

The formation of side products is a common issue that can often be addressed by carefully controlling the reaction conditions.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[6] Ensuring the reaction is performed under strictly inert conditions (e.g., using degassed solvents and a nitrogen or argon atmosphere) can significantly reduce homocoupling.[7]

  • Dehalogenation (Protodeboronation/Hydrodehalogenation): This occurs when the brominated heterocycle or the organoboron reagent reacts with a proton source (like water) instead of the coupling partner. Using anhydrous solvents and reagents is crucial.[1][6] The choice of base can also influence this; for instance, using potassium fluoride (KF) can sometimes diminish the rate of protodeboronation.[3]

Q4: How do I choose the right ligand for my specific brominated heterocycle?

Ligand selection is critical and often substrate-dependent. There is no one-size-fits-all solution, and screening of different ligand types is often necessary.

  • Electron-Rich vs. Electron-Poor Heterocycles: For electron-rich brominated heterocycles, bulky, electron-rich phosphine ligands can be beneficial.[1] For electron-deficient heterocycles, different ligand electronics may be required to facilitate the oxidative addition step.

  • Steric Hindrance: The steric bulk of the ligand can influence the rate of reductive elimination and prevent the formation of undesired catalyst complexes.[6] Buchwald-type biarylphosphine ligands are often effective for sterically demanding substrates.

  • Bidentate vs. Monodentate Ligands: Bidentate ligands, such as BINAP or DPPF, can provide greater stability to the palladium center and may prevent the formation of inactive palladium iodide dimers, which can be beneficial when using aryl iodides.[8]

Troubleshooting Guides

Low Conversion Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic troubleshooting workflow.

LowConversionWorkflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of heterocycle - Activity of boronic acid/amine/alkyne - Anhydrous & degassed solvents - Correct stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere (N2/Ar) - Adequate degassing - Efficient stirring - Correct temperature check_reagents->check_conditions Reagents OK success Improved Conversion check_reagents->success Issue Found & Resolved optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources - Screen ligands (e.g., Buchwald, Josiphos) - Vary catalyst loading check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Resolved optimize_base_solvent 4. Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen different solvents (e.g., Toluene, Dioxane, THF) - Consider aqueous mixtures optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Improvement optimize_base_solvent->success Improvement

Caption: A stepwise workflow for troubleshooting low conversion in palladium-catalyzed cross-coupling reactions.

Catalyst System Optimization

The choice of palladium precursor and ligand is a critical factor for success.

Table 1: Common Palladium Precursors and Ligands for Cross-Coupling with Bromoheterocycles

Palladium PrecursorCommon LigandsTypical Reaction TypeKey Considerations
Pd(OAc)₂SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigRequires in situ reduction to Pd(0).
Pd₂(dba)₃P(t-Bu)₃, JohnPhosSuzuki, Buchwald-HartwigAir-sensitive Pd(0) source.
Pd(PPh₃)₄-Suzuki, SonogashiraCan be used directly, but PPh₃ is not always the optimal ligand.
PdCl₂(dppf)-SuzukiA stable Pd(II) precatalyst.
Buchwald Precatalysts(Integrated Ligand)Suzuki, Buchwald-HartwigAir-stable and highly active Pd(II) precatalysts.[9]
Base and Solvent Optimization

The reaction environment significantly impacts solubility, catalyst activity, and side reactions.

Table 2: Base and Solvent Combinations for Optimization

BaseCommon SolventsComments
K₃PO₄Toluene, Dioxane, THFA common and effective base for many couplings.[4]
Cs₂CO₃Dioxane, DMFA stronger base, often used for more challenging couplings.[4]
K₂CO₃Toluene/Water, Dioxane/WaterOften used in aqueous mixtures for Suzuki reactions.[4][10][11]
t-BuOK / t-BuONaToluene, THFStrong, non-nucleophilic bases suitable for Buchwald-Hartwig aminations.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction Screen

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, add the brominated heterocycle (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial to achieve the desired concentration.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][13]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Inert Atmosphere: To an oven-dried Schlenk tube containing a stir bar, add the brominated heterocycle (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Visualization of Key Relationships

Relationship between Reaction Parameters and Success

The success of a palladium-catalyzed cross-coupling reaction depends on the interplay of several key parameters.

ReactionParameters cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Bromo_Heterocycle Brominated Heterocycle Reaction_Outcome Reaction Outcome (Yield & Purity) Bromo_Heterocycle->Reaction_Outcome Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Reaction_Outcome Pd_Source Palladium Source (Pd(0) or Pd(II)) Ligand Ligand Pd_Source->Reaction_Outcome Ligand->Reaction_Outcome Base Base Solvent Solvent Base->Reaction_Outcome Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome

Caption: Interconnectedness of reactants, catalyst system, and conditions influencing the reaction outcome.

References

Managing temperature control during the bromination of isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the bromination of isoquinoline. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues, with a focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical for the bromination of isoquinoline?

A: Strict temperature control is paramount for achieving high regioselectivity and purity.[1] The bromination of isoquinoline can lead to several isomers (e.g., 5-bromo, 8-bromo) and over-brominated products (e.g., 5,8-dibromo).[1][2] Low temperatures, typically between -30°C and -15°C, are used to suppress the formation of undesired side products, which are often difficult to separate from the target compound.[1][3]

Q2: What is the optimal temperature range for synthesizing 5-bromoisoquinoline?

A: For the regioselective synthesis of 5-bromoisoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, the reaction is typically conducted at very low temperatures. An effective protocol involves maintaining the internal temperature between -26°C and -22°C during the addition of NBS, followed by stirring for several hours at temperatures between -22°C and -18°C.[1][4] Exceeding -15°C is not recommended as it compromises the 5- vs. 8-selectivity.[3]

Q3: What are the consequences of letting the reaction temperature get too high?

A: Elevated temperatures lead to a loss of selectivity and an increase in side product formation.[3][5] Specifically, you can expect:

  • Increased formation of the 8-bromoisoquinoline isomer , which is difficult to remove from the desired 5-bromo product.[1]

  • Formation of 5,8-dibromoisoquinoline , especially if an excess of the brominating agent is used.[1][3]

  • General decomposition of the starting material and product, which may result in a dark or tarry reaction mixture.[3]

  • In gas-phase reactions at very high temperatures (e.g., 450°C), substitution can occur on the pyridine ring, yielding products like 1-bromoisoquinoline.[6][7]

Q4: What are the best methods for maintaining very low temperatures (-25°C to -18°C) for several hours?

A: A dry ice/acetone bath is a standard and effective method for achieving and maintaining these temperatures.[1][8] It is crucial to monitor the internal reaction temperature continuously with a calibrated thermometer and to add small pieces of dry ice intermittently to the bath to keep the temperature stable.[1] For precise control, an automated cooling system with a cryostat can be employed.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low yield of desired product 1. Incomplete reaction: Insufficient reaction time or temperature is too low. 2. Product decomposition: Temperature spiked during reagent addition or workup. 3. Impure reagents: Un-recrystallized NBS can lead to lower yields.[1][3]1. Ensure the reaction is stirred for the full recommended time (e.g., 2 hrs at -22°C, then 3 hrs at -18°C).[1][4] 2. Add reagents portion-wise to the vigorously stirred solution to manage the exotherm.[1] Pour the final reaction mixture onto crushed ice to keep the temperature low during quenching.[1] 3. Recrystallize NBS from water and air-dry it before use.[1][3]
Poor regioselectivity (mixture of 5- and 8-bromo isomers) 1. Temperature too high: The reaction temperature exceeded the optimal range (above -15°C).[3] 2. Incorrect acid solvent: The acidity of the solvent affects selectivity.1. Use a properly maintained dry ice/acetone bath and monitor the internal thermometer closely.[1] Ensure the addition of the brominating agent is slow enough to prevent temperature spikes.[1] 2. Concentrated sulfuric acid (96%) is the recommended solvent for high 5-bromo selectivity.[1][2][9]
Significant amount of 5,8-dibromoisoquinoline detected 1. Excess brominating agent: Using more than the recommended equivalents of NBS.[1] 2. Localized high concentration: Poor stirring during the addition of NBS.1. Use a slight excess but not more than 1.1 equivalents of NBS for mono-bromination.[1] 2. Ensure vigorous mechanical stirring throughout the addition and the entire reaction period to maintain a homogeneous suspension/solution.[1]
Reaction mixture turns dark brown or black 1. Decomposition: The pH was raised above 7.0 during workup while the mixture was warm.[3] 2. Runaway reaction: A significant, uncontrolled temperature increase occurred.1. Perform the basification step (e.g., with ammonia) in an ice water bath, ensuring the temperature remains low.[4] 2. Improve the cooling bath efficiency and slow down the rate of reagent addition. Ensure the initial dissolution of isoquinoline in acid is also cooled and does not exceed 30°C.[1][8]

Experimental Protocols & Data

Protocol: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Isoquinoline (97% pure)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry Ice & Acetone

  • Crushed Ice

  • Ammonia solution (e.g., 30%) for basification

  • Extraction solvent (e.g., Dichloromethane/Diethyl ether)

Procedure:

  • Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Acidification: Charge the flask with concentrated sulfuric acid (e.g., 340 mL) and cool it to 0°C in an ice bath.

  • Substrate Addition: Slowly add isoquinoline (e.g., 40 mL, 330 mmol) to the stirred acid, ensuring the internal temperature is maintained below 30°C.[1]

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.[1][4]

  • Brominating Agent Addition: Add recrystallized NBS (e.g., 64.6 g, 363 mmol, 1.1 equiv) in small portions to the vigorously stirred solution. Carefully control the rate of addition to maintain the internal temperature between -26°C and -22°C.[1][4]

  • Reaction: Stir the suspension efficiently for 2 hours at -22°C (±1°C), and then for an additional 3 hours at -18°C (±1°C).[1][4]

  • Quenching: Pour the homogeneous reaction mixture onto crushed ice (e.g., 1.0 kg) in a separate flask that is being cooled in an ice water bath.

  • Workup: Carefully basify the acidic mixture to a pH of 8-10 by adding an ammonia solution while maintaining a low temperature.[4]

  • Extraction & Purification: Extract the aqueous layer multiple times with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt, and concentrate. The crude product can be purified by column chromatography or fractional distillation to yield pure 5-bromoisoquinoline.[1]

Temperature and Selectivity Data Summary
Brominating AgentAcid/SolventTemperature (°C)Key ProductsObservations / YieldReference
NBS (1.1 equiv)H₂SO₄ (conc.)-26 to -185-BromoisoquinolineHigh regioselectivity for the 5-position. Side products are difficult to remove if temperature is not controlled. Yield ~72%.[1][4]
NBSH₂SO₄ (conc.)> -155- & 8-BromoisoquinolineDecreased selectivity between the 5- and 8-positions.[3]
Liquid BromineAlCl₃ (melt)755-BromoisoquinolineOlder method, lower yield (43-46%).[3]
Gaseous BromineNone (Gas Phase)4501-BromoisoquinolineHigh temperature favors substitution on the pyridine ring; low yield.[6][7]

Visual Guides

Experimental Workflow for Bromination

G Workflow for Selective Bromination of Isoquinoline cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Equip Flask & Add H₂SO₄ cool_acid 2. Cool Acid to 0°C prep_flask->cool_acid add_iso 3. Add Isoquinoline (< 30°C) cool_acid->add_iso cool_mix 4. Cool to -25°C add_iso->cool_mix add_nbs 5. Add NBS Portion-wise (-26 to -22°C) cool_mix->add_nbs react_1 6. Stir 2h at -22°C add_nbs->react_1 react_2 7. Stir 3h at -18°C react_1->react_2 quench 8. Pour onto Ice react_2->quench basify 9. Basify with NH₃ (pH 8-10, < 10°C) quench->basify extract 10. Extract with Organic Solvent basify->extract purify 11. Purify (Chromatography/Distillation) extract->purify

Caption: Key steps for the synthesis of 5-bromoisoquinoline.

Troubleshooting Logic for Poor Selectivity

G Troubleshooting Poor Regioselectivity start Problem: Mixture of Isomers (e.g., 5- & 8-bromo) q_temp Was internal temperature kept below -15°C? start->q_temp q_nbs Was NBS stoichiometry correct (1.1 eq)? q_temp->q_nbs Yes sol_temp Solution: Improve cooling bath. Slow NBS addition rate. q_temp->sol_temp No q_stir Was stirring vigorous during addition? q_nbs->q_stir Yes sol_nbs Solution: Verify NBS mass & purity. Avoid >1.1 eq to prevent 5,8-dibromo formation. q_nbs->sol_nbs No q_stir->sol_temp Yes (Re-evaluate Temp Control) sol_stir Solution: Use mechanical stirrer. Ensure rapid dispersion of added reagent. q_stir->sol_stir No

Caption: Decision tree for diagnosing selectivity issues.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of 5-Bromo and 8-Bromo Tetrahydroisoquinoline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Tetrahydroisoquinoline represents a privileged core in numerous biologically active compounds, and its halogenated derivatives, particularly the 5-bromo and 8-bromo isomers, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation. This guide provides an objective comparison of the reactivity of these two key isomers in widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data and an analysis of underlying stereoelectronic factors.

The relative position of the bromine atom on the tetrahydroisoquinoline ring significantly influences its reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These differences are primarily governed by a combination of steric hindrance and electronic effects, which impact the crucial oxidative addition step in the catalytic cycle.

At a Glance: Key Reactivity Differences

Feature5-Bromo Tetrahydroisoquinoline8-Bromo Tetrahydroisoquinoline
Steric Hindrance Lower steric hindrance around the C-Br bond.Higher steric hindrance due to the proximity of the tetrahydro- portion of the heterocyclic ring.
Electronic Effects The bromine atom is primarily influenced by the electronic properties of the benzene ring.The bromine atom is more influenced by the electron-donating nature of the adjacent nitrogen atom through the aliphatic portion of the ring.
Predicted Reactivity Generally expected to be more reactive in Pd-catalyzed cross-coupling reactions due to lower steric hindrance.May exhibit lower reactivity or require more forcing conditions, especially with bulky coupling partners, due to increased steric hindrance.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While direct comparative studies are limited, data from analogous systems allows for a reasonable assessment of reactivity.

Experimental Data Summary for Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-8-methoxyquinoline*Substituted Phenylboronic AcidsPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O8568-82[1]
8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-one(Het)arylboronic AcidsPd(PPh₃)₄K₂CO₃Dioxane/H₂O80Good[2]

The available data suggests that both isomers are viable substrates for Suzuki-Miyaura coupling. However, the 8-bromo isomer's reactivity is likely more sensitive to the steric bulk of the coupling partner and the ligand on the palladium catalyst. The proximity of the non-aromatic portion of the tetrahydroisoquinoline ring to the 8-position creates a more sterically hindered environment compared to the relatively unencumbered 5-position.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The steric and electronic properties of the bromo-tetrahydroisoquinoline isomers are expected to influence the efficiency of this C-N bond-forming reaction.

Conceptual Comparison for Buchwald-Hartwig Amination

Factor5-Bromo Tetrahydroisoquinoline8-Bromo Tetrahydroisoquinoline
Approach of Amine Less hindered approach for the amine nucleophile.Steric clash between the incoming amine and the tetrahydro- ring may occur, potentially requiring bulkier phosphine ligands to facilitate the reaction.
Catalyst Coordination Standard phosphine ligands are likely to be effective.Bulky, electron-rich ligands (e.g., Josiphos, XPhos) may be necessary to promote oxidative addition and subsequent reductive elimination.

While specific comparative experimental data is scarce, the general principles of the Buchwald-Hartwig reaction suggest that the 5-bromo isomer would be the more reactive substrate. The increased steric bulk around the 8-position could impede the approach of the amine and the subsequent reductive elimination step from the palladium center.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also sensitive to the steric environment around the reaction center.

Expected Reactivity Trends in Sonogashira Coupling

Based on steric considerations, 5-bromotetrahydroisoquinoline is predicted to be more reactive than its 8-bromo counterpart in Sonogashira coupling. The linear geometry of the alkyne coupling partner might somewhat mitigate the steric hindrance at the 8-position compared to the bulkier nucleophiles in Suzuki and Buchwald-Hartwig reactions. However, the approach of the palladium catalyst for the initial oxidative addition remains a critical, sterically sensitive step.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura couplings of related bromo-quinoline and -tetrahydroisoquinoline systems.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline [1] A mixture of 5-bromo-8-methoxyquinoline (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 85 °C under an inert atmosphere until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-one [2] To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-one (1.0 mmol) and the corresponding (het)arylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane/water (10 mL) is added K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated at 80 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Reaction Pathways and Influencing Factors

To better understand the processes discussed, the following diagrams illustrate the general catalytic cycles and the key factors influencing the reactivity of the 5-bromo and 8-bromo tetrahydroisoquinoline isomers.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 / Base Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-Br Ar-Br R'-B(OR)2 R'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Flowchart cluster_5_bromo 5-Bromo Isomer cluster_8_bromo 8-Bromo Isomer Start Reactivity of Bromotetrahydroisoquinoline Isomers Isomer Isomer Position Start->Isomer Steric Steric Hindrance Isomer->Steric Electronic Electronic Effects Isomer->Electronic Reactivity Overall Reactivity Steric->Reactivity Steric_5 Low Steric->Steric_5 5-Position Steric_8 High Steric->Steric_8 8-Position Electronic->Reactivity Electronic_5 Standard Aromatic Effects Electronic->Electronic_5 5-Position Electronic_8 Influence of N-atom Electronic->Electronic_8 8-Position Reactivity_5 Higher Reactivity Steric_5->Reactivity_5 Electronic_5->Reactivity_5 Reactivity_8 Lower Reactivity Steric_8->Reactivity_8 Electronic_8->Reactivity_8

Caption: Factors influencing the reactivity of 5-bromo vs. 8-bromo tetrahydroisoquinoline.

Conclusion and Outlook

For drug development professionals, this comparative understanding is crucial for strategic synthetic planning. When designing synthetic routes, the choice between the 5-bromo and 8-bromo isomer can significantly impact the efficiency and feasibility of the desired transformations. Future studies involving direct, side-by-side comparisons of these isomers under identical conditions would be invaluable for further refining our understanding and predictive capabilities in this important area of medicinal chemistry.

References

A Comparative Guide to the Suzuki Coupling of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its 8-triflate Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of leaving group in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a detailed comparison of the performance of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its corresponding 8-triflate analogue in this widely used carbon-carbon bond-forming reaction.

The tetrahydroisoquinoline scaffold is a privileged core in medicinal chemistry, and functionalization at the 8-position via Suzuki coupling allows for the synthesis of diverse compound libraries for drug discovery. While both aryl bromides and aryl triflates are common substrates for this reaction, their reactivity profiles and optimal conditions can differ significantly. Generally, the reactivity trend for leaving groups in palladium-catalyzed cross-coupling reactions is I > OTf ≈ Br > Cl.[1] This guide summarizes experimental data to aid in the rational selection between the 8-bromo and 8-triflate derivatives of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.

Data Presentation: A Comparative Overview

The following table summarizes representative experimental data for the Suzuki coupling of an 8-triflate derivative of a tetrahydroisoquinoline-3-carboxylate, which is structurally similar to the target molecule, and a general protocol for a related 8-bromo-tetrahydroisoquinoline derivative. This comparison highlights the typical reaction conditions and achievable yields for each substrate.

Parameter8-Triflate Analogue8-Bromo Analogue
Substrate Ethyl 2-(tert-butoxycarbonyl)-8-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate8-bromotetrahydroisoquinolin-4-one
Coupling Partner Phenylboronic acid(Het)arylboronic acids
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Na₂CO₃
Solvent TolueneDioxane/H₂O
Temperature 100 °C100 °C
Reaction Time 12 hNot specified
Yield 85%Good yields
Reference [2][3]

Experimental Protocols

Detailed methodologies for the Suzuki coupling reactions are provided below. These protocols are based on published procedures for structurally related compounds and serve as a valuable starting point for reaction optimization.

Protocol 1: Suzuki Coupling of an 8-Triflate Tetrahydroisoquinoline Analogue

This protocol is adapted from the Suzuki-Miyaura cross-coupling of ethyl 2-(tert-butoxycarbonyl)-8-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with phenylboronic acid.[2]

Materials:

  • Ethyl 2-(tert-butoxycarbonyl)-8-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-(tert-butoxycarbonyl)-8-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an 8-Bromo Tetrahydroisoquinoline Analogue

This protocol is a general procedure for the Suzuki cross-coupling of 8-bromotetrahydroisoquinolin-4-one with various (het)arylboronic acids.[3]

Materials:

  • 8-bromotetrahydroisoquinolin-4-one (1.0 equiv)

  • (Het)arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • In a reaction vessel, dissolve 8-bromotetrahydroisoquinolin-4-one, the respective (het)arylboronic acid, and Na₂CO₃ in a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Aryl Halide/Triflate, Boronic Acid, Base, and Solvent degas Degas Mixture start->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench wash Wash Organic Layer quench->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)-X L_n oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_complex R-Pd(II)-R' L_n transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product c1 c2 c3 c4 aryl_halide R-X (Aryl Bromide/Triflate) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

Both this compound and its 8-triflate analogue are viable substrates for Suzuki-Miyaura cross-coupling reactions. The choice between them often depends on the availability of the starting materials and the specific requirements of the synthetic route.

  • Aryl Bromides: These are often more commercially available and less expensive than the corresponding triflates. The Suzuki coupling of aryl bromides is a robust and well-established transformation. A wide variety of palladium catalysts and ligands have been developed to efficiently couple aryl bromides with diverse boronic acids and their derivatives.

  • Aryl Triflates: Triflates are generally more reactive than bromides in the oxidative addition step of the catalytic cycle, which can sometimes lead to milder reaction conditions or shorter reaction times. However, triflates can be more sensitive to moisture, and the triflating agents used in their synthesis can be costly. The Suzuki coupling of aryl triflates is also a well-developed methodology, with specific catalyst systems optimized for these substrates.

In the context of the tetrahydroisoquinoline scaffold, the available data suggests that both the 8-bromo and 8-triflate derivatives can be effectively coupled to form the desired 8-aryl products in good to excellent yields. The selection of the appropriate catalyst system, base, and solvent is crucial for achieving high efficiency. For the 8-triflate, a phosphine-ligated palladium catalyst such as Pd(PPh₃)₄ has been shown to be effective. For the 8-bromo analogue, a catalyst system incorporating a more electron-rich and bulky ligand like dppf (in Pd(dppf)Cl₂) is commonly employed.

Conclusion

Both this compound and its 8-triflate analogue are valuable precursors for the synthesis of 8-aryl-substituted tetrahydroisoquinolines via Suzuki-Miyaura cross-coupling. The choice between the two will likely be dictated by factors such as the cost and availability of the starting material, the desired reaction conditions, and the compatibility of the leaving group with other functional groups in the molecule. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their synthetic strategies for accessing these important scaffolds.

References

Spectroscopic Showdown: A Comparative Analysis of Boc-Protected vs. N-Unsubstituted 8-Bromo-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and modification of tetrahydroisoquinoline scaffolds, a foundational step is the comprehensive characterization of key intermediates. This guide provides a detailed spectroscopic comparison of two pivotal molecules: 8-bromo-1,2,3,4-tetrahydroisoquinoline and its N-Boc protected counterpart, tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Understanding the distinct spectroscopic signatures imparted by the tert-butoxycarbonyl (Boc) protecting group is crucial for reaction monitoring, structural confirmation, and purity assessment in drug development and medicinal chemistry.

This comparison summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the exact title compounds can be sparse in publicly available literature, this guide supplements established data with analyses of closely related structures to provide a robust comparative framework.

At a Glance: Key Spectroscopic Differences

The primary differentiator between the two compounds is the presence of the Boc protecting group on the nitrogen atom of the tetrahydroisoquinoline ring. This bulky, electron-withdrawing group significantly influences the electronic environment and conformational flexibility of the molecule, leading to predictable shifts in spectroscopic data.

Spectroscopic TechniqueN-Unsubstituted 8-Bromo-TetrahydroisoquinolineBoc-Protected 8-Bromo-TetrahydroisoquinolineKey Differences
¹H NMR Characteristic N-H proton signal. Protons on carbons adjacent to the nitrogen (C1 and C3) appear at a certain chemical shift.Absence of N-H signal. Presence of a prominent singlet for the tert-butyl protons (~1.5 ppm). Downfield shift of protons on C1 and C3 due to the electron-withdrawing effect of the Boc group.
¹³C NMR Carbons adjacent to the nitrogen (C1 and C3) have specific chemical shifts.Downfield shift of C1 and C3 signals. Presence of signals for the quaternary carbon and methyl carbons of the Boc group.
IR Spectroscopy N-H stretching vibration typically observed in the 3300-3500 cm⁻¹ region.Absence of N-H stretch. Presence of a strong C=O stretching band from the carbamate group, typically around 1680-1700 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its higher molecular weight. Characteristic fragmentation pattern involving the loss of the Boc group or its fragments (e.g., isobutylene).

Detailed Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data Comparison

Proton8-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted)This compound (Literature Data for a related compound)
Aromatic-Hδ 7.0-7.5 (m, 3H)δ 7.13 - 7.22 (m, 3H)
C1-H₂δ ~4.0 (s, 2H)δ 4.40 (d, J = 6.3 Hz, 2H)
C3-H₂δ ~3.0 (t, 2H)-
C4-H₂δ ~2.8 (t, 2H)-
N-HVariable, broad singlet-
Boc (t-Bu)-δ 1.45 (s, 9H)

¹³C NMR Data Comparison

Carbon8-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted)This compound (Literature Data for a related compound)
Aromatic-Cδ 120-140δ 126.29, 127.26, 130.01, 138.42, 138.79
C-Brδ ~115-
C1δ ~45-
C3δ ~40-
C4δ ~28-
Boc C=O-δ 155.86
Boc C(CH₃)₃-δ 79.70
Boc C(CH₃)₃-δ 28.55
Infrared (IR) Spectroscopy
Functional Group8-Bromo-1,2,3,4-tetrahydroisoquinoline (Predicted)This compound (Predicted)
N-H Stretch3300-3500 cm⁻¹ (broad)Absent
C=O Stretch (Carbamate)Absent~1690 cm⁻¹ (strong)
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C-Br Stretch~500-600 cm⁻¹~500-600 cm⁻¹
Mass Spectrometry
Ion8-Bromo-1,2,3,4-tetrahydroisoquinolineThis compound
[M+H]⁺ m/z 212.0/214.0 (due to Br isotopes)[1]m/z 312.1/314.1 (due to Br isotopes)
[M-Boc+H]⁺ -m/z 212.0/214.0

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for oils) : Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for all bromine-containing ions.

Visualization of the Spectroscopic Comparison

Spectroscopic_Comparison cluster_unprotected 8-Bromo-THIQ (N-Unsubstituted) cluster_protected 8-Bromo-THIQ (N-Boc Protected) unprotected_structure Structure C₉H₁₀BrN unprotected_nmr ¹H NMR N-H signal present unprotected_structure->unprotected_nmr unprotected_ir IR N-H stretch (~3400 cm⁻¹) unprotected_structure->unprotected_ir unprotected_ms MS [M+H]⁺ = 212/214 unprotected_structure->unprotected_ms protected_structure Structure C₁₄H₁₈BrNO₂ protected_nmr ¹H NMR Boc t-Bu signal (~1.5 ppm) protected_structure->protected_nmr protected_ir IR C=O stretch (~1690 cm⁻¹) protected_structure->protected_ir protected_ms MS [M+H]⁺ = 312/314 protected_structure->protected_ms spectroscopy Spectroscopic Analysis spectroscopy->unprotected_nmr spectroscopy->unprotected_ir spectroscopy->unprotected_ms spectroscopy->protected_nmr spectroscopy->protected_ir spectroscopy->protected_ms

References

A Comparative Guide to Palladium Catalysts for C-C Coupling with 8-Bromo-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Functionalization of the THIQ core, particularly at the C8 position, offers a powerful strategy for modulating pharmacological activity and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for forging carbon-carbon bonds with precision and efficiency, enabling the synthesis of diverse C8-substituted THIQ derivatives.[3]

This guide provides a comparative analysis of the efficacy of different palladium catalyst systems for C-C coupling reactions with 8-bromo-tetrahydroisoquinolines. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

The Landscape of Palladium-Catalyzed C-C Coupling Reactions

Palladium catalysts are central to modern organic synthesis due to their remarkable ability to facilitate the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[4][5] The three most widely employed palladium-catalyzed cross-coupling reactions for aryl halides are the Suzuki-Miyaura, Heck, and Sonogashira reactions. Each offers a unique avenue for introducing new carbon-based functionalities.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[6][7] It is renowned for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[8]

  • Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9][10] It is a powerful tool for the synthesis of complex olefinic structures.

  • Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper co-catalysts.[11][12] It is the premier method for synthesizing arylalkynes.

The choice of the optimal palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is paramount to the success of these transformations. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[13][14][15]

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is profoundly influenced by the nature of the phosphine ligand or N-heterocyclic carbene (NHC) ligand.[14] Bulky, electron-rich ligands have proven to be particularly effective in promoting the catalytic cycle, especially for challenging substrates like heteroaryl halides.

Catalyst System (Precursor + Ligand)Coupling ReactionTypical Substrates (with 8-Bromo-THIQ)Key AdvantagesConsiderations
Pd(PPh₃)₄ Suzuki, SonogashiraArylboronic acids, Terminal alkynesCommercially available, well-establishedLower activity for challenging substrates, may require higher temperatures.
Pd(OAc)₂ + PPh₃ Heck, SuzukiAlkenes, Arylboronic acidsIn situ generation of active catalystCan be less efficient than pre-formed catalysts.
PdCl₂(dppf) SuzukiArylboronic acidsHighly effective for a broad range of substratesCan be more expensive.
Pd₂(dba)₃ + XPhos/SPhos Suzuki, Buchwald-HartwigArylboronic acids, AminesHigh reactivity for hindered substrates, lower catalyst loadingsAir-sensitive ligands require careful handling.
Pd(OAc)₂ + NHC Ligands (e.g., IPr) Suzuki, HeckArylboronic acids, AlkenesHigh thermal stability, effective for aryl chloridesLigand synthesis can be complex.
Suzuki-Miyaura Coupling of 8-Bromo-Tetrahydroisoquinolines

The Suzuki-Miyaura reaction is a highly effective method for the synthesis of 8-aryl-tetrahydroisoquinolines.[3] The choice of catalyst and reaction conditions can significantly impact the yield and substrate scope.

A study on the synthesis of new 8-(het)aryltetrahydroisoquinolines utilized Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a dioxane/water solvent system at 80°C, achieving good yields.[3] For more challenging couplings, modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often superior. These ligands promote the formation of the active monoligated palladium species, accelerating the rate-limiting oxidative addition step and facilitating reductive elimination.[14]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of an 8-aryl-tetrahydroisoquinoline derivative.

Materials:

  • 8-Bromo-tetrahydroisoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equiv. relative to Pd). If using a pre-formed catalyst like Pd(PPh₃)₄ (1-5 mol%), add it directly.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Catalytic Cycles

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Product Ar-Br_reactant 8-Bromo-THIQ Ar'B(OH)2_reactant Arylboronic Acid Heck_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Alkene Coordination Ar-Pd(II)(Br)L(Alkene) Oxidative Addition Complex->Alkene Coordination Alkene Migratory Insertion R-CH2-CH(Ar)-Pd(II)(Br)L Alkene Coordination->Migratory Insertion Syn-Addition Migratory Insertion->Pd(0)L2 Beta-Hydride Elimination / Base Product Ar-Alkene Migratory Insertion->Product Ar-Br_reactant 8-Bromo-THIQ Alkene_reactant Alkene

References

C8-Arylated vs. C8-Aminated Tetrahydroisoquinolines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides an objective comparison of the biological activities of C8-arylated versus C8-aminated tetrahydroisoquinolines (THIQs), focusing on their interactions with opioid receptors. The information presented is supported by experimental data to aid in the rational design of new therapeutic agents.

The substitution pattern at the C8 position of the tetrahydroisoquinoline scaffold has been shown to be a critical determinant of opioid receptor affinity, efficacy, and selectivity. Modifications at this position can significantly influence the pharmacological profile of a compound, steering it towards a desired balance of activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. This guide specifically delves into the comparative effects of introducing aryl and amino functionalities at this key position.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro pharmacological data for a series of C8-substituted tetrahydroquinoline analogs. This data allows for a direct comparison of the impact of C8-arylation and C8-amination on opioid receptor binding and functional activity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of C8-Substituted Tetrahydroisoquinolines [1]

Compound IDC8-Substituentμ (Ki, nM)δ (Ki, nM)κ (Ki, nM)δ/μ Selectivity Ratio
7a Benzyl0.81.3351.6
7l Phenethyl1.14.5484.1
7i Piperidinyl1.52111014
7j Morpholinyl2.13518017

Table 2: Opioid Receptor Functional Activity ([³⁵S]GTPγS) of C8-Substituted Tetrahydroisoquinolines [1]

Compound IDC8-Substituentμ Agonism (EC₅₀, nM)μ Efficacy (% Stim.)δ Agonism (EC₅₀, nM)δ Efficacy (% Stim.)κ Agonism (EC₅₀, nM)κ Efficacy (% Stim.)
7a Benzyl1885>100002>100001
7l Phenethyl2595>100005>100003
7i Piperidinyl4575>100008>100006
7j Morpholinyl6070>100004>100002

Analysis of Biological Activity

From the data presented, a clear trend emerges. C8-arylated THIQs, such as the benzyl and phenethyl substituted compounds (7a and 7l), generally exhibit higher affinity for the μ-opioid receptor compared to their C8-aminated counterparts (7i and 7j).[1] The aryl-substituted compounds also demonstrate a better δ/μ selectivity ratio, suggesting a more balanced affinity profile between these two receptors.[1]

In terms of functional activity, the C8-arylated analogs show potent μ-opioid receptor agonism with high efficacy.[1] Conversely, both classes of compounds display very weak to negligible agonist activity at the δ and κ opioid receptors.[1] The larger cyclic amine substitutions at C8, such as piperidinyl and morpholinyl, result in a decrease in both binding affinity and functional potency at the μ-opioid receptor compared to the aryl substitutions.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the test compounds for the μ, δ, and κ opioid receptors.[1]

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-diprenorphine, a non-selective opioid antagonist, is used.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-diprenorphine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone.

    • Incubation is carried out at room temperature for a specified time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

These assays are used to determine the functional activity (potency and efficacy) of the test compounds as agonists at the opioid receptors.[1]

  • Membrane Preparation: As described for the radioligand binding assays.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents:

    • [³⁵S]GTPγS

    • GDP (Guanosine diphosphate)

    • DAMGO (μ-agonist), DPDPE (δ-agonist), and U69,593 (κ-agonist) as reference agonists.

  • Procedure:

    • Cell membranes are pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

    • Incubation is carried out at 30°C for a specified time.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: The EC₅₀ values (concentration of test compound that produces 50% of the maximal response) and the maximal efficacy (Emax, expressed as a percentage of the stimulation produced by the reference agonist) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for opioid receptors and the general workflow for the experimental procedures described.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., THIQ derivative) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay B_Start Start B_Membranes Cell Membranes expressing Opioid Receptors B_Start->B_Membranes B_Incubate Incubate with [3H]-diprenorphine and Test Compound B_Membranes->B_Incubate B_Filter Filter and Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Analyze Data (IC50, Ki) B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Membranes Cell Membranes expressing Opioid Receptors F_Start->F_Membranes F_Incubate Incubate with [35S]GTPγS, GDP, and Test Compound F_Membranes->F_Incubate F_Filter Filter and Wash F_Incubate->F_Filter F_Count Scintillation Counting F_Filter->F_Count F_Analyze Analyze Data (EC50, Emax) F_Count->F_Analyze F_End End F_Analyze->F_End

Caption: Experimental Workflow for In Vitro Assays.

References

A Comparative Guide to Alternative Protecting Groups for the 8-Bromo-Tetrahydroisoquinoline Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for the nitrogen atom of the 8-bromo-tetrahydroisoquinoline scaffold is a critical decision that can significantly impact the efficiency and success of a synthetic route. While the tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its general stability and straightforward removal under acidic conditions, a variety of alternative protecting groups offer distinct advantages in terms of orthogonality, stability, and deprotection conditions. This guide provides a comparative analysis of common alternatives to the Boc group—Carboxybenzyl (Cbz), Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), Benzyl (Bn), and Tosyl (Ts)—for the protection of the 8-bromo-tetrahydroisoquinoline nitrogen.

Performance Comparison of Protecting Groups

The choice of a protecting group is dictated by the specific requirements of the synthetic sequence, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The following table summarizes key performance indicators for Boc and its alternatives when applied to the 8-bromo-tetrahydroisoquinoline core.

Protecting GroupProtection Reagent(s)Typical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonality & Remarks
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, NaOH)High (>95%)Strong acid (e.g., TFA, HCl in dioxane)High (>90%)Stable to catalytic hydrogenation and mild base. Acid-labile.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)High (>90%)[1]Catalytic hydrogenation (e.g., H₂, Pd/C)High (>95%)Stable to acidic and basic conditions. Cleaved under reductive conditions.[1]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), baseHighBase (e.g., 20% piperidine in DMF)HighStable to acidic conditions and catalytic hydrogenation. Base-labile.
Alloc Allyl chloroformate (Alloc-Cl), baseHighPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerHighOrthogonal to both acid- and base-labile groups. Cleaved under specific metal-catalyzed conditions.
Benzyl (Bn) Benzyl bromide (BnBr), baseModerate to HighCatalytic hydrogenation (e.g., H₂, Pd/C)HighStable to acidic and basic conditions. Cleaved under reductive conditions.
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl), baseHighStrong reducing agents (e.g., Na/NH₃) or strong acid (HBr/AcOH)Moderate to HighVery robust group, stable to a wide range of conditions. Harsher deprotection conditions required.

Experimental Protocols

Detailed experimental procedures for the introduction and removal of each protecting group are provided below. These protocols are based on general procedures and may require optimization for specific applications.

Boc Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water, is added a base such as triethylamine (1.2 eq) or sodium hydroxide (1.2 eq). Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Deprotection of N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline: The N-Boc protected 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is dissolved in dichloromethane (DCM). An excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) is added at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the deprotected 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Cbz Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 eq) is added dropwise.[1] The reaction is stirred at room temperature for several hours. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product, N-Cbz-8-bromo-1,2,3,4-tetrahydroisoquinoline, is purified by column chromatography.

Deprotection of N-Cbz-8-bromo-1,2,3,4-tetrahydroisoquinoline: The N-Cbz protected compound (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for several hours until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.

Fmoc Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is dissolved in a solvent such as dioxane or DCM, and a base like sodium bicarbonate or triethylamine (1.5 eq) is added. The mixture is cooled to 0 °C, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) is added. The reaction is stirred at room temperature for several hours. After completion, the reaction is worked up by washing with water and brine, drying the organic layer, and concentrating. The crude product is purified by chromatography.

Deprotection of N-Fmoc-8-bromo-1,2,3,4-tetrahydroisoquinoline: The N-Fmoc protected compound is dissolved in dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 30 minutes to 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the deprotected amine.

Alloc Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in DCM at 0 °C, allyl chloroformate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for a few hours. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The N-Alloc protected product is purified by chromatography.

Deprotection of N-Alloc-8-bromo-1,2,3,4-tetrahydroisoquinoline: The N-Alloc protected compound (1.0 eq) is dissolved in an anhydrous solvent like DCM or THF under an inert atmosphere. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq), and an allyl scavenger, such as phenylsilane or dimedone (2-3 eq), are added. The reaction is stirred at room temperature until completion. The mixture is then filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Benzyl (Bn) Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a solvent such as acetonitrile or DMF is added a base like potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). The mixture is heated to 50-80 °C for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under vacuum. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the N-benzylated product, which can be purified by chromatography.

Deprotection of N-Benzyl-8-bromo-1,2,3,4-tetrahydroisoquinoline: Similar to the Cbz deprotection, the N-Benzyl protected compound is dissolved in an alcohol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the deprotected amine.

Tosyl (Ts) Group

Protection of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is dissolved in pyridine or a mixture of DCM and triethylamine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The N-tosylated product is purified by recrystallization or column chromatography.

Deprotection of N-Tosyl-8-bromo-1,2,3,4-tetrahydroisoquinoline: Deprotection of the robust tosyl group requires harsh conditions. One method involves dissolving the N-tosyl compound in a mixture of glacial acetic acid and hydrobromic acid (HBr) and heating at reflux for several hours. Another method involves using a dissolving metal reduction, such as sodium in liquid ammonia at -78 °C. The workup for these reactions must be performed carefully to neutralize the strong acid or quench the reactive metal.

Visualizing the Synthetic Pathways

To aid in understanding the relationships between the different protected forms of 8-bromo-tetrahydroisoquinoline, the following diagrams illustrate the protection and deprotection workflows.

ProtectionDeprotection 8-Bromo-THIQ 8-Bromo-THIQ N-Protected-8-Bromo-THIQ N-Protected-8-Bromo-THIQ 8-Bromo-THIQ->N-Protected-8-Bromo-THIQ Protection N-Protected-8-Bromo-THIQ->8-Bromo-THIQ Deprotection

Caption: General workflow for the protection and deprotection of the 8-bromo-tetrahydroisoquinoline nitrogen.

ProtectingGroups cluster_protection Protection Reactions cluster_deprotection Deprotection Reactions 8-Bromo-THIQ_P 8-Bromo-THIQ NBoc N-Boc-8-Bromo-THIQ 8-Bromo-THIQ_P->NBoc NCbz N-Cbz-8-Bromo-THIQ 8-Bromo-THIQ_P->NCbz NFmoc N-Fmoc-8-Bromo-THIQ 8-Bromo-THIQ_P->NFmoc NAlloc N-Alloc-8-Bromo-THIQ 8-Bromo-THIQ_P->NAlloc NBn N-Bn-8-Bromo-THIQ 8-Bromo-THIQ_P->NBn NTs N-Ts-8-Bromo-THIQ 8-Bromo-THIQ_P->NTs Boc2O Boc₂O, Base CbzCl Cbz-Cl, Base FmocCl Fmoc-Cl, Base AllocCl Alloc-Cl, Base BnBr BnBr, Base TsCl TsCl, Base 8-Bromo-THIQ_D 8-Bromo-THIQ NBoc->8-Bromo-THIQ_D TFA TFA or HCl NCbz->8-Bromo-THIQ_D H2PdC H₂, Pd/C NFmoc->8-Bromo-THIQ_D Piperidine Piperidine NAlloc->8-Bromo-THIQ_D Pd0 Pd(0) NBn->8-Bromo-THIQ_D H2PdC2 H₂, Pd/C NTs->8-Bromo-THIQ_D ReducingAgent Strong Reductant

Caption: Synthetic routes for the protection and deprotection of the 8-bromo-tetrahydroisoquinoline nitrogen.

References

A Comparative Guide to HPLC Purity Analysis of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method for purity determination. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry standard for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide provides a comparative overview of two primary reversed-phase HPLC (RP-HPLC) methods for assessing the chemical purity of this compound. While numerous specific methods can be developed, they are generally variations of the principles outlined here. The main distinction between the presented methods lies in the gradient elution profile and the choice of the organic modifier, which can be tailored to either prioritize rapid analysis for high-throughput screening or achieve maximum resolution for detailed impurity profiling.

Comparison of HPLC Methods

The following table summarizes the key parameters of two representative RP-HPLC methods for the purity analysis of this compound. These methods are designed to separate the main compound from potential process-related impurities, such as starting materials, by-products, or degradation products.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 15 min20-80% B in 30 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
UV Detection 220 nm220 nm and 254 nm
Injection Vol. 10 µL10 µL
Primary Use Routine quality control, in-process monitoringImpurity profiling, reference standard characterization

Hypothetical Performance Data

The following table presents hypothetical, yet representative, data from the HPLC analysis of a batch of this compound using the two described methods. This illustrates the trade-off between speed and resolving power.

Table 2: Hypothetical HPLC Analysis Data

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
Retention Time (Main Peak) 8.52 min15.78 min
Purity (Area %) 99.2%99.1%
Number of Impurities Detected 35
Resolution (Critical Pair) 1.82.5
Total Run Time 20 min40 min

Experimental Protocols

Adherence to detailed experimental protocols is crucial for obtaining accurate and reproducible results.

Sample and Standard Preparation
  • Standard Solution (~1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Sample Solution (~1 mg/mL): Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter, which can clog the HPLC column and system.

HPLC System Setup and Analysis
  • System Equilibration: Set up the HPLC system with the chosen column and mobile phases. Equilibrate the column with the initial mobile phase composition for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (diluent), standard injections for system suitability, and sample injections.

  • Injection and Data Acquisition: Inject the prepared solutions and run the gradient program as specified in the chosen method.

  • Post-run Wash: After the analysis sequence is complete, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds. Store the column in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

Purity Calculation

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the logic behind method selection, the following diagrams are provided.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample & Standard Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter through 0.45 µm Filter Dissolving->Filtering Injection Inject Sample Filtering->Injection Equilibration System Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison_Logic cluster_methods Analytical Method Choice cluster_criteria Decision Criteria PurityAnalysis Purity Analysis Requirement Speed Speed PurityAnalysis->Speed Resolution Resolution PurityAnalysis->Resolution Sensitivity Sensitivity PurityAnalysis->Sensitivity MethodA Method A: Rapid Analysis UseCaseA Routine QC In-process Control MethodA->UseCaseA Suitable for MethodB Method B: High-Resolution UseCaseB Impurity Profiling Reference Standard Characterization MethodB->UseCaseB Suitable for Speed->MethodA High Priority Resolution->MethodB High Priority Sensitivity->MethodB Slightly Higher

Caption: Logical guide for selecting an appropriate HPLC method.

Conclusion

While both Method A and Method B are suitable for the purity determination of this compound, the choice of method depends on the specific requirements of the analysis. For routine quality control where throughput is important, the rapid analysis method provides reliable results in a shorter time. For comprehensive impurity profiling and characterization of reference materials, the high-resolution method is superior, offering better separation of closely eluting impurities. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing a robust HPLC purity analysis for this important synthetic intermediate.

X-ray crystal structure analysis of 8-substituted tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray crystal structures of various 8-substituted tetrahydroisoquinoline (THIQ) derivatives reveals key structural insights relevant to their potential as pharmacological agents. This guide provides a detailed comparison of their crystallographic data, experimental protocols for their characterization, and their reported biological activities, offering a valuable resource for researchers in drug discovery and development.

Comparative Crystallographic Data

The solid-state conformation of pharmacologically active molecules is crucial for understanding their interaction with biological targets. X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure. Below is a comparison of key crystallographic parameters for a selection of 8-substituted THIQ derivatives.

Compound/td>Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
IVa TriclinicP-18.245(3)10.584(4)14.139(5)101.47(2)99.85(2)109.58(2)1093.1(7)[1][2]
IVb MonoclinicP21/c10.978(2)16.147(3)13.582(3)90109.32(1)902273.1(8)[1][2]
5a TriclinicP-110.194(2)11.233(2)13.344(3)85.34(1)71.39(1)78.29(1)1417.2(5)[3][4][5]

Biological Activity and Structure-Activity Relationship

Tetrahydroisoquinoline derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[4][6] The substituents at the 8-position can significantly influence the pharmacological profile of the THIQ scaffold. For instance, computational docking studies have suggested that certain 8-substituted THIQ derivatives show potential as inhibitors of nitric oxide synthases, which are implicated in various pathological conditions.[1][2] The specific conformations adopted by these molecules in the crystalline state can provide a basis for designing more potent and selective inhibitors. For example, the orientation of the 8-substituent relative to the tetrahydroisoquinoline ring system can be critical for optimal binding to a target enzyme's active site.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 8-substituted tetrahydroisoquinoline derivatives often involves multi-step reaction sequences. A general procedure for the synthesis of compounds IVa and IVb is as follows: A mixture of the precursor compound III (5 mmol) and either ethyl iodide or benzyl chloride (5 mmol) in ethanol (50 mL) is treated with sodium acetate trihydrate (7 mmol).[1] The reaction mixture is heated under reflux for 2 hours and then cooled. The resulting product is collected and recrystallized from methanol to yield crystalline material suitable for X-ray diffraction studies.[1]

For compound 5a , the synthesis involves the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with N-aryl-2-chloroacetamides in the presence of sodium acetate.[3][4][5] Single crystals are typically obtained by slow evaporation of a suitable solvent such as methanol or isopropanol.[3][4]

X-ray Data Collection and Structure Determination

Single-crystal X-ray diffraction data are collected on a diffractometer, often using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[1][7] The crystal is mounted on a loop and maintained at a low temperature (e.g., 100 K or 293 K) during data collection.[1] The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.[8]

The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors such as Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystal Structure Analysis

The overall process of determining the crystal structure of a small molecule like an 8-substituted tetrahydroisoquinoline derivative can be summarized in the following workflow.

Xray_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow of X-ray Crystal Structure Analysis.

References

A Comparative Guide to the Structure-Activity Relationships of 8-Substituted Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Strategic substitution on the THIQ ring system allows for the fine-tuning of pharmacological profiles, and the 8-position has been identified as a critical site for modulating activity at various biological targets, including opioid and dopamine receptors.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted THIQ derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design of novel therapeutics.

Opioid Receptor Ligands

A significant body of research has focused on 8-substituted THIQs as ligands for opioid receptors, which are key targets for pain management.[5][6] Studies have aimed to develop balanced-affinity mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists, a profile that may lead to potent analgesics with reduced side effects.[3]

The following table summarizes the in vitro binding affinities (Ki) and functional activities (% Efficacy and EC50) of a series of C-8 substituted THIQ derivatives at MOR and DOR. The parent compound for this series is a peptidomimetic featuring a THQ core.[3]

Compound8-SubstituentMOR Ki (nM)DOR Ki (nM)DOR Ki/MOR KiMOR % Efficacy (EC50, nM)DOR % Efficacy (EC50, nM)
7a Benzyl1.8 ± 0.32.8 ± 0.61.6100 (13 ± 2)55 ± 5 (18 ± 5)
7b Methyl1.3 ± 0.312 ± 29.2100 (11 ± 3)52 ± 4 (23 ± 7)
7c Ethyl1.1 ± 0.211 ± 210100 (9.0 ± 2)54 ± 3 (19 ± 4)
7d t-Butyl4.3 ± 0.865 ± 101585 ± 6 (25 ± 8)35 ± 6 (30 ± 9)
7e Phenyl1.5 ± 0.34.5 ± 0.83.098 ± 3 (15 ± 4)58 ± 4 (21 ± 6)
7l Phenethyl2.5 ± 0.510 ± 24.195 ± 4 (18 ± 5)50 ± 5 (25 ± 8)
7n Ethyl Ester3.1 ± 0.611 ± 23.792 ± 5 (22 ± 7)48 ± 6 (28 ± 9)

Data sourced from reference[3].

From this data, a clear SAR emerges. Small alkyl groups like methyl and ethyl at the 8-position maintain potent MOR agonism but decrease DOR affinity compared to a benzyl substituent. The bulky t-butyl group is detrimental to both MOR and DOR affinity and efficacy. Aromatic substituents such as phenyl and phenethyl are well-tolerated, yielding compounds with balanced MOR/DOR profiles.[3]

Radioligand Binding Assays: [3] Binding affinities of the synthesized compounds for MOR and DOR were determined using radioligand displacement assays. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR or DOR were incubated with the radioligand ([³H]-DAMGO for MOR or [³H]-DPDPE for DOR) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of naloxone. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays: [3] The functional activity of the compounds at MOR and DOR was assessed using [³⁵S]GTPγS binding assays in CHO cell membranes. This assay measures the activation of G-proteins, a downstream event of receptor activation. Membranes were incubated with GDP, the test compound, and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS was determined by scintillation counting. The data were normalized to the response of a standard agonist (DAMGO for MOR, DPDPE for DOR) to determine the percent efficacy (% Efficacy) and the concentration required to elicit 50% of the maximal response (EC50).

Dopamine Receptor Ligands

The THIQ scaffold is also a key component in the design of ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[7][8] Research has shown that substitutions on the THIQ nucleus, including at the 8-position, can significantly influence affinity and selectivity for different dopamine receptor subtypes.[4][9]

Studies on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have revealed that the nature of the substituent at the 8-position is crucial for their antidepressant-like action, which is linked to dopamine uptake inhibition.[4] The presence of a ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group at the 8-position was found to be a key structural requirement for marked activity. For instance, 4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline was identified as a highly active compound in this series.[4]

More recent work on THIQ derivatives as D3 receptor (D3R) ligands has explored the impact of various substituents. While much of this work has focused on other positions, the electronic and steric properties of the aromatic core, influenced by substituents like those at the 8-position, are known to be important for D3R affinity and selectivity.[9]

Dopamine Transporter (DAT) Binding Assays: To assess the potential of compounds to inhibit dopamine uptake, radioligand binding assays for the dopamine transporter (DAT) are typically performed. This involves incubating membranes from cells expressing DAT with a radiolabeled ligand (e.g., [³H]WIN 35,428) and the test compounds. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compounds for DAT.

Visualizing Methodologies and Relationships

To better understand the processes and concepts involved in SAR studies, the following diagrams illustrate a typical experimental workflow and the fundamental logic of structure-activity relationship analysis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 8-Substituted THIQ Analogs purification Purification & Characterization synthesis->purification binding Radioligand Binding Assays (Ki) purification->binding functional Functional Assays (EC50, % Efficacy) binding->functional sar SAR Analysis functional->sar optimization Lead Optimization sar->optimization

A typical experimental workflow for SAR studies.

sar_logic cluster_substituents 8-Substituents THIQ_Core THIQ Core Scaffold Modification Modification at Position 8 THIQ_Core->Modification Alkyl Alkyl Group Modification->Alkyl Aryl Aryl Group Modification->Aryl Polar Polar Group Modification->Polar Activity Biological Activity (e.g., Receptor Affinity) Alkyl->Activity Influences Aryl->Activity Influences Polar->Activity Influences

Logical relationship in an SAR study.

Conclusion

The 8-position of the tetrahydroisoquinoline scaffold is a key determinant of pharmacological activity. For opioid receptor ligands, bulky and aromatic substituents at this position can be tuned to achieve a desired balance of MOR and DOR activity.[3] In the context of dopamine receptor ligands, specific polar functionalities at the 8-position are critical for achieving potent antidepressant-like effects.[4] The data and methodologies presented here provide a framework for researchers to build upon in the design and development of novel 8-substituted THIQ derivatives with tailored therapeutic profiles. Further exploration of diverse substituents at this position will undoubtedly lead to the discovery of new and improved drug candidates.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of 8-Bromo-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient functionalization of core scaffolds like tetrahydroisoquinoline is a critical step in the synthesis of novel therapeutics. The choice of cross-coupling methodology can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two powerhouse reactions, the Suzuki-Miyaura and Stille couplings, for the specific application of modifying 8-bromo-tetrahydroisoquinolines.

The tetrahydroisoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of diverse substituents at the 8-position through carbon-carbon bond formation is a key strategy for modulating pharmacological activity. Both Suzuki and Stille couplings are robust palladium-catalyzed methods for achieving this transformation, yet they possess distinct advantages and disadvantages that warrant careful consideration.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove completely.

Performance Comparison: A Data-Driven Analysis

Direct comparative studies on the functionalization of the same 8-bromo-tetrahydroisoquinoline substrate using both Suzuki and Stille couplings are scarce in the literature. However, by examining data from reactions on the 8-bromo-tetrahydroisoquinoline core and analogous electron-rich aryl bromides, we can construct a representative comparison of expected performance.

Suzuki Coupling: Functionalization of 8-Bromo-Quinolinone Derivatives

Recent studies have demonstrated the utility of the Suzuki coupling for the arylation of 8-bromo-quinolinone systems, which are structurally related to tetrahydroisoquinolines. The following data illustrates typical yields achieved with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888[1]
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882[1]
43-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702475[1]
Stille Coupling: Functionalization of an Analogous Electron-Rich Aryl Bromide

To provide a relevant comparison, we can examine the Stille coupling of o-(tributylstannyl)aniline, an electron-rich aryl bromide system with a nitrogen-containing substituent ortho to the bromine, which electronically mimics the 8-bromo-tetrahydroisoquinoline scaffold.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃ (1)AsPh₃ (4)Dioxane1002485[2]
24-BromobenzonitrilePd₂(dba)₃ (1)AsPh₃ (4)Dioxane1002482[2]
3Methyl 4-bromobenzoatePd₂(dba)₃ (1)AsPh₃ (4)Dioxane1002488[2]
42-BromopyridinePd(PPh₃)₄ (5)-DMF801275[2]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for both Suzuki and Stille couplings that can be adapted for the functionalization of 8-bromo-tetrahydroisoquinolines.

General Protocol for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated to a temperature ranging from 80 to 100 °C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-aryl-tetrahydroisoquinoline.

General Protocol for Stille Coupling

In a flame-dried Schlenk tube under an inert atmosphere, the 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the organostannane reagent (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and an optional additive like CuI (0.1 equiv.) are combined. Anhydrous and degassed solvent, such as DMF or toluene, is then added via syringe. The reaction mixture is heated to a temperature typically between 80 and 110 °C for 12-48 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and may be diluted with an organic solvent. To remove tin byproducts, the mixture is often washed with a saturated aqueous solution of potassium fluoride, which causes the precipitation of insoluble tin fluoride salts. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Mandatory Visualizations

To further clarify the processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdII R-Pd(II)Ln-R' Transmetal->RPdII Base Base Base->Transmetal Boronate R'-B(OR)2 Boronate->Transmetal RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Halide R-X Halide->OxAdd

Catalytic Cycle of the Suzuki Coupling

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdII R-Pd(II)Ln-R' Transmetal->RPdII Stannane R'-SnR''3 Stannane->Transmetal RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Halide R-X Halide->OxAdd

Catalytic Cycle of the Stille Coupling

Experimental_Workflow Start Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Base/Additive, Solvent Reaction Reaction under Inert Atmosphere (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General Experimental Workflow for Cross-Coupling

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of 8-bromo-tetrahydroisoquinolines. The choice between them often hinges on a balance of practical considerations.

The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and the ease of removing the boron-containing byproducts. This makes it a more environmentally friendly and often more practical choice for library synthesis and scale-up operations.

However, the Stille coupling offers distinct advantages in certain scenarios. Its remarkable tolerance for a wide array of functional groups and the stability of organostannane reagents make it a robust option, particularly when dealing with sensitive substrates or when the corresponding boronic acid is unstable or commercially unavailable. The primary drawback remains the high toxicity of organotin compounds and the potential difficulty in their complete removal from the final product, which is a critical consideration in pharmaceutical development.

For the functionalization of 8-bromo-tetrahydroisoquinolines, it is recommended to initially explore the Suzuki coupling due to its favorable safety and environmental profile. Should this method prove to be low-yielding or incompatible with other functional groups in the molecule, the Stille coupling serves as a powerful and reliable alternative. As with any synthetic transformation, careful optimization of reaction conditions is crucial to achieving the desired outcome with high efficiency and purity.

References

A Comparative Guide to Byproduct Formation in Suzuki, Heck, and Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, palladium-catalyzed cross-coupling reactions are indispensable tools. However, the formation of undesired byproducts can significantly impact reaction efficiency, yield, and purification costs. This guide provides an objective comparison of byproduct formation in three of the most prevalent cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is supported by experimental data to aid in the optimization of reaction conditions and the development of robust synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is widely used due to its mild conditions and the low toxicity of its boron-based reagents.[1] Despite its utility, several side reactions can lead to the formation of significant byproducts.

Common Byproducts:

  • Homocoupling of Boronic Acid: The most prevalent byproduct is the dimer of the boronic acid starting material (e.g., formation of a biaryl from an arylboronic acid). This is often promoted by the presence of oxygen and can be a significant issue if the reaction vessel is not properly degassed.[2]

  • Dehalogenation: The organic halide can undergo reduction, replacing the halogen atom with a hydrogen atom. This side reaction can be problematic, especially with electron-rich aryl halides and highly active catalyst systems.[3]

  • Protodeboronation: The boronic acid can react with a proton source (like water or alcohol solvents) to replace the boron group with a hydrogen atom, leading to the formation of a reduced arene or alkene.

Quantitative Analysis of Byproduct Formation in Suzuki-Miyaura Coupling

The choice of base, catalyst, and solvent system can dramatically influence the prevalence of side reactions. The following table summarizes representative data on byproduct formation under various conditions.

Catalyst / LigandBaseSolventAryl HalideBoronic AcidDesired Product Yield (%)Homocoupling Byproduct Yield (%)Dehalogenation Byproduct Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O4-IodoanisolePhenylboronic acid85105
Pd(dppf)Cl₂Cs₂CO₃Dioxane4-Bromoacetophenone4-Tolylboronic acid95<5<1
Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O2-Chloropyridine3-Methoxyphenylboronic acid9234
Pd/C (heterogeneous)Na₂CO₃Ethanol/H₂O4-IodotoluenePhenylboronic acid8883

Note: Yields are representative and can vary significantly based on specific substrate combinations, reaction time, and temperature.

Mechanism of Byproduct Formation: Boronic Acid Homocoupling

The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often accelerated by the presence of oxygen which can re-oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired dimer after reductive elimination.

Suzuki_Byproduct pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa oxidation Oxidation (O₂) pd0->oxidation pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex trans Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->trans pd2_diaryl Ar-Pd(II)-Ar'(L₂) trans->pd2_diaryl pd2_diaryl:e->pd0:w re Reductive Elimination pd2_diaryl->re product Ar-Ar' (Desired Product) re->product homo_trans Transmetalation (2x Ar'B(OH)₂) pd2_homo Ar'-Pd(II)-Ar'(L₂) homo_trans->pd2_homo pd2_homo:e->pd0:w homo_re Reductive Elimination pd2_homo->homo_re byproduct Ar'-Ar' (Homocoupling Byproduct) homo_re->byproduct pd2_oxidant Pd(II) Species pd2_oxidant->homo_trans oxidation->pd2_oxidant

Suzuki Homocoupling Byproduct Pathway

Heck Reaction

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. It is a powerful method for C-C bond formation, particularly for vinylation of aryl halides.

Common Byproducts:

  • Olefin Isomerization: Migration of the double bond in the product is a common issue, leading to a mixture of regioisomers. This occurs when the β-hydride elimination step is reversible.

  • Homocoupling (Dimerization): The aryl halide can couple with itself to form a biaryl byproduct, similar to the Suzuki reaction.

  • Reduced Heck Product: The desired coupled product can be reduced, saturating the newly formed double bond. This is more common when using certain hydride sources in the reaction mixture.

Quantitative Analysis of Byproduct Formation in Heck Reaction

Reaction conditions such as the choice of ligand, base, and additives can significantly affect the product distribution.

Catalyst / LigandBaseSolventAlkeneAryl HalideDesired Product Yield (%)Isomerized Byproduct (%)Homocoupling Byproduct (%)
Pd(OAc)₂ / PPh₃Et₃NDMFStyreneIodobenzene9053
PdCl₂(PPh₃)₂K₂CO₃Acetonitrilen-Butyl acrylate4-Bromotoluene88102
Herrmann's CatalystNaOAcNMP1-Octene4-Iodoanisole75204
Ligand-free Pd(OAc)₂DIPEADMAcMethyl acrylateBromobenzene82125

Note: Yields are representative and can vary significantly based on specific substrate combinations, reaction time, and temperature.

Mechanism of Byproduct Formation: Olefin Isomerization

The key to olefin isomerization in the Heck reaction is the reversibility of the β-hydride elimination step. The palladium-hydride intermediate formed can re-add to the product alkene in a different orientation, and a subsequent β-hydride elimination from a different carbon leads to the isomerized product.

Heck_Byproduct start Ar-Pd(II)-H elimination β-Hydride Elimination start->elimination (Path A) re_addition Re-addition of Pd-H (anti-Markovnikov) start->re_addition (Path B - Reversible) product Desired Product (trans-Alkene) elimination->product catalyst_regen Pd(0) + HX product->catalyst_regen + Base intermediate Isomeric Pd-Alkyl Intermediate re_addition->intermediate iso_elimination β-Hydride Elimination intermediate->iso_elimination byproduct Isomerized Byproduct iso_elimination->byproduct

Heck Olefin Isomerization Pathway

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual catalyst system of palladium and a copper(I) salt. It is a highly reliable method for synthesizing enynes and arylalkynes.

Common Byproducts:

  • Alkyne Homocoupling (Glaser Coupling): This is the most significant side reaction, leading to the formation of a diyne from two molecules of the terminal alkyne. It is particularly promoted by the copper co-catalyst in the presence of oxygen.[4]

  • Dehalogenation: Similar to the other coupling reactions, reduction of the aryl/vinyl halide can occur.

Quantitative Analysis of Byproduct Formation in Sonogashira Coupling

Minimizing oxygen and carefully selecting the catalyst system are crucial for suppressing Glaser coupling. Copper-free protocols have been developed specifically to address this issue.

Catalyst SystemBaseSolventAlkyneAryl HalideDesired Product Yield (%)Homocoupling Byproduct Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHFPhenylacetyleneIodobenzene918
PdCl₂(PPh₃)₂ / CuIPiperidineDMF1-Heptyne4-Bromobenzonitrile8512
Pd(OAc)₂ / XPhos (Cu-free)Cs₂CO₃DioxaneTrimethylsilylacetylene2-Iodothiophene96<2
Pd/C / CuI (heterogeneous)K₂CO₃AcetonitrileEthynyltrimethylsilane4-Iodoanisole899

Note: Yields are representative and can vary significantly based on specific substrate combinations, reaction time, and temperature. Using a dilute hydrogen atmosphere can also reduce homocoupling to ~2%.[2]

Mechanism of Byproduct Formation: Glaser Coupling

The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. In the presence of an oxidant (typically O₂), this intermediate can undergo oxidative coupling to form the symmetrical diyne byproduct.

Sonogashira_Byproduct cluster_main Sonogashira Cycle (Desired) cluster_byproduct Glaser Coupling (Byproduct) pd_cycle Pd(0)/Pd(II) Cycle cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) pd_cycle->cu_acetylide Transmetalation product R-C≡C-Ar (Cross-Coupling Product) pd_cycle->product Reductive Elimination cu_acetylide2 Copper(I) Acetylide (R-C≡C-Cu) oxidation Oxidation (O₂) cu_acetylide2->oxidation byproduct R-C≡C-C≡C-R (Homocoupling Byproduct) oxidation->byproduct Dimerization alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide + Cu(I), Base alkyne->cu_acetylide2 + Cu(I), Base

Sonogashira Glaser Coupling Pathway

Experimental Protocols for Byproduct Analysis

Accurate quantification of byproducts is essential for reaction optimization. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying components of a reaction mixture.

General Protocol for GC-MS Analysis of Reaction Mixture

This protocol is suitable for volatile and thermally stable compounds.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like ethyl acetate or dichloromethane.

    • Add an internal standard (a known amount of a stable compound not otherwise present in the reaction, e.g., dodecane or biphenyl) to the diluted sample for accurate quantification.

    • Filter the sample through a small plug of silica gel or a syringe filter (0.45 µm) to remove the palladium catalyst and inorganic salts.

    • Inject 1 µL of the prepared sample into the GC-MS.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the peaks for starting materials, desired product, and byproducts based on their retention times and mass spectra (by comparing with known standards or library data).

    • Quantify the relative amounts of each component by integrating the peak areas and normalizing against the internal standard.

Workflow for Byproduct Analysis using Chromatography

Analysis_Workflow start Reaction Mixture Aliquot quench Quench & Dilute (e.g., Ethyl Acetate) start->quench standard Add Internal Standard quench->standard filter Filter (Remove Catalyst/Salts) standard->filter analysis Chromatographic Analysis (GC-MS or HPLC) filter->analysis identification Peak Identification (Retention Time, MS/UV Spectra) analysis->identification quantification Peak Integration & Quantification vs. Standard identification->quantification result Determine Yields of Product & Byproducts quantification->result

General workflow for sample analysis.

Conclusion

The formation of byproducts in Suzuki, Heck, and Sonogashira cross-coupling reactions is a critical consideration for synthetic chemists. Homocoupling reactions are a common thread across all three methods, driven by different mechanistic nuances. Understanding these side reactions and the conditions that promote them is key to optimizing reaction outcomes. By carefully selecting catalysts, ligands, bases, and solvents, and by employing rigorous analytical techniques to monitor reaction progress, researchers can minimize byproduct formation, thereby improving yields, simplifying purification, and increasing the overall efficiency of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a halogenated organic waste. Segregate it from non-halogenated waste streams and follow all institutional and local regulations for hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Considerations

For a structurally similar compound, tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, the following hazard statements have been noted, which should be considered as potential hazards for the 8-bromo isomer as well:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

This data is for a related compound and should be used for precautionary guidance.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Double nitrile or Viton gloves are recommended for handling halogenated organic compounds.[3]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully-buttoned lab coat must be worn.

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for the collection and segregation of waste this compound.

  • Waste Classification:

    • Classify this compound as a halogenated organic waste .[4] This is due to the presence of a bromine atom in its structure.

  • Waste Segregation:

    • Do not mix this compound with non-halogenated organic waste, aqueous waste (acids, bases), heavy metals, or other reactive chemicals like strong oxidizers.[1][4][5]

    • Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

  • Container Selection and Labeling:

    • Use a designated, compatible waste container for halogenated organic compounds. These are often polyethylene carboys or safety cans, and may be color-coded (e.g., green label) as per your institution's guidelines.[3][4]

    • The container must be in good condition and have a secure, tight-fitting lid.[1]

    • As soon as the first waste is added, affix a "Hazardous Waste" tag to the container.[1][5]

    • On the tag, clearly list all chemical constituents and their approximate percentages.[1][5]

  • Waste Accumulation:

    • All transfers and handling of the waste should be conducted inside an operating chemical fume hood to minimize inhalation exposure.[1]

    • Keep the waste container closed at all times except when adding waste.[1][5]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] The storage area should be cool, dry, and well-ventilated.[1]

    • Ensure the waste container is stored in secondary containment to prevent spills.[1]

  • Request for Disposal:

    • When the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[1]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[1]

Emergency Procedures for Spills

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:

  • Contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[1]

  • Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled bag or container for disposal as hazardous waste.[1]

  • For larger spills or if you are not trained to handle them, evacuate the area and contact your institution's emergency services and EHS department immediately.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classification Step 1: Classification cluster_segregation Step 2: Segregation cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Start: Waste Generation (tert-butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate) classify Is the compound halogenated? start->classify segregate_yes Collect in HALOGENATED Organic Waste Container classify->segregate_yes Yes (Contains Bromine) segregate_no Collect in NON-HALOGENATED Organic Waste Container classify->segregate_no label_store Affix 'Hazardous Waste' Tag List all constituents Store in secondary containment in a designated SAA segregate_yes->label_store ehs_pickup Container is 3/4 full: Request pickup by EHS label_store->ehs_pickup incineration Managed Incineration (via EHS) ehs_pickup->incineration

Caption: Disposal workflow for laboratory chemical waste.

References

Personal protective equipment for handling Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound. Adherence to these procedures is vital for personal safety and minimizing environmental impact.

Hazard Identification and GHS Classification

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE) Requirements

All handling of this compound should be conducted in a certified chemical fume hood.[3][4] The following table summarizes the required PPE.

Protection Type Equipment Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]Prevents skin contact and irritation. For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection A standard laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3][4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All work should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[3][4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.Prevents respiratory tract irritation.

Operational and Disposal Plans

A strict workflow is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly and correctly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is often refrigerated (2-8°C).[1]

Handling Procedures
  • Preparation: Assemble all necessary equipment and reagents within a certified chemical fume hood.[3]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the creation of dust or aerosols. Keep the container tightly closed when not in use.[3]

  • Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

Spill Management
  • Minor Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3] Collect the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.[3]

  • Major Spill: Evacuate the laboratory and alert emergency personnel.[3] Close the laboratory doors and post a warning sign. Provide emergency responders with the Safety Data Sheet.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_dispense Dispense Chemical prep_setup->handling_dispense handling_reaction Perform Experiment handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Response handling_reaction->emergency_spill emergency_firstaid First Aid handling_reaction->emergency_firstaid cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.